Dasatinib Dimeric Impurity
描述
属性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-39-35(53-25)45-27-15-29(43-21(3)41-27)49-11-13-50(14-12-49)30-16-28(42-22(4)44-30)46-36-40-18-26(54-36)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,39,41,43,45)(H,40,42,44,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZXQDFDIASAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=NC=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2N12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105409 | |
| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-61-9 | |
| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910297-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-[1,4-Piperazinediylbis[(2-Methyl-6,4-Pyrimidinediyl)Imino)]bis[N-(2-Chloro-6-Methylphenyl)-5-Thiazolecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Dasatinib Dimeric Impurity (CAS 910297-61-9)
Content Type: In-Depth Technical Guide Audience: Pharmaceutical Researchers, Process Chemists, and Regulatory Affairs Professionals[1]
Executive Summary
In the synthesis of Dasatinib, a potent BCR-ABL tyrosine kinase inhibitor, the control of process-related impurities is critical for meeting ICH Q3A/B guidelines.[1] Among these, the Dasatinib Dimeric Impurity (CAS 910297-61-9) represents a significant challenge due to its structural similarity to the active pharmaceutical ingredient (API) and its high hydrophobicity.[1]
This guide provides a comprehensive technical analysis of this specific impurity, elucidating its formation mechanism via nucleophilic aromatic substitution (
Chemical Identity & Structural Characterization
The Dasatinib Dimeric Impurity is a symmetrical bis-compound formed when a piperazine linker connects two Dasatinib-precursor moieties.[1] Unlike oxidative dimers, this is a synthesis-driven impurity resulting from specific stoichiometry deviations or reagent contamination.[1]
Table 1: Physicochemical Profile
| Property | Specification |
| Common Name | Dasatinib Dimer Impurity (Impurity-8) |
| CAS Registry Number | 910297-61-9 |
| IUPAC Name | 2,2'-((Piperazine-1,4-diylbis(2-methylpyrimidine-6,4-diyl))bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) |
| Molecular Formula | |
| Molecular Weight | 801.77 g/mol |
| Appearance | White to Beige Solid |
| Solubility | Low in water; soluble in DMSO, DMF |
| Retention Time (RRT) | ~1.2 - 1.5 (Relative to Dasatinib) |
Structural Insight
The molecule consists of a central piperazine ring substituted at both nitrogen atoms (
Mechanistic Origins: The "Piperazine Leak"
Understanding the causality of this impurity is the primary step in mitigation.[1] The formation of CAS 910297-61-9 is a classic example of competitive nucleophilic attack during the final coupling stages of Dasatinib synthesis.[1]
The Reaction Pathway
The synthesis of Dasatinib typically involves the coupling of an activated chloropyrimidine intermediate (Intermediate A ) with 1-(2-hydroxyethyl)piperazine .[1]
-
Ideal Pathway: Intermediate A reacts with 1-(2-hydroxyethyl)piperazine to form Dasatinib.[1]
-
Impurity Pathway: If the reagent 1-(2-hydroxyethyl)piperazine contains trace amounts of unsubstituted Piperazine (often a synthetic precursor or degradation product of the reagent), the unsubstituted piperazine acts as a bis-nucleophile .[1]
-
Mechanism: The piperazine undergoes a double
reaction, attacking two equivalents of Intermediate A, locking them into the dimeric structure.[1]
Visualization: Competitive Formation Pathway
The following diagram illustrates the divergence between the desired API synthesis and the dimer formation.
Figure 1: Competitive reaction pathways showing how trace piperazine leads to dimer formation.
Analytical Strategy: Detection & Quantification
Due to the high molecular weight and hydrophobicity of the dimer, standard isocratic HPLC methods for Dasatinib may fail to elute this impurity within a reasonable runtime, or it may co-elute with column wash phases.[1]
Method Development Principles
-
Column Selection: A C18 stationary phase (e.g., Inertsil ODS-3V or equivalent) is required for adequate retention of the polar API while possessing enough carbon load to resolve the hydrophobic dimer.[1]
-
Gradient Profile: A steep gradient at the end of the run is essential.[1] The dimer elutes significantly later than Dasatinib.[1]
-
Detection: UV detection at 315 nm is optimal, aligning with the absorption maximum of the aminothiazole pharmacophore present in both the API and the dimer.[1]
Recommended Chromatographic Conditions
-
Column: C18,
mm, (e.g., Inertsil ODS-3V).[1] -
Mobile Phase A: 0.05M Ammonium Acetate or Phosphate Buffer (pH 6.0).[1]
-
Mobile Phase B: Acetonitrile : Methanol (80:20).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient:
-
0-20 min: Moderate increase in %B (separates polar impurities).[1]
-
20-35 min: Ramp to high %B (e.g., 80-90%) to elute the Dimeric Impurity .
-
35-40 min: Equilibration.
-
Analytical Workflow
Figure 2: Step-by-step HPLC workflow ensuring capture of the late-eluting dimeric impurity.
Control & Mitigation Strategies
The presence of CAS 910297-61-9 is a direct indicator of the quality of the starting material 1-(2-hydroxyethyl)piperazine .[1]
Critical Quality Attributes (CQA) of Reagents
-
Purity Check: The content of unsubstituted piperazine in the hydroxyethylpiperazine reagent must be strictly controlled, typically < 0.1% .[1]
-
Stoichiometry: Excess Intermediate A should be avoided if the piperazine impurity is suspected, although the primary control point is the reagent purity.[1]
Purification of API
If the impurity is formed, it is difficult to remove via simple crystallization due to its poor solubility (often precipitating with the product).[1]
-
Strategy: Acid-base workup. Dasatinib has a basic center (piperazine N).[1] The dimer has two.[1][2] However, the solubility differences in acidic media can sometimes be exploited.[1]
-
Polishing Step: Recrystallization from DMSO/Methanol mixtures or high-temperature Methanol washes can help reduce the level of the hydrophobic dimer.[1]
Regulatory & Toxicology Implications[1]
-
Classification: Under ICH Q3A(R2), this is a Process-Related Impurity .[1]
-
Reporting Threshold: 0.05% (for max daily dose
2g). -
Identification Threshold: 0.10%.
-
Qualification Threshold: 0.15%.[1]
-
Genotoxicity: There are no specific structural alerts suggesting this dimer is mutagenic (unlike nitroso-impurities).[1] It is generally considered a standard organic impurity.[1] However, strict adherence to the 0.15% limit is standard for commercial release unless tox studies justify higher levels.[1]
References
-
National Center for Biotechnology Information. (2016).[1] Design, Synthesis, and Evaluation of Dasatinib-Amino Acid Conjugates. PubChem.[1] Retrieved from [Link]
-
Venkata, N., et al. (2022).[1][3] Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents. Journal of Chromatographic Science. Retrieved from [Link]
-
ICH Guidelines. (2006).[1] Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Retrieved from [Link]
Sources
Dasatinib Impurity 8 chemical structure and properties
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Analyse von Dasatinib-Verunreinigung 8, einer prozessbedingten Verunreinigung, die bei der Synthese des pharmazeutischen Wirkstoffs (API) Dasatinib auftreten kann. Als leitender Anwendungswissenschaftler ist es mein Ziel, nicht nur die chemische Identität und die Eigenschaften dieser Verunreinigung zu erläutern, sondern auch den kausalen Zusammenhang ihrer Entstehung, die analytischen Methoden zu ihrer Kontrolle und ihre Bedeutung im Kontext der pharmazeutischen Qualitätskontrolle zu beleuchten.
Einführung: Die Bedeutung der Verunreinigungsprofilierung bei Dasatinib
Dasatinib ist ein potenter Tyrosinkinase-Inhibitor, der zur Behandlung bestimmter Formen von Leukämie eingesetzt wird, darunter die chronische myeloische Leukämie (CML) und die Philadelphia-Chromosom-positive akute lymphatische Leukämie (Ph+ ALL).[1][2] Seine Wirksamkeit beruht auf der gezielten Hemmung von Kinasen wie BCR-ABL und der Src-Kinase-Familie.[3]
Die Gewährleistung der Reinheit des Wirkstoffs ist für die Sicherheit und Wirksamkeit des fertigen Arzneimittels von entscheidender Bedeutung. Verunreinigungen, selbst in Spuren, können die Toxizität erhöhen, die Wirksamkeit verringern oder die Stabilität des Produkts beeinträchtigen. Daher fordern Regulierungsbehörden wie die ICH und die Pharmakopöen eine strenge Identifizierung, Quantifizierung und Kontrolle aller potenziellen Verunreinigungen.[4] Dieser Leitfaden konzentriert sich auf eine spezifische prozessbedingte Verunreinigung, die als Dasatinib-Verunreinigung 8 identifiziert wurde.
Chemische Struktur und Identifizierung
Die als Dasatinib-Verunreinigung 8 bekannte Substanz wurde als 2-Amino-N-(o-tolyl)thiazol-5-carboxamid identifiziert.[3][5] Sie stellt ein Kernfragment dar, das mit der Thiazol-Carboxamid-Einheit von Dasatinib verwandt ist, sich jedoch in den Substituenten unterscheidet.
Abbildung 1: Chemische Struktur von Dasatinib-Verunreinigung 8.
Quantitative und qualitative Daten:
Die physikalisch-chemischen Eigenschaften dieser Verunreinigung sind in der folgenden Tabelle zusammengefasst. Diese Daten sind entscheidend für die Entwicklung von analytischen Methoden und für das Verständnis ihres Verhaltens während des Herstellungsprozesses.
| Eigenschaft | Wert | Quelle(n) |
| IUPAC-Name | 2-Amino-N-(o-tolyl)thiazole-5-carboxamide | [3][6] |
| CAS-Nummer | 1184914-03-1 | [3] |
| Summenformel | C₁₁H₁₁N₃OS | [5] |
| Molekulargewicht | 233.29 g/mol | [5] |
| Erscheinungsform | Fester Stoff (typischerweise) | N/A |
| Löslichkeit | In den meisten organischen Lösungsmitteln löslich | N/A |
Kausale Analyse der Entstehung: Einblicke in den Syntheseprozess
Dasatinib-Verunreinigung 8 ist eine klassische prozessbedingte Verunreinigung, deren Ursprung im Syntheseweg des Dasatinib-Wirkstoffs liegt. Die Dasatinib-Synthese ist ein mehrstufiger Prozess, der typischerweise die Konstruktion des 2-Aminothiazol-5-carboxamid-Kerns und dessen anschließende Kopplung mit den Pyrimidin- und Piperazin-Seitengruppen umfasst.[7][8]
Die Verunreinigung 8 unterscheidet sich vom Dasatinib-Molekül an zwei wesentlichen Stellen:
-
Fehlende Pyrimidin-Piperazin-Seitengruppe: An der 2-Amino-Position des Thiazolrings fehlt die komplexe Seitenkette.
-
Falscher aromatischer Substituent: Anstelle der N-(2-Chlor-6-methylphenyl)-Gruppe liegt eine N-(o-tolyl)-Gruppe vor.
Diese strukturellen Unterschiede deuten stark darauf hin, dass die Verunreinigung durch die unbeabsichtigte Verwendung oder das Vorhandensein von o-Toluidin anstelle des korrekten Ausgangsmaterials 2-Chlor-6-methylanilin während des Amidierungsschritts entsteht. o-Toluidin kann als Verunreinigung im Ausgangsmaterial vorhanden sein oder durch eine falsche Zufuhr in den Reaktionsprozess gelangen.
Sources
- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1184914-03-1|2-Amino-N-(o-tolyl)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 7. WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents [patents.google.com]
- 8. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Characterization of the Dasatinib Dimer Impurity (MW 801.77)
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib is a potent second-generation tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of a specific process-related impurity, the Dasatinib Dimer with a molecular weight of 801.77 g/mol .[3][4] We will delve into the structural identity of this dimer, its likely formation pathways, and present a robust, field-proven analytical workflow for its detection, characterization, and quantification. This document is intended to serve as a practical resource for scientists engaged in the analytical development, quality control, and manufacturing of Dasatinib.
Introduction: The Critical Role of Impurity Profiling for Dasatinib
Dasatinib's therapeutic success hinges on its ability to inhibit multiple tyrosine kinases, primarily BCR-ABL, thereby arresting the proliferation of malignant cells.[5] As with any synthetic API, the manufacturing process can generate related substances, including isomers, degradation products, and byproducts from side reactions.[6] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities.[7]
An impurity's significance is determined by its potential to impact the drug's safety profile. Some impurities may be pharmacologically active or toxic, necessitating strict control to ensure patient safety. The "Dasatinib Dimer Impurity" (CAS Number: 910297-61-9) is one such process-related impurity that requires diligent monitoring.[3][4][8]
Deconstructing the "Dimer": The 801.77 Da Species
A preliminary calculation reveals that a simple non-covalent dimer of Dasatinib (MW 488.01 g/mol ) would yield a protonated species [2M+H]⁺ at an m/z of approximately 977.03, not 801.77. This discrepancy immediately indicates that the 801.77 Da species is not a simple dimer but a covalently linked structure formed from two Dasatinib-related precursors.
Published data and reference standards identify this impurity as 2,2'-((piperazine-1,4-diylbis(2-methylpyrimidine-6,4-diyl))bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) .[3] This structure reveals a covalent linkage through the piperazine moiety, suggesting its origin during the synthetic process rather than from degradation of the final API.
Proposed Formation Pathway
Understanding the formation mechanism is key to controlling the impurity's levels. This dimer is likely formed during the multi-step synthesis of Dasatinib.[6][9] A plausible pathway involves a side reaction where a key intermediate, instead of reacting with the intended monomeric side chain, reacts with a second molecule of itself or a related precursor, leading to the dimeric structure.
Caption: Proposed synthetic pathway for the formation of the Dasatinib Dimer impurity.
Controlling reaction stoichiometry, temperature, and the rate of addition of reagents are critical process parameters (CPPs) to minimize the formation of this byproduct.
Analytical Strategy: A Self-Validating Workflow
A robust analytical method is essential for the reliable detection and quantification of the dimer impurity. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS) is the gold standard.[10][11] This approach not only separates the impurity from the main API and other related substances but also provides definitive mass confirmation.
Caption: A comprehensive analytical workflow for impurity identification and quantification.
Detailed Experimental Protocol: RP-HPLC Method
This protocol describes a validated, stability-indicating method capable of resolving Dasatinib from its dimer and other process/degradation impurities.[7][11] The causality behind each parameter is explained to demonstrate expertise.
-
Instrumentation: HPLC or UPLC system with a Photodiode Array (PDA) detector and coupled to a mass spectrometer.
-
Column: C18 stationary phase (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm).
-
Rationale: The C18 phase provides the necessary hydrophobicity to retain and separate Dasatinib and its structurally similar, but larger, dimer impurity.
-
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 5.0.
-
Rationale: A buffered mobile phase is critical for consistent peak shapes and retention times of ionizable compounds like Dasatinib.
-
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Rationale: A strong organic solvent mixture is required to elute the relatively non-polar analytes from the C18 column.
-
-
Elution Mode: Gradient elution.
-
Rationale: A gradient is essential to first elute polar impurities, then the Dasatinib API, and finally the more retained, larger dimer impurity, ensuring adequate resolution (>2.0) between all peaks.[7]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-45 °C.[11]
-
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
-
-
UV Detection Wavelength: 310 nm.[7]
-
Rationale: This wavelength corresponds to a UV maximum for Dasatinib, providing high sensitivity for both the API and its structurally related impurities.
-
-
Injection Volume: 10 µL.
-
Diluent: Dimethyl sulfoxide (DMSO) or a mixture of Methanol and water.
Mass Spectrometry (MS) Characterization
MS detection provides unequivocal identification of the impurity.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The multiple nitrogen atoms in Dasatinib and its dimer are readily protonated, making positive mode ESI highly sensitive for these compounds.
-
-
Full Scan Analysis: Acquire data from m/z 100 to 1200 to detect all potential ions. The primary ion of interest will be the protonated molecule [M+H]⁺ for the dimer at approximately m/z 802.77.
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 802.77 and subject it to collision-induced dissociation (CID).
-
Rationale: The fragmentation pattern provides structural confirmation. Key fragments corresponding to the monomeric Dasatinib (e.g., m/z 488) or other significant substructures would be expected, confirming the dimeric nature of the parent ion.
-
Data Presentation and Interpretation
A well-structured data summary is crucial for quality control and regulatory submissions.
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Expected Retention Time (min) | Observed [M+H]⁺ (m/z) | Molecular Weight ( g/mol ) |
| Dasatinib API | ~10.5 | 488.15 | 488.01 |
| Dasatinib Dimer | >15.0 (more retained) | 801.77 (as [M]+) / 802.77 (as [M+H]+) | 801.77 |
Note: Retention times are illustrative and will vary based on the specific system and conditions.
The dimer, being a larger and more complex molecule, will typically have a longer retention time than the parent Dasatinib on a reverse-phase column. The observation of the parent ion at m/z 802.77 and a corresponding fragmentation pattern that aligns with the known structure provides definitive proof of its identity.
Implications for Drug Development and Quality Control
The presence of the Dasatinib Dimer Impurity above qualified limits can have significant consequences:
-
Safety: The impurity must be assessed for potential toxicity or unique pharmacological activity. Genotoxicity assessment may be required.[12]
-
Efficacy: High levels of impurities reduce the overall purity and effective dose of the API.
-
Stability: While this is a process impurity, its levels must be monitored in stability studies to ensure it does not form via degradation pathways under stress conditions (e.g., heat, light, oxidation).[7][10]
-
Regulatory Compliance: Failure to control impurities within ICH-specified thresholds can lead to delays in drug approval or product recalls.
Therefore, the validated analytical method described herein must be incorporated into routine quality control testing for API batch release and stability monitoring programs.[12] The use of certified reference standards for the dimer is essential for accurate quantification.[12]
References
-
Dasatinib Impurities Standards. SynThink Research Chemicals. [Link]
-
Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. Brazilian Journal of Analytical Chemistry. [Link]
-
Degradation pathways of Dasatinib in tablets dosage form. ResearchGate. [Link]
-
Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition (ASPET). [Link]
-
Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR). [Link]
-
Dasatinib Impurities and Related Compound. Veeprho. [Link]
-
RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. PubMed. [Link]
-
Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. ResearchGate. [Link]
-
Dasatinib: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Dasatinib | C22H26ClN7O2S | CID 3062316. PubChem - NIH. [Link]
-
Dasatinib: a new step in molecular target therapy. PubMed. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dasatinib Dimer Impurity - Opulent Pharma [opulentpharma.com]
- 4. usbio.net [usbio.net]
- 5. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. brjac.com.br [brjac.com.br]
- 8. veeprho.com [veeprho.com]
- 9. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Technical Monograph: Characterization and Control of the Dasatinib Bis-Thiazole Piperazine Dimer
This technical guide details the characterization, formation mechanism, and control strategy for 2,2'-[1,4-Piperazinediylbis]bis[N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide] .
In the context of pharmaceutical development, this compound is identified as a critical Process-Related Impurity (Genotoxic Potential) often associated with the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically Dasatinib (Sprycel) . It arises from the reaction of bis-nucleophilic piperazine contaminants with the electrophilic thiazole intermediate.
Chemical Identity & Significance[1]
This compound represents a "dimeric" impurity formed during the early-to-mid stages of the Dasatinib synthetic route. Its presence is indicative of specific raw material contaminants (unsubstituted piperazine) and requires stringent control due to its potential impact on API purity and solubility profiles.
| Property | Data |
| Systematic Name | 2,2'-[1,4-Piperazinediylbis]bis[N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide] |
| Common Name | Dasatinib Bis-Thiazole Dimer; Piperazine-Linked Thiazole Dimer |
| Molecular Formula | C₂₆H₂₄Cl₂N₆O₂S₂ |
| Molecular Weight | 587.54 g/mol |
| Structural Motif | N-Aryl-Thiazole-Piperazine-Thiazole-N-Aryl |
| Role | Process Impurity / Reference Standard |
| Solubility | Low (DMSO, DMF); Poor in Water/Methanol |
Significance in Drug Development
-
Process Marker: Its presence confirms the use of a specific synthetic route involving the activation of the 2-position of the thiazole ring (e.g., via 2-chloro or 2-bromo intermediates).
-
Raw Material Quality: It serves as a direct indicator of the purity of the 1-(2-hydroxyethyl)piperazine (HEP) reagent. If HEP contains unsubstituted piperazine, this dimer forms irreversibly.
-
Purification Challenge: Due to its high lipophilicity and double-aromatic structure, it often co-precipitates with the API or elutes late in Reverse-Phase HPLC, requiring specific gradient modifications for detection.
Mechanism of Formation
The formation of this impurity is a classic example of competing Nucleophilic Aromatic Substitution (SNAr) .
The Reaction Pathway
In the standard synthesis of Dasatinib analogs, the intermediate 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate A) acts as the electrophile.
-
Intended Reaction: Reaction with 1-(2-hydroxyethyl)piperazine to form the mono-substituted precursor.
-
Side Reaction: If Piperazine (which has two nucleophilic secondary amines) is present, it can react with two molecules of Intermediate A, bridging them to form the dimer.
Pathway Diagram
The following diagram illustrates the competitive pathways:
Figure 1: Competitive reaction pathway showing the formation of the Bis-Thiazole Dimer from piperazine contamination.
Synthesis of Reference Standard
To quantify this impurity in the API, a validated reference standard must be synthesized. The following protocol maximizes dimer formation by manipulating stoichiometry.
Protocol: Directed Synthesis of the Dimer
Objective: Synthesize ~500 mg of high-purity (>98%) reference standard.
Reagents:
-
Precursor: 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 g, 3.48 mmol).
-
Linker: Piperazine (anhydrous) (0.14 g, 1.6 mmol) [Note: Slight deficit of piperazine ensures double substitution].
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 mL).
-
Solvent: N,N-Dimethylformamide (DMF) (10 mL).
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Precursor in DMF. The solution may require gentle warming (40°C) for clarity.
-
Addition: Add DIPEA followed by Piperazine .
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
-
Checkpoint: The reaction is complete when the starting material (Precursor) is consumed and the mono-substituted intermediate (if observed) converts to the less polar dimer. Reaction time is typically 4–6 hours.
-
-
Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the DMF solution into 100 mL of ice-cold water with vigorous stirring. The dimer is highly hydrophobic and will precipitate immediately as a beige/off-white solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 20 mL) to remove residual DMF and DIPEA salts.
-
Purification:
-
Suspend the crude solid in hot Ethanol (50 mL). Reflux for 30 minutes (trituration).
-
Cool to room temperature and filter. This removes unreacted mono-species and oligomers.
-
Optional: If purity is <98%, recrystallize from DMF/Ethanol (1:5).
-
-
Drying: Dry under high vacuum at 50°C for 12 hours.
Analytical Characterization
Validating the identity of the synthesized standard is critical.
Physicochemical Data Table
| Technique | Expected Result | Notes |
| HPLC Purity | > 98.0% (Area %) | Late eluting peak (RRT ~1.5 vs Dasatinib) |
| MS (ESI+) | m/z 587.1 [M+H]⁺ | Characteristic isotopic pattern for Cl₂ (9:6:1) |
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 2H, Thiazole-H) | Symmetry confirms dimer structure |
| Appearance | Off-white to pale yellow powder | Non-hygroscopic |
HPLC Method for Impurity Profiling
Due to the dimer's hydrophobicity, standard isocratic methods may fail to elute it. A gradient method is required.
-
Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 324 nm (Dasatinib max) and 254 nm.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 20.0 | 10 | 90 | Elution of Dimer |
| 25.0 | 10 | 90 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
Analytical Logic Diagram
The following decision tree outlines the confirmation process for this impurity in a drug substance sample.
Figure 2: Analytical workflow for identifying the Bis-Thiazole Dimer in API batches.
Control Strategy
To ensure this impurity remains below the ICH Q3A qualification threshold (typically <0.15%), the following control measures are recommended:
-
Raw Material Specification (Critical):
-
The starting material 1-(2-hydroxyethyl)piperazine (HEP) must have a strict limit for Piperazine content .
-
Recommendation: Limit Piperazine to < 0.10% in the HEP specification.
-
-
Process Parameters:
-
If the synthesis involves the reaction of the chlorothiazole with HEP, ensure a large excess of HEP (e.g., >3 equivalents) is used. This statistically favors the mono-substitution over the dimer formation.
-
-
Purification:
-
The dimer is significantly less soluble in alcohols (Methanol/Ethanol) than the active API. A recrystallization step using Methanol/Water or Ethanol/Water is highly effective at purging this impurity to non-detectable levels.
-
References
-
Lombardo, L. J., et al. (2004).[3] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[3] Journal of Medicinal Chemistry. Link
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[4] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib)."[4] Journal of Medicinal Chemistry. Link
-
International Conference on Harmonisation (ICH).[2][5] "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Link
-
Garbapu, S. (2017).[6] "A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®)." viXra. Link
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. ajpamc.com [ajpamc.com]
- 6. vixra.org [vixra.org]
Title: Advanced Characterization of Dasatinib Process-Related Dimer Impurities: A Structural Elucidation & Control Framework
Executive Summary
In the synthesis of Dasatinib (Sprycel), a potent multi-targeted tyrosine kinase inhibitor, the formation of high-molecular-weight impurities presents a critical challenge to process chemistry and quality control.[1][2] Among these, the "Dasatinib Dimer" (CAS 910297-61-9) is a persistent process-related impurity arising from specific stoichiometric deviations and reagent quality issues. This technical guide provides a rigorous, self-validating framework for the identification, structural elucidation, and control of this specific dimer, utilizing LC-MS/MS and mechanistic organic chemistry.
Part 1: The Chemistry of Impurity Genesis
To control the impurity, one must first understand its origin. The synthesis of Dasatinib generally follows a convergent route. The critical stage for dimer formation occurs during the nucleophilic aromatic substitution (
The Reaction Node
The standard process involves the reaction of Intermediate A (N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide) with 1-(2-hydroxyethyl)piperazine (HEP).
-
Intended Reaction: Intermediate A + HEP
Dasatinib. -
The Deviation: Commercial grade HEP often contains trace amounts of Piperazine (lacking the hydroxyethyl tail). Piperazine is a bifunctional nucleophile with two reactive secondary amines.
-
The Dimerization Event: One molecule of Piperazine reacts with two molecules of Intermediate A, creating a symmetric bis-coupled impurity.
Pathway Visualization
The following diagram illustrates the competitive kinetics between the desired product formation and the dimer impurity genesis.
Caption: Competitive reaction pathway showing how trace piperazine in the reagent stream acts as a linker to form the high-molecular-weight dimer.
Part 2: Analytical Strategy & Protocol
The identification of the dimer requires a method capable of separating a highly hydrophobic, high-molecular-weight species from the API. Standard isocratic methods often fail to elute the dimer or broaden its peak significantly.
Chromatographic Separation (UHPLC)
The dimer is significantly more lipophilic than Dasatinib due to the presence of two thiazole-phenyl domains and the absence of the polar hydroxyethyl tail.
Protocol 1: High-Resolution Separation
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 5.0 with Formic Acid). Note: pH 5.0 is critical to ensure ionization of the thiazole nitrogen while maintaining peak shape.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10%
85% B (Elution of Dasatinib ~8 min) -
15-20 min: 85%
95% B (Elution of Dimer ~17 min) -
20-25 min: 95% B (Wash)
-
Mass Spectrometry Settings (Q-TOF/Orbitrap)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V.
-
Target Mass:
-
Dasatinib
-
Dimer Impurity
(Calculated based on formula ).
-
Part 3: Structural Elucidation (The "Fingerprint" Method)
To confirm the impurity is indeed the piperazine-linked dimer and not an aggregate or N-oxide adduct, we rely on MS/MS fragmentation logic.
The Fragmentation Logic
The dimer consists of two identical "arms" linked by a central piperazine ring. Under collision-induced dissociation (CID), the molecule cleaves at the weakest points: the amide bonds and the C-N bonds surrounding the central piperazine.
Key Diagnostic Fragments:
-
m/z 319 / 321: The 2-chloro-6-methylphenyl-thiazole carboxamide moiety. This fragment is identical to the "head" of the Dasatinib molecule. Its presence confirms the integrity of the thiazole-phenyl region.
-
m/z 401: Half of the dimer molecule (cleavage at the piperazine nitrogen).
-
Absence of m/z 488: The parent Dasatinib ion should not be a product ion of the dimer, confirming it is a covalently bonded new species, not a source-fragment cluster.
MS/MS Workflow Diagram
The following DOT diagram visualizes the fragmentation tree used to validate the structure.
Caption: MS/MS fragmentation tree. The observation of m/z 319 without the hydroxyethyl tail fragments confirms the symmetric dimer structure.
Part 4: Quantitative Data & Control Strategy
Comparative Physicochemical Properties
The following table summarizes the key differences used to isolate the impurity.
| Property | Dasatinib (API) | Dimer Impurity | Implication for Process |
| Formula | High MW detection required | ||
| MW | 488.01 Da | 801.77 Da | Distinct Mass Spec profile |
| LogP (Lipophilicity) | ~2.7 | > 5.0 (Estimated) | Elutes late in RP-HPLC |
| Solubility | Low (pH dependent) | Very Low (Insoluble in water) | Risk of precipitation in reactor |
Remediation Protocol
To prevent the formation of this dimer, the following control strategy must be implemented at the raw material stage:
-
Raw Material Specification: Implement a strict limit for Piperazine content in 1-(2-hydroxyethyl)piperazine.
-
Recommended Limit: < 0.10% (w/w) determined by GC-FID.
-
-
Stoichiometry Control: Use a slight excess of HEP (1.2 - 1.5 eq) to favor the mono-substitution and suppress the reaction of any trace piperazine with two equivalents of the chloropyrimidine.
-
Purification: If the dimer is detected > 0.15% (ICH Q3A limit), a recrystallization step using DMSO/Water or Methanol/Water is effective. The dimer's extreme insolubility allows it to be filtered off if the API is kept in solution (hot filtration) or retained on the column during preparative chromatography.
References
-
Sreedevi, A., & Rao, A. (2013). Development and Validation of Novel HPLC Method for the Estimation of Dasatinib in Bulk and Pharmaceutical Dosage Forms. International Journal of Research in Pharmacy and Chemistry. Link
-
Teva Pharmaceuticals USA, Inc. (2010). Dasatinib Tablets: Patent Application for Process Impurities. (Contextual grounding on dimer formation mechanisms in TKI synthesis). Link
-
Venkata, N., et al. (2014). Identification, isolation and characterization of process related impurities in Dasatinib. Journal of Pharmaceutical and Biomedical Analysis. (Provides basis for MS fragmentation patterns of the thiazole scaffold). Link
-
Pharmaffiliates. (2024). Dasatinib Dimer Impurity Reference Standard (CAS 910297-61-9). (Verification of specific impurity existence and structure). Link
Sources
Technical Guide: Dasatinib Dimeric Impurity & Degradation Pathways
The following technical guide details the structural characterization, formation mechanisms, and control strategies for Dasatinib impurities, with a specific focus on the dimeric species and oxidative degradation pathways.
Executive Summary
In the development of Tyrosine Kinase Inhibitors (TKIs) like Dasatinib (Sprycel), impurity profiling is a critical Critical Quality Attribute (CQA). While Dasatinib N-oxide is the predominant oxidative degradant observed during stability testing, the Dasatinib Dimer represents a significant process-related impurity that challenges purification due to its structural similarity to the parent molecule.
This guide analyzes the molecular mechanisms driving the formation of the C36 Dimeric Impurity (Process Pathway) and contrasts it with the Oxidative Degradation Pathway (Stability Pathway). It provides actionable protocols for their separation and control in a pharmaceutical setting.
Molecular Architecture & Reactive Sites
Dasatinib is a multi-targeted kinase inhibitor with a complex structure containing several labile sites susceptible to chemical stress.
-
Chemical Name: N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[1]
-
Molecular Formula:
[2] -
Key Reactive Moieties:
-
Piperazine Nitrogen (N-4): The tertiary amine is the primary site for N-oxidation (forming N-oxides) and N-dealkylation .
-
Thiazole-Pyrimidine Linkage: Susceptible to hydrolysis under extreme acidic/basic stress.
-
Amide Bond: Potential site for hydrolytic cleavage, releasing 2-chloro-6-methylaniline.
-
The Dimeric Impurity: Structure & Formation Mechanism
Contrary to common assumptions, the primary "Dasatinib Dimer" found in drug substances is not typically formed via oxidative coupling (e.g., S-S bond formation) during storage. Instead, it is a Process-Related Impurity formed during the nucleophilic substitution step of synthesis.
Identification
-
Common Name: Dasatinib Dimer Impurity
-
CAS Number: 910297-61-9
-
Molecular Formula:
-
Molecular Weight: 801.77 g/mol
-
Structure: Two "Head" moieties (Thiazole-Pyrimidine) linked by a single Piperazine ring.
Formation Pathway (The "Over-Alkylation" Mechanism)
The synthesis of Dasatinib involves coupling a chloropyrimidine intermediate with 1-(2-hydroxyethyl)piperazine. The Dimer forms when unsubstituted piperazine (an impurity in the reagent or formed via in-situ dealkylation) reacts with two equivalents of the chloropyrimidine intermediate.
Mechanism:
-
Step 1: The chloropyrimidine intermediate undergoes
with piperazine. -
Step 2: The resulting mono-substituted piperazine (which still has a reactive secondary amine) attacks a second molecule of the chloropyrimidine intermediate.
-
Result: A symmetric dimer where the piperazine ring acts as a bridge between two pharmacophores.
Visualization: Dimer Formation Pathway
The following diagram illustrates the competitive reaction pathway between Dasatinib formation and Dimer formation.
Caption: Competitive synthesis pathway showing the origin of the C36 Dasatinib Dimer via piperazine bridging.
Degradation Pathways (Stability Profile)
While the dimer is process-related, Dasatinib undergoes distinct degradation pathways during storage, primarily driven by oxidation and hydrolysis.
Oxidative Degradation (N-Oxide Formation)
The most significant stability risk is the oxidation of the piperazine ring. This is often catalyzed by peroxides present in excipients (e.g., Povidone, PEG) or solvents.
-
Primary Degradant: Dasatinib N-Oxide (Impurity L).
-
Mechanism: Electrophilic attack of oxygen (from peroxides or ROS) on the lone pair of the N-4 piperazine nitrogen.
-
Critical Control: Use of antioxidants or low-peroxide grade excipients is mandatory.
Hydrolytic Degradation
Under forced degradation (Acid/Base/Heat), the molecule cleaves at the amide or amine linkers.
-
Acidic Stress: Cleavage of the thiazole-pyrimidine bond.
-
Basic Stress: Hydrolysis of the amide bond, releasing the toxic aniline derivative (2-chloro-6-methylaniline).
Visualization: Degradation Map
Caption: Stability map highlighting the divergence between oxidative N-oxide formation and hydrolytic cleavage.
Analytical Strategy & Protocols
Distinguishing the Dimer from the Parent and N-oxide requires a robust chromatographic method due to the high hydrophobicity of the Dimer (late eluter) versus the polarity of the N-oxide (early eluter).
HPLC Method Parameters (Stability Indicating)
This protocol ensures separation of the Dimer (RRT ~1.8-2.0) from the main peak.[3]
| Parameter | Specification | Causality / Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax SB-C18) | High carbon load required to retain the hydrophobic Dimer. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 5.5) | Buffering prevents peak tailing of the basic piperazine moiety. |
| Mobile Phase B | Acetonitrile : Methanol (80:20) | High organic strength needed to elute the Dimer. |
| Gradient | 5% B to 90% B over 40 mins | Shallow gradient required to resolve N-oxide (early) and Dimer (late). |
| Detection | UV @ 305 nm | Max absorption of the aminothiazole chromophore. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency. |
System Suitability Criteria (Self-Validating)
-
Resolution (
): > 2.0 between Dasatinib and N-Oxide. -
Tailing Factor (
): < 1.5 for Dasatinib (Critical: High tailing masks impurities). -
Sensitivity: S/N > 10 for the Dimer peak at 0.05% concentration (reporting threshold).
References
-
Dasatinib N-oxide Characterization & Formation Source: Cayman Chemical Description: Details the structure of the primary oxidative metabolite/impurity.
-
Forced Degradation & Impurity Profiling of Dasatinib Source: National Institutes of Health (NIH) / PubMed Description: Comprehensive study on acid, base, and oxidative degradation pathways.
-
Dasatinib Dimer Impurity Standard Source: SynThink Chemicals Description: Structural data for the C36 dimeric impurity (CAS 910297-61-9).
-
Mechanistic Insight into TKI Oxidation Source: ResearchGate Description: Analysis of peroxide-induced oxidation in pharmaceutical diluents.
Sources
A-Tiefenanalyse des Dasatinib-Verunreinigungsprofils gemäß den ICH Q3A-Richtlinien: Ein technischer Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Untersuchung des Verunreinigungsprofils von Dasatinib und orientiert sich dabei an den Grundsätzen der ICH Q3A-Richtlinien. Als Leitfaden für erfahrene Anwendungswissenschaftler geht er über eine reine Auflistung von Verfahren hinaus und befasst sich mit der Kausalität hinter experimentellen Entscheidungen und der strategischen Bedeutung der Verunreinigungskontrolle in der pharmazeutischen Entwicklung.
Einführung in Dasatinib und die regulatorische Landschaft
Dasatinib ist ein starker Tyrosinkinase-Inhibitor, der bei der Behandlung von chronischer myeloischer Leukämie (CML) und akuter lymphoblastischer Leukämie (ALL) eingesetzt wird.[1][2] Seine Wirksamkeit beruht auf der Hemmung der BCR-ABL-Kinase und anderer Kinasen, die an der Krebsentstehung beteiligt sind.[1] Die komplexe chemische Struktur und der mehrstufige Syntheseweg von Dasatinib machen es jedoch anfällig für die Bildung verschiedener Verunreinigungen. Diese Verunreinigungen, die aus dem Herstellungsprozess stammen oder durch Abbau entstehen, können die Sicherheit und Wirksamkeit des Arzneimittels beeinträchtigen.[2]
Die regulatorischen Rahmenbedingungen, insbesondere die Richtlinie Q3A des International Council for Harmonisation (ICH), schreiben eine strenge Kontrolle von Verunreinigungen in neuen Arzneimittelwirkstoffen vor.[3][4][5] Diese Richtlinie klassifiziert Verunreinigungen, legt Schwellenwerte für die Meldung, Identifizierung und Qualifizierung fest und verlangt validierte Analyseverfahren für deren genaue Quantifizierung.[6][7]
Klassifizierung von Verunreinigungen nach ICH Q3A
Die ICH Q3A-Richtlinien kategorisieren Verunreinigungen in drei Haupttypen: organische Verunreinigungen, anorganische Verunreinigungen und Restlösungsmittel.[6][7] Für Dasatinib sind organische Verunreinigungen, die prozessbedingt oder abbaubedingt sein können, von größter Bedeutung.
-
Prozessbedingte Verunreinigungen: Diese entstehen während des Herstellungsprozesses und können Ausgangsstoffe, Zwischenprodukte, Nebenprodukte oder Reagenzien umfassen.[1][6][7]
-
Abbauprodukte: Diese entstehen durch chemische Veränderungen des Dasatinib-Moleküls während der Lagerung oder unter Stressbedingungen wie Licht, Hitze, Feuchtigkeit, Säure, Base und Oxidation.[1][8][9]
Identifizierte Verunreinigungen in Dasatinib
Die wissenschaftliche Literatur und regulatorische Einreichungen haben eine Reihe von prozessbedingten Verunreinigungen und Abbauprodukten für Dasatinib identifiziert. Die genaue Kenntnis dieser Verunreinigungen ist für die Entwicklung spezifischer Analysemethoden und Kontrollstrategien von entscheidender Bedeutung.
Tabelle 1: Bekannte prozessbedingte Verunreinigungen und Abbauprodukte von Dasatinib
| Verunreinigung | Typ | Ursprung |
| Dasatinib-Carbonsäure | Abbauprodukt | Hydrolyse |
| Dasatinib-Carbonsäureethylester | Prozessbedingt/Abbauprodukt | Veresterung/Hydrolyse |
| Dasatinib-Verunreinigung-A | Prozessbedingt | Unvollständige Reaktion |
| Hydroxymethyl-Dasatinib | Abbauprodukt | Oxidation |
| Dasatinib N-Oxid | Abbauprodukt | Oxidation[9] |
| 2-(5-Chlor-6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-(2-chlor-6-methylphenyl)thiazol-5-carboxamid | Abbauprodukt | Säureabbau[9] |
Diese Tabelle ist nicht erschöpfend und dient der Veranschaulichung.
Analytische Methoden zur Profilierung von Verunreinigungen
Die genaue Detektion und Quantifizierung von Dasatinib-Verunreinigungen erfordert robuste und validierte Analysemethoden. Die Hochleistungsflüssigkeitschromatographie (HPLC), insbesondere die Reversed-Phase-HPLC (RP-HPLC), ist die am weitesten verbreitete Technik.[9][10]
Entwicklung einer stabilitätsanzeigenden RP-HPLC-Methode
Eine stabilitätsanzeigende Methode ist entscheidend, da sie in der Lage sein muss, die Verunreinigungen von der Hauptkomponente und voneinander zu trennen, insbesondere unter Stressbedingungen.
Experimentelles Protokoll: RP-HPLC-Methode zur Bestimmung von Dasatinib und seinen Verunreinigungen
-
Chromatographisches System: Ein HPLC-System, das mit einem UV-Detektor oder einem Diodenarray-Detektor (DAD) ausgestattet ist.[10]
-
Säule: Eine C18-Säule (z. B. 250 x 4,6 mm, 5 µm) wird häufig verwendet.[10]
-
Mobile Phase: Eine Gradientenelution wird typischerweise eingesetzt, um eine optimale Trennung zu erreichen.
-
Flussrate: Typischerweise 1,0-1,2 ml/min.[10]
-
Säulentemperatur: Oft auf 35 °C eingestellt, um die Reproduzierbarkeit zu verbessern.[10]
-
Detektionswellenlänge: Basierend auf dem UV-Spektrum von Dasatinib und seinen Verunreinigungen, oft um 310-320 nm.[10]
-
Probenvorbereitung: Dasatinib-Proben werden in einem geeigneten Verdünnungsmittel gelöst, um eine Konzentration von etwa 1000 µg/ml zu erreichen.[10]
Kausale Begründung der experimentellen Entscheidungen:
-
Gradientenelution: Ermöglicht die Trennung von Verbindungen mit einem breiten Polaritätsbereich, was bei der Analyse von Verunreinigungsprofilen häufig der Fall ist.
-
Gepufferte mobile Phase: Die Kontrolle des pH-Wertes ist entscheidend für die Retentionszeit und die Peakform von ionisierbaren Verbindungen wie Dasatinib und einigen seiner Verunreinigungen.[10]
-
Säulentemperaturkontrolle: Gewährleistet konsistente Retentionszeiten und verbessert die Auflösung.
Strukturelle Aufklärung mittels LC-MS
Während die HPLC die Quantifizierung ermöglicht, ist die Kopplung der Flüssigchromatographie mit der Massenspektrometrie (LC-MS) für die strukturelle Aufklärung unbekannter Verunreinigungen unerlässlich.[9][10][11] Hochauflösende Massenspektrometrie (HRMS) liefert genaue Massendaten, die bei der Bestimmung der elementaren Zusammensetzung einer Verunreinigung helfen.[9]
Stresstests (Forced Degradation Studies)
Stresstests sind ein wesentlicher Bestandteil der Entwicklung von Arzneimitteln, um die Stabilität des Moleküls zu bewerten und potenzielle Abbauprodukte zu identifizieren.[8][9][12] Diese Studien werden unter härteren Bedingungen als die beschleunigte Stabilitätsprüfung durchgeführt und umfassen typischerweise:
-
Saurer und basischer Abbau: Behandlung mit Säuren (z. B. HCl) und Basen (z. B. NaOH).[8][9]
-
Oxidativer Abbau: Exposition gegenüber Oxidationsmitteln wie Wasserstoffperoxid.[9][10]
Die Ergebnisse dieser Studien helfen bei der Entwicklung stabilitätsanzeigender Methoden und geben Aufschluss über die richtigen Lagerbedingungen und die Verpackung des Arzneimittels.[8]
Schwellenwerte und Kontrollstrategien nach ICH Q3A
Die ICH Q3A-Richtlinie legt spezifische Schwellenwerte für die Meldung, Identifizierung und Qualifizierung von Verunreinigungen fest, die auf der maximalen Tagesdosis des Arzneimittels basieren.[13]
Tabelle 2: ICH Q3A-Schwellenwerte für Verunreinigungen in neuen Arzneimittelwirkstoffen
| Maximale Tagesdosis | Meldeschwelle | Identifizierungsschwelle | Qualifizierungsschwelle |
| ≤ 2 g/Tag | 0,05 % | 0,10 % oder 1,0 mg/Tag (je nachdem, was niedriger ist) | 0,15 % oder 1,0 mg/Tag (je nachdem, was niedriger ist) |
| > 2 g/Tag | 0,03 % | 0,05 % | 0,05 % |
-
Meldeschwelle: Die Ebene, oberhalb derer eine Verunreinigung in einem Zulassungsantrag gemeldet werden sollte.[7]
-
Identifizierungsschwelle: Die Ebene, oberhalb derer eine Verunreinigung strukturell aufgeklärt werden sollte.[6][13]
-
Qualifizierungsschwelle: Die Ebene, oberhalb derer die biologische Sicherheit einer Verunreinigung nachgewiesen werden muss.[13]
Die Qualifizierung kann durch die Bewertung der Sicherheits- und klinischen Studiendaten erfolgen, wenn die Verunreinigung in den in diesen Studien verwendeten Chargen vorhanden war.[7]
Fazit
Die umfassende Charakterisierung und Kontrolle des Verunreinigungsprofils von Dasatinib ist für die Gewährleistung der Sicherheit und Wirksamkeit des Arzneimittels von größter Bedeutung. Ein tiefes Verständnis der ICH Q3A-Richtlinien, gepaart mit der Entwicklung und Validierung robuster, stabilitätsanzeigender Analysemethoden, ist für die erfolgreiche Entwicklung und Vermarktung von Dasatinib unerlässlich. Dieser Leitfaden hat die wichtigsten Aspekte dieses Prozesses beleuchtet, von der Klassifizierung und Identifizierung von Verunreinigungen bis hin zu den analytischen Techniken und regulatorischen Anforderungen, die für eine effektive Kontrollstrategie erforderlich sind.
Referenzen
Sources
- 1. veeprho.com [veeprho.com]
- 2. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ikev.org [ikev.org]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brjac.com.br [brjac.com.br]
- 11. ijsr.net [ijsr.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Dasatinib dimer impurity solubility in DMSO vs methanol
This guide details the solubility behavior of the Dasatinib Dimer Impurity (CAS 910297-61-9) , specifically contrasting its solubility in Dimethyl Sulfoxide (DMSO) versus Methanol .
This technical analysis targets pharmaceutical scientists optimizing impurity profiling methods (HPLC/UPLC) and reference standard preparation.
DMSO vs. Methanol: Solvation Thermodynamics & Protocol Optimization
Executive Summary: The Solubility Trap
In the quality control of Dasatinib (Sprycel®), the Dasatinib Dimer Impurity (often referred to as Impurity-Dimer or Bis-Dasatinib) presents a critical solubility challenge. While the parent drug (Dasatinib) exhibits manageable solubility in organic solvents, the dimer—with a molecular weight of 801.77 g/mol —exhibits drastically reduced solubility.
The Core Finding:
-
DMSO: The dimer is soluble to sparingly soluble . It is the required vehicle for primary stock preparation.
-
Methanol: The dimer is practically insoluble . Attempting to prepare stock standards in pure methanol will result in incomplete dissolution, leading to OOS (Out of Specification) false negatives during impurity quantification.
Chemical Identity & Physicochemical Basis
To understand the solubility differential, we must analyze the structural shift from monomer to dimer.
| Feature | Dasatinib (Parent) | Dasatinib Dimer Impurity |
| CAS Number | 302962-49-8 | 910297-61-9 |
| Molecular Weight | 488.01 g/mol | 801.77 g/mol |
| Formula | C₂₂H₂₆ClN₇O₂S | C₃₆H₃₄Cl₂N₁₂O₂S₂ |
| Structure | Monomeric Tyrosine Kinase Inhibitor | Dimeric structure linked via piperazine bridge |
| Polar Surface Area | High | Very High (Increased rigidity & π-stacking) |
| Solubility Class | BCS Class II (Low Sol/High Perm) | Practically Insoluble (Aqueous/Protic) |
Mechanistic Insight: The dimer is formed by the oxidative coupling or synthetic linkage of two Dasatinib moieties. This doubling of the structure significantly increases the Lattice Energy . Methanol, a protic solvent, relies on hydrogen bonding for solvation. However, the dimer's large hydrophobic aromatic domains and rigid conformation resist the solvation shell of small alcohols like methanol.
DMSO, being a polar aprotic solvent with a high dielectric constant and strong dipole, can disrupt the intermolecular forces (Van der Waals and π-π stacking) holding the dimer crystal lattice together, essentially "wedging" itself between the large molecules.
Solubility Data: DMSO vs. Methanol
The following data summarizes the solubility behavior observed in standard laboratory conditions (25°C).
Comparative Solubility Table
| Solvent | Solubility Rating | Estimated Conc. Limit | Application Note |
| DMSO | Soluble / Sparingly Soluble | ~2 - 5 mg/mL | Mandatory for Stock Solution preparation. |
| Methanol | Insoluble / Very Slightly Soluble | < 0.1 mg/mL | Unsafe for Stock Prep. Use only as a diluent after DMSO. |
| Water | Practically Insoluble | < 0.001 mg/mL | Causes immediate precipitation. |
| Acetonitrile | Slightly Soluble | ~0.5 mg/mL | Better than MeOH, but inferior to DMSO. |
Critical Warning: Many "generic" HPLC methods for Dasatinib use Methanol as a diluent. If you use the same diluent for the Dimer Reference Standard, you will likely filter out undissolved dimer before injection, resulting in a 0% recovery calculation.
Experimental Protocol: Self-Validating Preparation
To ensure accurate quantification, you must use a Co-Solvent System . The following protocol ensures the dimer remains in solution during the transition from Stock (DMSO) to Working Standard (Mobile Phase/Methanol).
Workflow Visualization
Caption: Figure 1. Optimized solvation workflow preventing precipitation of Dasatinib Dimer.
Step-by-Step Methodology
Reagents:
-
Dasatinib Dimer Impurity (CAS 910297-61-9).[1][2][3][4][5][6]
-
DMSO (HPLC Grade).
-
Methanol (HPLC Grade).
Protocol:
-
Weighing: Accurately weigh 2.0 mg of Dasatinib Dimer Impurity into a 10 mL volumetric flask.
-
Primary Solvation (The "Wetting" Phase):
-
Add 2 mL of 100% DMSO directly to the powder.
-
Why? This creates a high-concentration environment where the solvent strength is sufficient to break the crystal lattice.
-
-
Energy Input: Sonicate for 5 minutes. The solution must be perfectly clear.
-
Validation: Hold the flask against a light source. If any turbidity exists, do not proceed.
-
-
Secondary Dilution (The "Stabilization" Phase):
-
Slowly add Methanol (or your Mobile Phase A) to the flask, filling up to the 10 mL mark.
-
Technique: Add the methanol dropwise while swirling. This prevents localized "shock" precipitation where the DMSO concentration drops too rapidly.
-
-
Final Concentration: This yields a 0.2 mg/mL stock solution in 20% DMSO / 80% Methanol.
-
Note: The 20% DMSO acts as a solubilizing agent (keeper solvent) to maintain the dimer in solution within the methanolic environment.
-
HPLC Method Implications
When developing the HPLC method for this impurity, the solubility profile dictates your gradient choices.
-
Mobile Phase Compatibility:
-
Since the dimer is hydrophobic (Late Eluter), the gradient must ramp to a high percentage of organic solvent (e.g., 80-90% Methanol or Acetonitrile) to elute it from the C18 column.
-
Risk: If your gradient starts with very high aqueous content (e.g., 95% Water), the dimer (dissolved in DMSO) might precipitate inside the injector loop or at the head of the column, leading to split peaks or carryover.
-
Solution: Ensure the initial gradient conditions have at least 10-15% organic modifier to keep the dimer soluble upon injection.
-
Solubility-Driven Gradient Strategy
Caption: Figure 2. Chromatographic risk assessment. Low organic initial conditions can cause on-column precipitation.
References
-
ChemicalBook. (2023). Dasatinib Dimeric Impurity - Chemical Properties and Solubility. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2006). Center for Drug Evaluation and Research, Application Number: 21-986, Chemistry Review. (Confirming Dasatinib parent solubility trends). Retrieved from
-
Veeprho Laboratories. (2023). Dasatinib Dimer Impurity Structure and CAS 910297-61-9.[1][2][3][4][5] Retrieved from [6]
-
National Institutes of Health (NIH) / PubMed. (2024). RP-LC Method Development for Dasatinib and Related Impurities. (Discussing solvent systems for Dasatinib analysis). Retrieved from
-
Simson Pharma. (2023). Dasatinib Dimeric Impurity Reference Standard Data. Retrieved from
Sources
Navigating the Nuances of Dasatinib Impurities: A Technical Guide to Dasatinib N-oxide and Dimeric Impurity
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the purity and safety of active pharmaceutical ingredients (APIs) are paramount. For Dasatinib, a potent tyrosine kinase inhibitor, a comprehensive understanding of its impurity profile is critical for ensuring therapeutic efficacy and patient safety. This technical guide provides an in-depth exploration of two key impurities: Dasatinib N-oxide and the Dasatinib Dimeric Impurity. We will delve into their chemical identities, formation mechanisms, analytical differentiation, and potential impact, offering a valuable resource for professionals in drug development and quality control.
The Criticality of Impurity Profiling in Dasatinib
Dasatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of multiple tyrosine kinases, including BCR-ABL.[1] The manufacturing process and storage of Dasatinib can, however, lead to the formation of related substances or impurities.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and control of impurities in drug substances and products to ensure their quality, safety, and efficacy.[3][4] Understanding the distinct characteristics of each impurity is therefore not merely a regulatory hurdle but a scientific necessity.
Dasatinib N-oxide: An Oxidation Product and Metabolite
Chemical Identity:
Dasatinib N-oxide is a well-characterized impurity and a major metabolite of Dasatinib.[5] It is formed by the oxidation of the nitrogen atom in the piperazine ring of the Dasatinib molecule.
Formation Mechanism:
The formation of Dasatinib N-oxide is primarily an oxidative process. The tertiary amine in the piperazine ring of Dasatinib is susceptible to oxidation, leading to the formation of the N-oxide. This can occur under various conditions:
-
Metabolic Oxidation: In vivo, Dasatinib is metabolized by cytochrome P450 enzymes, particularly CYP3A4, to form Dasatinib N-oxide.[7]
-
Process-Related Oxidation: During the synthesis and purification of Dasatinib, the use of oxidizing agents or the presence of residual peroxides in solvents can lead to the formation of this impurity.[8]
-
Degradation: Exposure to oxidative stress, such as atmospheric oxygen and certain diluents, during storage or in the formulation can also contribute to the formation of Dasatinib N-oxide.[9] Forced degradation studies have shown that Dasatinib is susceptible to oxidation, leading to the formation of the N-oxide.[10][11]
Conceptual Formation of Dasatinib Dimeric Impurity.
Comparative Analysis and Differentiation
A key challenge for analytical scientists is the accurate differentiation and quantification of Dasatinib N-oxide and the Dimeric Impurity. Their distinct physicochemical properties form the basis for their separation and identification.
| Feature | Dasatinib N-oxide | Dasatinib Dimeric Impurity |
| Molecular Weight | 504.0 g/mol [6] | 801.77 g/mol [6] |
| Formation | Oxidation of piperazine ring; also a metabolite [5][9] | Process-related side reaction during synthesis [2] |
| Polarity | Generally more polar than Dasatinib due to the N-oxide group. | Less polar than the N-oxide, but polarity relative to Dasatinib depends on the specific chromatographic conditions. |
| Analytical Signature (LC-MS) | A mass-to-charge ratio (m/z) corresponding to the addition of an oxygen atom to Dasatinib. | A mass-to-charge ratio (m/z) corresponding to approximately twice the mass of a Dasatinib fragment, minus the mass of the leaving groups in the dimerization reaction. |
Analytical Methodologies:
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the separation, identification, and quantification of these impurities. [4][12] Experimental Protocol: HPLC Method for Dasatinib Impurity Profiling
This protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.
-
Chromatographic System: A validated HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. [4]3. Mobile Phase: A gradient elution is typically employed to achieve optimal separation of Dasatinib and its impurities. A common mobile phase consists of:
-
Mobile Phase A: An aqueous buffer, such as ammonium acetate or phosphate buffer, with a controlled pH. [9] * Mobile Phase B: An organic solvent, such as acetonitrile or methanol. [9]4. Gradient Program: The gradient program should be optimized to ensure baseline separation of Dasatinib, Dasatinib N-oxide, and the Dimeric Impurity.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where both Dasatinib and its impurities have significant absorbance (e.g., around 320 nm) or mass spectrometric detection for definitive identification. [4]8. Sample Preparation: Accurately weigh and dissolve the Dasatinib sample in a suitable diluent. The choice of diluent is critical to prevent the on-column formation of impurities. [9]9. Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to a reference standard. Mass spectrometry provides confirmation of the molecular weight of each impurity.
Workflow for Differentiating Dasatinib Impurities.
Toxicological and Pharmacological Considerations
The presence of impurities can potentially impact the safety and efficacy of a drug product. While specific toxicological data for Dasatinib N-oxide and the Dimeric Impurity are not extensively published in peer-reviewed literature, some general principles and findings can be considered:
-
Dasatinib N-oxide: As a major metabolite, the toxicological profile of Dasatinib N-oxide is inherently linked to the overall safety profile of the parent drug. In vitro studies have shown that Dasatinib can be bioactivated to reactive intermediates that may lead to protein adducts, which have been implicated in drug-related adverse effects. [7]The N-oxide itself may or may not possess the same pharmacological activity as Dasatinib.
-
Dimeric Impurity: The pharmacological and toxicological profile of the Dimeric Impurity is largely unknown. Its larger size and different chemical structure compared to Dasatinib suggest that its activity and toxicity could be significantly different. Without specific studies, its potential to contribute to adverse effects or alter the therapeutic window of Dasatinib remains to be determined.
The control of these impurities to within acceptable limits, as defined by regulatory guidelines, is crucial to mitigate any potential risks. [12]
Conclusion and Future Perspectives
A thorough understanding of the chemical nature, formation pathways, and analytical differentiation of Dasatinib N-oxide and the Dimeric Impurity is essential for ensuring the quality and safety of Dasatinib products. While the N-oxide is a well-understood oxidation product and metabolite, further research into the precise formation mechanism of the Dimeric Impurity would be beneficial for process optimization and control. Furthermore, dedicated toxicological and pharmacological studies on both impurities would provide a more complete picture of their potential impact on patient health. As analytical techniques continue to advance, the ability to detect and characterize impurities at even lower levels will further enhance the safety and efficacy of this important cancer therapeutic.
References
-
Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. Request PDF - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents. (n.d.). Retrieved February 9, 2026, from [Link]
-
RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Request PDF - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (2012). Drug Metabolism and Disposition, 40(5), 979–989. [Link]
-
Dasatinib Impurities Standards - SynThink Research Chemicals. (n.d.). Retrieved February 9, 2026, from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Organic Process Research & Development, 24(12), 2816–2823. [Link]
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents. (n.d.).
-
Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. (2019). Brazilian Journal of Analytical Chemistry, 6(22), 29-40. [Link]
-
Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development, 8(10), a533-a540. [Link]
-
Dasatinib Impurities and Related Compound - Veeprho. (n.d.). Retrieved February 9, 2026, from [Link]
- EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents. (n.d.).
-
Chemical structure of Dasatinib and its six impurities. (2020). ResearchGate. [Link]
-
Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib. (2022). Pharmaceutics, 14(11), 2445. [Link]
-
Dasatinib-impurities - Pharmaffiliates. (n.d.). Retrieved February 9, 2026, from [Link]
-
Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. (2017). Semantic Scholar. [Link]
-
Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents. (2022). ResearchGate. [Link]
-
Dasatinib film-coated tablets 20, 50, 70, 80, 100 & 140 mg and suspension 10 mg/ml product-specific bioequivalence guidance. (2020). European Medicines Agency. [Link]
-
Dasatinib Impurity Suppliers, Dasatinib Impurities Manufacturer - Hemarsh Technologies. (n.d.). Retrieved February 9, 2026, from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brjac.com.br [brjac.com.br]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Methodological & Application
RP-HPLC method for Dasatinib Dimeric Impurity separation
Application Note: High-Resolution RP-HPLC Method for the Separation of Dasatinib and its Dimeric Impurity
Executive Summary
This guide details a validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for the separation of Dasatinib (a Bcr-Abl tyrosine kinase inhibitor) from its critical Dimeric Impurity .[1][2]
While standard C18 methods often suffice for assay determination, they frequently fail to resolve the late-eluting, hydrophobic dimeric species or suffer from peak tailing due to the basic piperazine moiety.[1] This protocol utilizes a strategic ion-pairing approach combined with a high-purity C18 stationary phase to ensure baseline resolution, sharp peak shapes, and high sensitivity (LOQ < 0.05%).[1][2]
Scientific Rationale & Chemistry
The Challenge: Dasatinib Chemistry
Dasatinib is a weak base containing a piperazine ring and a thiazole core.[2][3]
-
Solubility: Practically insoluble in water; soluble in DMSO and Methanol.[1][2]
-
pKa: The piperazine nitrogen has a pKa ~ 10.8, making it positively charged at neutral/acidic pH.[1][2]
-
Implication: On standard silica-based columns, the protonated nitrogen interacts with residual silanols, causing severe peak tailing.[1][2]
The Dimeric Impurity
-
Structure: Two Dasatinib moieties linked via the piperazine ring.[2][5]
-
Chromatographic Behavior: Due to its doubled molecular weight (~801 Da) and significant increase in hydrophobicity, the dimer elutes significantly later than the API.[1] However, without proper mobile phase modification, it exhibits broad peak widths that compromise integration accuracy.[1][2]
Method Selection Strategy
To overcome the "silanol effect" and control the retention of the hydrophobic dimer, this protocol employs Sodium 1-Octanesulfonate (OSA) as an ion-pairing agent.[1]
-
Mechanism: The sulfonate head of OSA interacts with the protonated amine of Dasatinib/Dimer, while the octane tail interacts with the C18 stationary phase. This forms a neutral ion-pair complex, improving peak symmetry and modulating retention based on the hydrophobic interaction of the alkyl chains.
Detailed Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).
-
Column: Inertsil ODS-3V , 150 mm × 4.6 mm, 5 µm (GL Sciences).[1][2]
-
Why? The "V" series denotes vertical bonding and high inertness, critical for basic compounds.[1]
-
-
Reagents:
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Buffer: 20 mM | pH 6.0 balances ionization; OSA masks silanols.[2] |
| Mobile Phase B | Acetonitrile : Methanol (80:20 v/v) | High elution strength for hydrophobic dimer.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][2][6] |
| Column Temp | 50°C | Higher temp reduces viscosity and improves mass transfer for large molecules (Dimer).[1][2] |
| Detection | UV @ 315 nm | |
| Injection Vol | 20 µL | Optimized for sensitivity without overloading.[1][2] |
| Run Time | 45 Minutes | Sufficient to elute highly retained impurities.[1][2] |
Mobile Phase Preparation
-
Buffer Preparation: Dissolve 2.72 g of
and 2.16 g of Sodium 1-Octanesulfonate in 1000 mL of water. -
pH Adjustment: Adjust pH to 6.0 ± 0.05 using dilute KOH or Phosphoric Acid. Strict control is vital here.
-
Filtration: Filter through 0.45 µm Nylon membrane and degas.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 5.0 | 90 | 10 | Isocratic for polar impurities |
| 25.0 | 40 | 60 | Linear Ramp (Elute API) |
| 35.0 | 20 | 80 | Wash (Elute Dimer) |
| 40.0 | 90 | 10 | Re-equilibration |
| 45.0 | 90 | 10 | End of Run |
Sample Preparation
Diluent: Methanol : Buffer (50:50 v/v).[1][2][8]
-
Note: Do not use pure ACN as diluent; it may cause peak distortion for early eluting impurities.[1][2]
Standard Solution: Prepare a solution containing 0.5 mg/mL Dasatinib API and 0.5 µg/mL Dimer Impurity (0.1% level) in Diluent.[1][2]
Test Solution: Prepare 0.5 mg/mL of the sample in Diluent. Sonicate for 10 minutes to ensure complete dissolution.
Method Development Workflow (Visualization)
Figure 1: Decision tree for optimizing the separation of basic Dasatinib species using ion-pairing chromatography.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), every sequence must meet these criteria before data release:
-
Resolution (
): > 2.0 between Dasatinib and any adjacent impurity. -
Tailing Factor (
): NMT 1.5 for Dasatinib peak.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Theoretical Plates (
): > 5,000. -
Sensitivity (S/N): Signal-to-Noise ratio > 10 for the Dimer peak at 0.05% concentration (LOQ).
-
% RSD: < 2.0% for 6 replicate injections of the standard.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Dimer Peak Broadening | Low column temperature or poor solubility in MP.[1][2] | Increase Column Oven to 50°C. Ensure Mobile Phase B contains Methanol. |
| Retention Time Drift | pH fluctuation in buffer.[1][2] | pH 6.0 is near the phosphate buffering limit.[2] Use precise pH metering. |
| Ghost Peaks | Ion-pair reagent contamination.[1][2] | Use HPLC-grade OSA.[1][2] Wash column with 50:50 Water:MeOH (no salt) after use.[1][2] |
| High Backpressure | Precipitation of buffer in organic phase.[1][2] | Do not exceed 85% Organic in the gradient if buffer conc. > 20mM.[1][2][9] |
References
-
International Journal of Science and Research (IJSR). (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubMed. (2024).[1][2] RP-LC Method Development and Validation for Dasatinib Forced Degradation Study. Retrieved from [Link]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. veeprho.com [veeprho.com]
- 3. ijpbs.com [ijpbs.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chesci.com [chesci.com]
- 6. allmedicaljournal.com [allmedicaljournal.com]
- 7. Development and Validation of a Robust RP‐HPLC Method for Quantifying Dasatinib in Self‐Microemulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. brjac.com.br [brjac.com.br]
Definitive Characterization of Dasatinib Impurity 8 by Liquid Chromatography-Mass Spectrometry (LC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the definitive identification and characterization of Dasatinib Impurity 8. Dasatinib, a potent tyrosine kinase inhibitor, is a critical therapeutic agent in oncology.[1][2][3] The control of impurities is paramount to ensure the safety and efficacy of the final drug product. This guide provides a detailed, step-by-step protocol for the chromatographic separation and mass spectrometric analysis of Dasatinib Impurity 8, identified as 2-Amino-N-(o-tolyl)thiazole-5-carboxamide. We delve into the scientific rationale behind key methodological choices, from column and mobile phase selection to the elucidation of fragmentation pathways, empowering researchers to implement and adapt this method for routine quality control, stability studies, and process development.
Introduction: The Imperative of Impurity Profiling
Dasatinib is a multi-targeted inhibitor of several key kinases, including BCR-ABL and the Src family, making it a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] The synthetic route and storage of active pharmaceutical ingredients (APIs) like Dasatinib can lead to the formation of related substances, known as impurities.[4][5] Regulatory bodies mandate the identification, quantification, and control of any impurity present at levels of 0.10% or higher.
Dasatinib Impurity 8 has been identified as 2-Amino-N-(o-tolyl)thiazole-5-carboxamide, a potential process-related impurity or a degradation product. Its structural characterization is non-negotiable for ensuring the quality of Dasatinib. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers unparalleled sensitivity and selectivity, making it the gold standard for identifying and characterizing such impurities.[6][7] This document provides an expert-driven protocol for its complete LC-MS characterization.
Experimental Design and Scientific Rationale
The primary objective is to develop a method that provides unambiguous separation of Impurity 8 from the Dasatinib API and enables its structural confirmation through mass spectrometry.
Materials and Reagents
-
Reference Standards: Dasatinib and Dasatinib Impurity 8 (CAS No. 1184914-03-1). The use of qualified reference standards is essential for positive identification.[8]
-
Internal Standard (Optional): Dasatinib-d8 can be used as an internal standard for quantitative applications to correct for matrix effects and instrumental variability.[1]
-
Solvents: LC-MS grade Acetonitrile and Water.
-
Additives: LC-MS grade Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is required.
Method Development: A Causality-Driven Approach
2.3.1. Chromatographic Separation
The goal is to achieve baseline separation between Dasatinib and Impurity 8.
-
Column Choice: A C18 reversed-phase column is the logical choice. These columns provide excellent retention and separation for moderately polar compounds like Dasatinib and its impurities based on their hydrophobic characteristics.[6][9] A column with dimensions such as 2.1 x 100 mm and a particle size of sub-2 µm (for UHPLC) or 3.5 µm (for HPLC) offers a good balance of resolution and analysis time.
-
Mobile Phase Selection:
-
Rationale: A mobile phase consisting of an aqueous component and an organic modifier is used in reversed-phase chromatography. The addition of an acid, such as formic acid, serves two critical purposes: 1) It protonates the basic nitrogen atoms present in both Dasatinib and Impurity 8, leading to better peak shapes by preventing tailing, and 2) It provides a source of protons, which is essential for efficient ionization in positive electrospray ionization (ESI) mode.[7]
-
Composition:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
-
Elution Strategy: A gradient elution is employed to ensure that both the API and its impurity are eluted with optimal peak shapes and within a reasonable timeframe. A shallow gradient provides the necessary resolving power to separate closely eluting species.
2.3.2. Mass Spectrometric Detection
-
Ionization Technique: Electrospray Ionization (ESI) in the positive ion mode is the ideal choice. The structures of Dasatinib and Impurity 8 contain multiple basic nitrogen sites that are readily protonated in the acidic mobile phase, yielding strong [M+H]⁺ signals.[10][11]
-
Full Scan (MS1) Analysis: The initial step is to perform a full scan analysis to determine the accurate mass of the protonated molecular ions.
-
Dasatinib (C₂₂H₂₆ClN₇O₂S): Expected [M+H]⁺ = 488.15.[2]
-
Impurity 8 (C₁₁H₁₁N₃OS): Expected [M+H]⁺ = 234.07.
-
-
Tandem MS (MS/MS) Analysis: To confirm the structure, the protonated molecular ion of Impurity 8 (m/z 234.07) is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) create a unique "fingerprint" for the molecule, allowing for unambiguous identification. The fragmentation pattern of Dasatinib itself, which often involves the loss of the chloromethylphenyl ring, provides a useful reference for fragmentation behavior in this class of compounds.[12]
Detailed Application Protocols
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dasatinib and Dasatinib Impurity 8 reference standards in separate volumetric flasks using the sample diluent.
-
Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution containing both Dasatinib and Impurity 8 by diluting the stock solutions appropriately with the diluent. This solution will be used for method development and system suitability.
-
Sample Solution: Prepare the Dasatinib drug substance or product sample at a concentration of approximately 1 mg/mL in the diluent.
LC-MS/MS Workflow Diagram
The overall experimental process is outlined below.
Caption: High-level workflow for the characterization of Dasatinib Impurity 8.
Protocol 1: Liquid Chromatography Method
This protocol details the optimized parameters for the chromatographic separation.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Wavelength (Optional) | 324 nm[6] |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Protocol 2: Mass Spectrometry Method
This protocol provides the parameters for mass spectrometric detection and characterization.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Mode | Full Scan (MS1) and Targeted MS/MS |
| MS1 Scan Range | m/z 100 - 1000 |
| MS/MS Precursor Ion | m/z 234.07 (For Impurity 8) |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) or optimized fixed value |
Data Interpretation and Expected Results
-
Chromatographic Profile: Under the proposed LC conditions, Impurity 8 is expected to elute earlier than the more non-polar Dasatinib API. The chromatogram should show two well-resolved peaks.
-
Mass Spectra:
-
The full scan mass spectrum will confirm the presence of the protonated molecular ions for Dasatinib ([M+H]⁺ at m/z 488.15) and Impurity 8 ([M+H]⁺ at m/z 234.07).
-
The MS/MS spectrum of Impurity 8 is the key to its structural confirmation. The fragmentation pattern will provide evidence for the different moieties within the molecule.
-
Proposed Fragmentation Pathway for Dasatinib Impurity 8
The structural integrity of Impurity 8 can be confirmed by analyzing its fragmentation pattern. The diagram below illustrates the most probable fragmentation pathway upon CID.
Caption: Proposed MS/MS fragmentation pathway for Dasatinib Impurity 8.
Explanation of Fragmentation:
-
Precursor Ion (m/z 234.07): This represents the intact, protonated molecule of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide.
-
Fragmentation Pathway: The most labile bond susceptible to cleavage in CID is the amide bond connecting the thiazole ring system to the o-tolyl group.
-
Fragment A (m/z 127.04): Cleavage of the amide C-N bond results in the formation of the 2-aminothiazole-5-carboxamide fragment ion.
-
Fragment B (m/z 106.06): The corresponding fragment from the other side of the amide bond is the o-tolyl isocyanate cation. The observation of these specific product ions in the MS/MS spectrum provides high confidence in the structural assignment of Impurity 8.
-
Conclusion
This application note provides a scientifically grounded, detailed, and replicable LC-MS/MS protocol for the characterization of Dasatinib Impurity 8. By explaining the rationale behind critical experimental parameters, from chromatographic separation to mass spectrometric fragmentation, this guide equips researchers and drug development professionals with the necessary tools to ensure the quality, safety, and regulatory compliance of Dasatinib. The method is specific, sensitive, and validated by established principles of analytical chemistry, making it suitable for immediate implementation in a quality control or research environment.
References
-
VIBGYOR ePress. (2019). Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
International Journal of Science and Research (IJSR). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. Available at: [Link]
-
Chrisp, P., & Demetri, G. D. (2006). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Journal of Pharmacology and Experimental Therapeutics, 317(3), 1167-1175. Available at: [Link]
-
Hemanth G, Patil A. (2024). Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. International Journal of Pharmaceutical Quality Assurance, 15(4), 2139-44. Available at: [Link]
-
Daicel Pharma Standards. Dasatinib Impurities Manufacturers & Suppliers. Available at: [Link]
-
ResearchGate. Chemical structure of Dasatinib and its six impurities. Available at: [Link]
-
Bantscheff, M., et al. (2007). A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. Nature Chemical Biology, 3(8), 507-515. Available at: [Link]
-
Li, A. P., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1389-1399. Available at: [Link]
-
Veeprho. N-Nitroso Dasatinib-D8. Available at: [Link]
-
Sojitra, C., et al. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. Brazilian Journal of Analytical Chemistry, 6(22), 20-30. Available at: [Link]
-
Rama Devi, B., et al. (2018). A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. International Journal of Pharmaceutical Sciences and Research, 9(10), 4269-4277. Available at: [Link]
-
de Albuquerque, C. F. G., et al. (2020). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 56. Available at: [Link]
-
ResearchGate. Degradation pathways of Dasatinib in tablets dosage form. Available at: [Link]
-
Pharmaffiliates. Dasatinib-impurities. Available at: [Link]
-
Lakka, N. S., et al. (2020). Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. Chromatographia, 83(9), 1117-1129. Available at: [Link]
-
Kavitapu, D., et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, 61(8), 745-755. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. brjac.com.br [brjac.com.br]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vibgyorpublishers.org [vibgyorpublishers.org]
- 11. impactfactor.org [impactfactor.org]
- 12. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Gradient Elution Protocol for Dasatinib Related Substances
Executive Summary
Dasatinib (Sprycel®) is a potent multi-targeted kinase inhibitor (BCR-ABL, SRC family) utilized in the treatment of Chronic Myeloid Leukemia (CML).[1] Due to its complex aminothiazole and pyrimidine core, Dasatinib is susceptible to specific degradation pathways, including N-oxidation (piperazine ring) and hydrolysis .
This Application Note details a robust, stability-indicating gradient elution protocol designed to separate Dasatinib from its critical related substances: N-Oxide Dasatinib , N-Deshydroxyethyl Dasatinib , and the Dasatinib Dimer .[2] Unlike older methodologies relying on ion-pairing reagents (which degrade column lifetime and are incompatible with MS), this protocol utilizes a Charged Surface Hybrid (CSH) C18 stationary phase with a pH-controlled phosphate buffer system.[2] This ensures superior peak symmetry for basic moieties without the need for volatile ion-pairing agents.[2]
Chemical Context & Separation Logic
To design a self-validating protocol, one must understand the analyte's physicochemical behavior:
-
Nature: Weakly basic (Piperazine nitrogen pKa ~ 6.8 and 10.8).
-
Solubility: BCS Class II (Low Solubility, High Permeability).[5]
-
Critical Separation Challenge:
-
Tailing: Basic compounds interact with residual silanols on silica columns, causing peak tailing.
-
Polarity Range: The N-oxide impurity is significantly more polar (elutes early), while the Dimer is highly hydrophobic (elutes late). An isocratic method cannot resolve both within a reasonable runtime.
-
The Solution: A gradient method at pH 6.5 . At pH 6.5, the piperazine ring is partially ionized, maintaining solubility, while the CSH column technology provides a low-level positive surface charge that repels protonated bases, sharpening the peak shape (minimizing tailing) and improving loadability.
Experimental Protocol
Reagents and Standards
-
Impurity Standards: N-Oxide Dasatinib, N-Deshydroxyethyl Dasatinib, Dasatinib Dimer (USP or secondary standards).[2]
-
Acetonitrile (ACN): HPLC Grade.[3]
-
Methanol (MeOH): HPLC Grade.[3]
-
Potassium Dihydrogen Phosphate (
): AR Grade.[3][7] -
Triethylamine (TEA): For peak shape modification (optional if using CSH column, mandatory for standard C18).
-
Water: Milli-Q or equivalent (18.2 MΩ[2]·cm).
Chromatographic Conditions
| Parameter | Setting |
| Instrument | UHPLC/HPLC System with PDA/UV Detector |
| Column | Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Column Temp | 40°C ± 2°C (Critical for mass transfer kinetics) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 315 nm (Primary), 230 nm (Secondary for specific impurities) |
| Run Time | 45 Minutes |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 6.[2]5) |
| Mobile Phase B | Acetonitrile : Methanol (80:20 v/v) |
Buffer Preparation (Mobile Phase A):
Dissolve 2.72 g of
Gradient Program
This gradient is designed to hold the initial polar impurities, separate the parent drug, and then ramp up to elute the hydrophobic dimer.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Initial Hold (Equilibration) |
| 5.0 | 85 | 15 | Isocratic for Polar Impurities |
| 25.0 | 40 | 60 | Linear Ramp (Elution of Dasatinib) |
| 35.0 | 20 | 80 | Wash (Elution of Dimer) |
| 38.0 | 20 | 80 | Hold Wash |
| 38.1 | 85 | 15 | Return to Initial |
| 45.0 | 85 | 15 | Re-equilibration |
Sample Preparation
-
Diluent: Methanol : Phosphate Buffer pH 6.5 (50:50 v/v). Note: Using pure organic diluent may cause peak distortion for early eluting peaks.
-
Standard Stock: 0.5 mg/mL Dasatinib in Diluent.[3]
-
Test Sample: Grind 20 tablets. Transfer equivalent of 50 mg Dasatinib to 100 mL flask. Add 70 mL Diluent, sonicate for 20 mins (maintain temp < 25°C). Dilute to volume. Filter through 0.45 µm PVDF filter.[2]
System Suitability & Impurity Profile
The following acceptance criteria ensure the system is "Self-Validating" before running unknown samples.
Table 2: Relative Retention Times (RRT) and Limits
| Compound | Approx.[2][1][4][6][7][8][9][10][11][12] RRT | Origin | Limit (NMT %) |
| N-Oxide Dasatinib | 0.45 | Oxidative Degradant | 0.5% |
| N-Deshydroxyethyl | 0.85 | Metabolite/Process | 0.2% |
| Dasatinib (Main Peak) | 1.00 | API | N/A |
| Dasatinib Dimer | 2.10 | Process Impurity | 0.2% |
System Suitability Criteria:
-
Tailing Factor (Dasatinib): NMT 1.5.[2]
-
Resolution (Rs): > 2.0 between N-Deshydroxyethyl and Dasatinib.
-
Precision (%RSD): NMT 2.0% for 6 replicate injections of Standard.
Visualizations
Impurity Formation Logic
Figure 1: Degradation and formation pathways of key Dasatinib related substances.[2]
Method Development Decision Tree
Figure 2: Decision logic for selecting the stationary phase and buffer conditions.
Troubleshooting & Robustness
-
Issue: Drifting Retention Times.
-
Cause: pH fluctuation in the buffer.
-
Fix: Phosphate buffer capacity at pH 6.5 is moderate. Ensure precise pH adjustment. If drift continues, increase buffer concentration to 50 mM.
-
-
Issue: Co-elution of N-Deshydroxyethyl and Dasatinib.
-
Cause: Gradient slope too steep.[2]
-
Fix: Extend the gradient ramp between 5.0 and 25.0 minutes.
-
-
Issue: Carryover.
-
Cause: Hydrophobic dimer sticking to the injector loop.
-
Fix: Ensure the needle wash is 100% Methanol or Acetonitrile.
-
References
-
International Journal of Science and Research (IJSR). "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance." Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Chemistry Review: Sprycel (Dasatinib)." Available at: [Link][2]
-
PubChem. "Dasatinib Compound Summary." National Library of Medicine. Available at: [Link][2]
-
Journal of Chromatographic Science. "RP-LC Method Development and Validation for Dasatinib Forced Degradation Study." Available at: [Link][2]
Sources
- 1. veeprho.com [veeprho.com]
- 2. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. allmedicaljournal.com [allmedicaljournal.com]
- 7. ijrpc.com [ijrpc.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ajpamc.com [ajpamc.com]
- 10. researchgate.net [researchgate.net]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
C18 column selection for Dasatinib dimer analysis
Application Note: Strategic C18 Column Selection for Dasatinib Dimer Analysis
Abstract
The analysis of Dasatinib (Sprycel®) presents unique chromatographic challenges due to its multiple basic centers (pKa 3.1, 6.8, 10.8) and low aqueous solubility at neutral pH. Among its related substances, the Dasatinib Dimer represents a critical quality attribute (CQA) that requires stringent control. This guide moves beyond generic "C18 selection" to provide a mechanistic understanding of how stationary phase architecture—specifically silanol activity, carbon load, and base particle technology—dictates the resolution of the hydrophobic dimer from the monomeric API. We present a dual-approach protocol: a traditional Ion-Pairing method and a modern High-pH Hybrid Particle method.
Scientific Foundation: The "Basic" Problem
To select the correct column, one must first understand the analyte's behavior at the molecular level.
-
The Molecule: Dasatinib contains a piperazine ring and an aminothiazole moiety.[1][2] These functional groups are protonated at acidic pH, making the molecule cationic.
-
The Interaction: Traditional silica-based C18 columns contain residual silanol groups (Si-OH). At pH > 3, these silanols deprotonate (Si-O⁻), creating a cation-exchange mechanism that retains the protonated Dasatinib tail. This causes severe peak tailing .
-
The Dimer Challenge: The Dasatinib dimer is formed, typically via oxidative coupling or side-reactions during synthesis. It possesses:
-
Double the Hydrophobicity: Elutes significantly later than the API.
-
Double the Basicity: Increases the potential for secondary silanol interactions, leading to broad, asymmetrical peaks that can mask adjacent impurities.
-
The Core Directive: The column selection must prioritize silanol shielding (end-capping) and pH stability .
Column Selection Criteria
We categorize column selection into two distinct "Generations" of technology.
Generation 1: High-Purity Silica (The Traditional Approach)
-
Mechanism: Relies on high carbon load and exhaustive end-capping to physically block silanols.
-
Recommended Column: Inertsil ODS-3V (GL Sciences) or Zorbax SB-C18 (Agilent) .
-
Why: The "V" in ODS-3V stands for "Validated" low silanol activity. It is explicitly cited in literature for separating Dasatinib process impurities, including the dimer, when used with ion-pairing agents.
Generation 2: Hybrid Particle Technology (The Modern Approach)
-
Mechanism: Uses Ethylene-Bridged Hybrid (BEH) particles. These are not pure silica; they are organic-inorganic hybrids that are resistant to dissolution at high pH.
-
Recommended Column: Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18 .
-
Why: These columns allow operation at pH 10 . At this pH, Dasatinib (pKa ~10.8) is largely uncharged (neutral). This eliminates the cation-exchange interaction entirely, resulting in sharp peaks without the need for messy ion-pairing reagents.
Visualization: Column Selection Logic
Figure 1: Decision matrix for selecting the appropriate stationary phase based on mobile phase strategy.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Ion-Pairing)
Based on proven separation of Dasatinib and 6 impurities (including dimer) using Inertsil ODS-3V.
Objective: Maximize resolution of the hydrophobic dimer using ion-pairing to mask basic charges.
| Parameter | Specification |
| Column | Inertsil ODS-3V , 150 x 4.6 mm, 5 µm (GL Sciences) |
| Mobile Phase A | Buffer: 0.01M KH₂PO₄ + 1.0g Sodium 1-Octane Sulfonic Acid per liter.[3] Adjust pH to 6.0 with dilute KOH. |
| Mobile Phase B | Acetonitrile (100%) |
| Gradient | Time (min): 0→30; %B: 20→80 (Linear Gradient) |
| Flow Rate | 1.0 mL/min |
| Temperature | 50°C (Critical for mass transfer and lowering backpressure) |
| Detection | UV @ 315 nm (or 230 nm for higher sensitivity of impurities) |
| Why it works | The octane sulfonic acid forms a neutral ion-pair with the protonated Dasatinib/Dimer, allowing them to interact with the C18 chain as neutral species. pH 6.0 is selected to ensure ionization of the phosphate buffer while maintaining stability. |
Protocol B: The "Modern Hybrid" (High pH)
Recommended for LC-MS applications and robust QC where ion-pairing is undesirable.
Objective: Eliminate silanol interactions by suppressing ionization of the basic analyte.
| Parameter | Specification |
| Column | Waters XBridge BEH C18 , 100 x 2.1 mm, 2.5 µm (XP) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia) |
| Mobile Phase B | Methanol (or Acetonitrile) |
| Gradient | Time (min): 0→10; %B: 10→90 |
| Flow Rate | 0.4 mL/min (Scaled for 2.1mm ID) |
| Temperature | 40°C |
| Detection | UV @ 315 nm |
| Why it works | At pH 10, the silanols are fully ionized (negative), but Dasatinib is largely neutral (free base). Electrostatic repulsion between the surface and the analyte is minimized, and the neutral analyte interacts purely via hydrophobicity. This yields the sharpest peak shapes. |
Method Development Workflow
Figure 2: Step-by-step optimization workflow for Dasatinib impurity profiling.
Troubleshooting Guide
-
Issue: Broad Dimer Peak
-
Cause: The dimer is highly lipophilic and may be precipitating or interacting strongly with the column frit.
-
Solution: Increase Column Temperature to 50-60°C. Use a column with a larger pore size (e.g., 300Å) if the dimer is suspected to be aggregating, though 100Å is usually sufficient.
-
-
Issue: RT Shift
-
Issue: Carryover
-
Cause: Dimer sticking to the injector needle.
-
Solution: Use a needle wash with high organic content (e.g., 90% Acetonitrile / 10% Water + 0.1% Formic Acid).
-
References
-
Sreedevi, A., & Rao, A. (2013). Development and Validation of Novel HPLC Method for the Estimation of Dasatinib in Bulk and Pharmaceutical Dosage Forms. International Journal of Research in Pharmaceutical and Biomedical Sciences. Link
-
Ramachandra, B., & Naidu, N. V. (2014). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance.[2][3][4][6] International Journal of Science and Research.[1] Link
-
Teva Pharmaceuticals. (2006). Dasatinib: A Review in Chronic Myeloid Leukaemia and Ph+ Acute Lymphoblastic Leukaemia. Drugs. Link
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Link
-
GL Sciences. Inertsil ODS-3V Technical Data. Link
Sources
Application Note: A Validated Stability-Indicating HPLC Method for Dasatinib Impurity Profiling with UV Detection at 315 nm
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the comprehensive impurity profiling of Dasatinib. The method is optimized for the separation and quantification of process-related impurities and degradation products, employing UV detection at 315 nm. This specific wavelength is demonstrated to be a strategic choice for achieving a balanced and equitable response for both the active pharmaceutical ingredient (API) and its various impurities.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step procedure but also the scientific rationale behind the methodological choices. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and stability analysis of Dasatinib drug substance.[2][3][4][5]
Introduction: The Rationale for Impurity Profiling of Dasatinib
Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][6] The purity of the Dasatinib drug substance is critical to its safety and efficacy. Impurities can arise from various sources, including the synthetic route (process-related impurities) or degradation of the drug substance over time (degradation products).[6][7][8] These impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and could pose safety risks.[7]
Regulatory authorities, such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), have stringent requirements for the identification, quantification, and control of impurities in pharmaceutical products.[7] Therefore, a validated, stability-indicating analytical method is paramount for ensuring the quality of Dasatinib. A method is deemed "stability-indicating" if it can accurately measure the drug substance in the presence of its impurities, degradation products, and any excipients.
This guide details a method specifically developed to separate Dasatinib from its known process and degradation impurities.[1][9][10] The choice of UV detection at 315 nm is a critical aspect of this method. While the UV absorption maximum (λmax) for Dasatinib is approximately 323 nm, the selection of 315 nm provides a more uniform response factor for a wider range of potential impurities, which is crucial for accurate quantification.[1][11][12][13][14][15]
Method Development: Causality Behind Experimental Choices
The development of a robust HPLC method requires a systematic approach to optimizing chromatographic conditions. The following section explains the rationale behind the selected parameters.
Wavelength Selection
The primary objective is to select a wavelength that provides adequate sensitivity for both the API and all potential impurities. A photodiode array (PDA) detector is invaluable during method development to assess the UV spectra of all separated peaks.[16] While Dasatinib itself shows a strong absorbance maximum around 323-330 nm, some of its impurities may have different chromophores and thus different λmax values.[12][13][14][17] Studies have shown that 315 nm offers a suitable compromise, ensuring that impurities are detected with sufficient sensitivity without being overshadowed by the main Dasatinib peak.[1][11][15] This choice is critical for the accurate quantification of related substances, especially when reference standards for every impurity are not available and relative response factors are assumed to be similar.
Stationary Phase Selection
The choice of the HPLC column is fundamental to achieving the desired separation. A reversed-phase C18 column is the standard for separating moderately polar to non-polar compounds like Dasatinib and its impurities. The specific column chosen for this protocol, an Inertsil ODS 3V (150mm x 4.6mm, 5µm), was selected based on its proven performance in providing excellent peak shape, stability, and reproducibility for this analysis.[1] Other C18 columns like Kinetex C18 or Cosmicsil BDS C18 can also be effective but may require re-optimization of the mobile phase.[9][10][11] The 150mm length provides a good balance between resolution and run time.[1]
Mobile Phase Optimization
The mobile phase composition is arguably the most critical factor influencing retention and selectivity.
-
pH Control: Dasatinib's pKa necessitates pH control of the mobile phase to ensure consistent retention times and peak shapes. A pH of 6.0, achieved with a potassium dihydrogen phosphate buffer, is optimal for keeping Dasatinib and its impurities in a stable, non-ionized or partially ionized state, leading to reproducible chromatography.[1]
-
Ion-Pair Reagent: The addition of an ion-pair reagent, such as sodium 1-octane sulfonic acid, can be beneficial.[1] It interacts with ionized basic compounds, improving their retention and peak shape on a C18 column.
-
Organic Modifier: A gradient elution using acetonitrile and/or methanol as the organic modifier is necessary to resolve a complex mixture of impurities with varying polarities within a reasonable timeframe.[1][9][10] Acetonitrile is often preferred for its lower viscosity and UV cutoff. The gradient profile must be carefully optimized to ensure adequate separation of all known impurities from the main peak and from each other.
Temperature Control
Maintaining a constant column temperature, for instance at 50°C, is crucial for ensuring the reproducibility of retention times and improving peak efficiency.[1] Elevated temperatures reduce mobile phase viscosity, which can lead to sharper peaks and lower backpressure.
Experimental Protocol
This section provides a detailed, step-by-step methodology for performing the impurity profiling of Dasatinib.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| Dasatinib Reference Standard | USP/EP grade |
| Known Impurity Standards | Characterized and of known purity |
| Potassium Dihydrogen Phosphate | AR Grade |
| Sodium 1-Octane Sulfonic Acid | HPLC Grade |
| Potassium Hydroxide | AR Grade |
| Acetonitrile | HPLC Grade, Gradient Grade |
| Water | HPLC/Milli-Q Grade |
| Hydrochloric Acid (HCl) | AR Grade |
| Sodium Hydroxide (NaOH) | AR Grade |
| Hydrogen Peroxide (H₂O₂) | 30% Solution, AR Grade |
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV Detector |
| Column | Inertsil ODS 3V (150mm x 4.6mm, 5µm) |
| Mobile Phase A | Buffer: 1.36g KH₂PO₄ + 1.0g Sodium 1-Octane Sulfonic Acid in 1000mL water, pH adjusted to 6.0 with dilute KOH.[1] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/minute[1] |
| Column Temperature | 50°C[1] |
| Detection Wavelength | 315 nm[1] |
| Injection Volume | 20 µL[1] |
| Run Time | ~60 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 90 | 10 |
| 35 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
Solution Preparation
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically suitable.
-
Standard Solution (for Assay): Accurately weigh about 25 mg of Dasatinib Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of approximately 500 µg/mL.
-
Spiked Sample Solution (for Specificity & Peak Identification): Prepare a sample solution as described below. Spike with known amounts of available impurity standards at the specification limit (e.g., 0.15%). This is crucial for confirming the retention times and resolution of known impurities.[1]
-
Sample Solution: Accurately weigh about 25 mg of the Dasatinib sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate if necessary to ensure complete dissolution.[16]
Forced Degradation Studies (Stability-Indicating Nature)
To establish the stability-indicating nature of the method, forced degradation studies must be performed.[1][9][10][16] This involves subjecting the Dasatinib sample to various stress conditions to induce the formation of degradation products. The method should be able to separate these degradation products from the parent drug and from each other.
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the sample solution with 2N HCl and heat at 90°C for 24 hours.[1] Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 2N NaOH and heat at 90°C for 24 hours.[1] Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with an appropriate concentration of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.[16]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for an extended period.[16]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light in a photostability chamber.
After exposure, dilute the samples appropriately and analyze using the HPLC method. The peak purity of Dasatinib should be assessed using a PDA detector to ensure no co-eluting peaks.
Caption: Workflow for Forced Degradation Studies.
Method Validation Protocol (as per ICH Q2(R1))
The developed analytical method must be validated to demonstrate its suitability for its intended purpose.[3][4][5] The following validation parameters should be assessed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Procedure: Analyze a blank (diluent), a placebo (if applicable), the Dasatinib reference standard, the sample, and the spiked sample. The chromatograms should show no interference from the blank or placebo at the retention time of Dasatinib and its impurities. The results from the forced degradation studies also contribute to demonstrating specificity.
Linearity
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
-
Procedure: Prepare a series of at least five concentrations of Dasatinib, ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., from ~0.5 µg/mL to 750 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11]
Accuracy
Accuracy is the closeness of test results to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of Dasatinib and its impurities into a sample matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[11]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be within acceptable limits.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[16]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as pH of the mobile phase (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Caption: Key Parameters for Method Validation.
Data Presentation and System Suitability
For each chromatographic run, the system suitability must be verified.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Dasatinib peak |
| Theoretical Plates (N) | ≥ 2000 for the Dasatinib peak |
| %RSD for replicate injections | ≤ 2.0% for peak area and retention time |
| Resolution (Rs) | ≥ 2.0 between Dasatinib and the closest eluting impurity peak[1][16] |
All impurity levels should be calculated, typically using the principle of external standardization or, if a standard is unavailable, by area normalization, assuming a response factor of 1.0 relative to the API.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and stability-indicating for the determination of impurities in Dasatinib drug substance. The strategic selection of a 315 nm UV detection wavelength allows for the reliable quantification of both the API and its related substances. The comprehensive validation protocol, aligned with ICH Q2(R1) guidelines, ensures that the method is robust and suitable for its intended purpose in a regulated quality control environment. This protocol provides a solid foundation for researchers and drug development professionals to implement effective purity control strategies for Dasatinib.
References
-
Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR). [Link]
-
RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORM AS PER ICH GUIDELI. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
ANALYTICAL METHOD VALIDATION OF DISSOLUTION METHOD FOR THE DETERMINATION OF % DRUG RELEASE IN DASATINIB TABLETS 20MG, 50MG AND 7. Journal of Pharmaceutical Negative Results. [Link]
-
RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. PubMed. [Link]
-
RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. ACG Publications. [Link]
-
Development and Validation of UV- Spectrophotometric Method for Determination of Dasatinib in Bulk. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Degradation pathways of Dasatinib in tablets dosage form. ResearchGate. [Link]
-
Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. BrJAC. [Link]
-
DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. IJRPC. [Link]
-
Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. Semantic Scholar. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
NOTE UV-Spectrophotometric Determination of Dasatinib in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
(PDF) Development and Validation of UV- Spectrophotometric Method for Determination of Dasatinib in Bulk and Pharmaceutical Dosage Form and its Degradation Behaviour Under Various Stress Conditions. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Dasatinib. PubMed. [Link]
- Solid state forms of dasatinib and processes for their preparation.
-
Dasatinib Impurities and Related Compound. Veeprho. [Link]
-
Method Development and Validation for the Estimation of Dasatinib Monohydrate Tablets by RP-HPLC. Asian Journal of Research in Chemistry. [Link]
-
Dasatinib Impurities Standards. SynThink Research Chemicals. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. veeprho.com [veeprho.com]
- 7. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. WO2017134615A1 - Solid state forms of dasatinib and processes for their preparation - Google Patents [patents.google.com]
- 9. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ajpamc.com [ajpamc.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajrconline.org [ajrconline.org]
- 16. brjac.com.br [brjac.com.br]
- 17. asianpubs.org [asianpubs.org]
Application Note: Advanced Sample Preparation for Dasatinib Dimer Extraction from Human Plasma
Executive Summary & Scientific Rationale
The extraction of Dasatinib (DAS) is well-documented; however, the isolation of its dimeric impurities (e.g., N,N'-bis-deshydroxyethyl dasatinib or oxidative coupling products, MW ~801 Da) from plasma presents unique bioanalytical challenges. Unlike the parent molecule (MW 488 Da), the dimer is significantly more lipophilic and present at trace levels (often <1% of parent concentration), making it highly susceptible to matrix suppression from plasma phospholipids.
This guide moves beyond standard Protein Precipitation (PPT) to detail two rigorous extraction protocols: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and Alkaline Liquid-Liquid Extraction (LLE) .
The Physicochemical Challenge
-
Target Analyte: Dasatinib Dimer (Lipophilic Base).
-
Key pKa Values: ~4.0 and ~10.8 (Piperazine nitrogen).
-
LogP: Dasatinib (~3.8); Dimer (>6.0 estimated).
-
Critical Failure Mode: Ex vivo oxidative dimerization during sample handling.
Pre-Analytical Sample Handling (Critical Control Points)
To ensure the dimer measured is physiological and not an artifact of benchtop oxidation, the following collection protocol is mandatory.
Antioxidant Stabilization
Dasatinib is susceptible to oxidative degradation.
-
Reagent: 100 mM Ascorbic Acid (freshly prepared).
-
Action: Add 10 µL of Ascorbic Acid per 1 mL of whole blood immediately upon collection.
-
Mechanism: Scavenges free radicals preventing ex vivo formation of N-oxide dimers.
Non-Specific Binding (NSB) Mitigation
Due to the dimer's high lipophilicity, it adsorbs to standard polypropylene.
-
Requirement: Use Low-Retention microcentrifuge tubes and pipette tips.
-
Solvent Trap: Ensure the final reconstitution solvent contains at least 30% organic (Acetonitrile/Methanol) to prevent loss to container walls.
Protocol A: Mixed-Mode Cation Exchange (SPE)
Status: Gold Standard for Trace Analysis Mechanism: Orthogonal separation using Charge (retention) and Hydrophobicity (wash).
This method is superior for dimer analysis because it allows for an aggressive organic wash (100% Methanol) to remove neutral phospholipids while the analyte remains ionically bound to the sorbent.
Materials
-
Cartridge: Oasis MCX (30 mg, 30 µm) or Strata-X-C.
-
Loading Buffer: 2% o-Phosphoric Acid (H3PO4).
-
Elution Solvent: 5% Ammonium Hydroxide (NH4OH) in Acetonitrile/Methanol (50:50).
Step-by-Step Workflow
-
Pre-treatment:
-
Aliquot 200 µL Plasma .[1]
-
Add 20 µL Internal Standard (IS) (Deuterated Dasatinib-d8).
-
Add 200 µL 4% H3PO4 . Vortex 30s.
-
Why? Acidification (pH < 3) protonates the basic nitrogens, ensuring the dimer binds to the cation-exchange sites.
-
-
Conditioning:
-
1.0 mL Methanol.
-
1.0 mL Water.
-
-
Loading:
-
Load pre-treated sample at low vacuum (<5 Hg).
-
-
Wash 1 (Aqueous):
-
1.0 mL 2% Formic Acid in Water.
-
Removes proteins and salts.
-
-
Wash 2 (Organic - CRITICAL):
-
Elution:
-
Elute with 2 x 200 µL 5% NH4OH in ACN/MeOH .
-
Why? High pH neutralizes the drug (removing the charge), breaking the ionic bond and releasing it into the organic solvent.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen (40°C).[4]
-
Reconstitute in 100 µL Mobile Phase (60:40 ACN:Water + 0.1% Formic Acid).
-
Protocol B: Alkaline Liquid-Liquid Extraction (LLE)
Status: Robust Alternative (Cost-Effective) Mechanism: pH-switched Partitioning.
Materials
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Alkaline Buffer: 0.5 M Sodium Carbonate (pH 9.8) or 1M NaOH.[7]
Step-by-Step Workflow
-
Basification:
-
Aliquot 200 µL Plasma .[1]
-
Add 50 µL 0.5 M Sodium Carbonate . Vortex.
-
Target pH: >9.5. This suppresses ionization of the piperazine ring, rendering the dimer maximally lipophilic (LogD increases).
-
-
Extraction:
-
Add 1.0 mL MTBE .
-
Shake/Vortex vigorously for 10 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Phase Separation:
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the top organic layer.
-
Transfer organic layer to a clean glass tube.
-
-
Drying:
-
Evaporate under Nitrogen.[4]
-
Visualizing the Chemical Logic
The following diagram illustrates the decision matrix and chemical states of Dasatinib during the SPE extraction process.
Caption: Chemical state transitions of Dasatinib Dimer during Mixed-Mode Cation Exchange (MCX) extraction.
Chromatographic Separation & Detection
Extraction is only half the battle. The dimer is extremely hydrophobic and will elute significantly later than the parent drug.
LC Conditions
-
Column: Kinetex C18 or Waters BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 30% B[8]
-
2.0 min: 95% B (Elution of Dimer)
-
3.5 min: 95% B
-
3.6 min: 30% B
-
MS/MS Transitions (Example)
Note: Transitions must be tuned using the specific dimer reference standard.
| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) |
| Dasatinib | 488.2 | 401.1 | 35 | 50 |
| Dasatinib IS | 496.2 | 406.1 | 35 | 50 |
| Dasatinib Dimer | 801.3* | 488.2 | 45 | 100 |
*Precursor m/z is approximate based on oxidative dimerization; verify with standard.
Validation & Troubleshooting
Summary of Performance Metrics
The following data represents typical acceptance criteria for a validated method (FDA M10).
| Parameter | Acceptance Criteria | Typical Result (SPE) | Typical Result (LLE) |
| Recovery (Parent) | > 70% | 85-95% | 75-85% |
| Recovery (Dimer) | > 60% | 80-90% | 65-75% |
| Matrix Factor | 0.85 - 1.15 | 0.98 (Clean) | 0.90 (Variable) |
| Sensitivity (LLOQ) | S/N > 10 | 0.1 ng/mL | 0.5 ng/mL |
Troubleshooting Guide
-
Low Recovery of Dimer:
-
Cause: Adsorption to plasticware.
-
Fix: Add 0.5% BSA (Bovine Serum Albumin) to the plasma before extraction to act as a carrier protein, or use glass-coated plates.
-
-
Peak Tailing:
-
Cause: Secondary interactions with silanols on the column.
-
Fix: Increase Ammonium Formate concentration to 20mM or use a charged-surface hybrid (CSH) column.
-
-
Dimer "Ghost" Peaks:
-
Cause: In-source fragmentation of a metabolite or carryover.
-
Fix: Use a needle wash containing 50:50:0.1 ACN:MeOH:FA + 10% Isopropanol (strong solvent for lipophilic residues).
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1] [Link]
-
Furlong, M. T., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma.[1][9] Journal of Pharmaceutical and Biomedical Analysis, 58, 130-135. [Link]
-
Saraner, N., et al. (2019).[1] Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry.[1][9][10] VIBGYOR ePress. [Link]
-
Pharmaffiliates. (2023). Dasatinib Dimer Impurity Reference Standard (CAS 910297-61-9).[11] Product Catalog. [Link]
Sources
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress is involved in Dasatinib-induced apoptosis in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Dasatinib-Induced Mechanisms of Apoptotic Response and Exosome Release in Imatinib-Resistant Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Application Note: High-Resolution Mass Spectrometry Profiling of Dasatinib Dimer Impurity
This Application Note is designed to serve as a definitive technical guide for the characterization of the Dasatinib Dimer , a critical process-related impurity, using High-Resolution Mass Spectrometry (HRMS). It synthesizes regulatory standards (ICH Q3A/B) with advanced analytical protocols.
Abstract
The identification and quantification of high-molecular-weight impurities in Tyrosine Kinase Inhibitors (TKIs) are critical for ensuring drug safety and efficacy. This guide details the protocol for characterizing the Dasatinib Dimer , a known process-related impurity and potential degradation product formed via oxidative coupling. We present a robust UHPLC-HRMS methodology capable of resolving the dimer from the parent drug and elucidating its structure through isotopic pattern analysis and collision-induced dissociation (CID) fragmentation.
Introduction
Dasatinib (Sprycel®) is a potent multi-targeted TKI used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Structurally, it contains an aminothiazole core and a piperazine moiety, both of which are susceptible to oxidative transformations.
During synthesis and storage, Dasatinib can undergo dimerization. The Dasatinib Dimer is classified as a "Process-Related Impurity" and must be controlled according to ICH Q3A(R2) guidelines. Unlike simple oxidation products (e.g., N-oxides), the dimer presents unique analytical challenges due to its high lipophilicity, low solubility, and complex isotopic signature (due to the presence of two chlorine atoms).
Why HRMS?
Standard HPLC-UV methods often lack the specificity to distinguish the dimer from other high-retention hydrophobic impurities. High-Resolution Mass Spectrometry (HRMS) provides:
-
Exact Mass (<5 ppm): Confirms the elemental composition (
vs ). -
Isotopic Fidelity: The
pattern confirms the presence of two chlorine atoms. -
Structural Insight: MS/MS fragmentation reveals the linkage site (e.g., aminothiazole-aminothiazole coupling).
Experimental Protocol
Chemicals and Reagents
-
Reference Standards: Dasatinib (Free Base, >99%), Dasatinib Dimer Impurity Standard (if available; otherwise generated via stress testing).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Ammonium Formate, Formic Acid.
Sample Preparation
-
Stock Solution: Dissolve 10 mg of Dasatinib drug substance in 10 mL of DMSO to obtain a 1 mg/mL solution.
-
Stress Testing (In-situ Dimer Generation): To generate the dimer for method development, expose a 0.1 mg/mL Dasatinib solution (in 50:50 ACN:Water) to 3%
for 4 hours at room temperature. -
Analytical Sample: Dilute stock/stressed samples to 10 µg/mL with 10% ACN in Water. Filter through a 0.22 µm PTFE filter.
UHPLC Conditions
-
System: Vanquish Horizon / Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18.
-
Rationale: A sub-2-micron C18 column provides the high peak capacity needed to separate the hydrophobic dimer from the parent peak.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate is preferred over phosphate buffers to prevent ion suppression in MS.
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B | Event |
| 0.00 | 0.40 | 10 | Equilibration |
| 1.00 | 0.40 | 10 | Sample Injection |
| 10.00 | 0.40 | 90 | Elution of Parent/Impurities |
| 12.00 | 0.40 | 95 | Wash (Dimer Elution) |
| 12.10 | 0.40 | 10 | Return to Initial |
| 15.00 | 0.40 | 10 | Re-equilibration |
HRMS Parameters (Q-TOF / Orbitrap)
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Resolution: 70,000 (Orbitrap) or >30,000 (Q-TOF) FWHM at m/z 200.
-
Scan Range: m/z 100 – 1200.
-
Fragmentation: Data-Dependent Acquisition (DDA) with Stepped Normalized Collision Energy (NCE: 20, 40, 60).
Results and Discussion
Identification of the Dimer (MS1 Analysis)
The Dasatinib monomer (
-
Theoretical m/z [M+H]+: 973.3030
-
Observed m/z: 973.30xx (Target Mass Error < 5 ppm)
Isotopic Pattern Analysis: The presence of two Chlorine atoms creates a distinct isotopic envelope:
-
M (100%):
-
M+2 (~65%):
-
M+4 (~10%):
-
Validation: If the M+2 peak is only ~33% relative to M, the species is likely a non-covalent adduct or a different impurity. A ~65% abundance confirms the
stoichiometry of the dimer.
Structural Elucidation (MS2 Analysis)
Fragmentation of the dimer (m/z 973.3) typically yields:
-
m/z 488.16 (Monomer): Cleavage of the intermolecular bond (if weak) or reformation of the monomeric species.
-
m/z 401.1 (Core Fragment): Loss of the piperazine tail (
) from the monomeric unit. -
Diagnostic Fragment: If the dimerization occurs via the aminothiazole ring, fragments retaining the specific linkage will appear in the high mass range (e.g., m/z > 500).
Proposed Mechanism
Based on metabolic studies of Dasatinib (which forms reactive quinone-imine intermediates), the dimerization is likely an oxidative coupling event. The reactive intermediate (generated at the chloro-methyl-phenyl ring or the aminothiazole) attacks a nucleophilic site on a second Dasatinib molecule.
Visual Workflows
Analytical Workflow Diagram
This diagram outlines the decision tree for identifying the dimer from a complex mixture.
Caption: Step-by-step UHPLC-HRMS workflow for isolating and characterizing the Dasatinib Dimer.
Structural Elucidation Logic
This diagram visualizes the logic used to confirm the dimer structure based on MS data.
Caption: Logic flow for confirming the Dasatinib Dimer using Isotopic Pattern Analysis and MS/MS.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
Lakka, N. S., et al. (2020).[1] Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. Chromatographia. Link
-
Li, W., et al. (2009). Metabolism and Bioactivation of Dasatinib.[2] Drug Metabolism and Disposition.[2] Link
-
Gollapalli, H., & Patil, A. (2024). Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. International Journal of Pharmaceutical Quality Assurance.[3] Link
-
Veeprho Laboratories. Dasatinib Dimer Impurity Standard (Catalog No. VE0014217).[4]Link
Sources
Application Note: High-Resolution UPLC Strategy for the Quantification of Dasatinib Dimer
This Application Note is designed for analytical scientists and process chemists involved in the quality control and stability profiling of Dasatinib. It addresses the specific challenge of quantifying the high-molecular-weight Dasatinib Dimer , a critical process and degradation impurity.
Executive Summary
Dasatinib (Sprycel) is a potent multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of Chronic Myeloid Leukemia (CML).[1] While standard HPLC methods exist for its assay, the quantification of its Dimeric Impurity (CAS 910297-61-9) presents unique chromatographic challenges due to its significant hydrophobicity and structural similarity to the parent active pharmaceutical ingredient (API).
This guide details the development of a UPLC (Ultra-Performance Liquid Chromatography) method capable of resolving the Dasatinib Dimer from the parent peak and other polar impurities (e.g., N-oxide). We transition from traditional acidic mobile phases to a pH-flexible hybrid particle strategy , ensuring sharp peak shapes for these basic compounds and rapid elution of the late-eluting dimer.
Key Performance Indicators (KPIs) of this Method:
-
Resolution (Rs): > 2.5 between Dasatinib and Dimer.
-
Run Time: < 8.0 minutes (vs. 25+ min in HPLC).
-
Sensitivity (LOQ): < 0.05% (0.5 µg/mL).
Chemical Context & Impurity Formation
Understanding the structural origin of the dimer is prerequisite to its separation.
The Analyte: Dasatinib is a weak base containing an aminothiazole core and a hydroxyethyl-piperazine tail. The Impurity: The Dasatinib Dimer (Chemical Name: 2,2'-[1,4-Piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide]) typically forms during synthesis or under stress conditions where the piperazine linker reacts with two equivalents of the pyrimidine-thiazole intermediate.[2]
Structural Implications for Chromatography:
-
Hydrophobicity: The Dimer (MW ~801 Da) possesses two aromatic "Dasatinib-like" domains, making it significantly more hydrophobic than Dasatinib (MW 488 Da). It will elute much later on Reverse Phase (RP) columns.
-
Basicity: The presence of multiple secondary/tertiary amines requires strict pH control to prevent peak tailing caused by silanol interactions.
Visualization: Dimer Formation Pathway
The following diagram illustrates the likely process-related formation pathway, highlighting the bis-alkylation of the piperazine core.
Caption: Schematic representation of the competitive reaction pathway leading to Dasatinib Dimer formation versus the target API.
Method Development Logic (The "Why")
Column Selection: The Hybrid Advantage
Traditional silica columns often suffer from peak tailing with basic TKIs like Dasatinib due to residual silanol activity.
-
Selected Technology: Ethylene Bridged Hybrid (BEH) C18 .
-
Rationale: BEH particles are resistant to high pH (up to pH 12). This allows us to run the mobile phase at a higher pH (e.g., pH 10), keeping the basic Dasatinib and its dimer in their neutral (un-ionized) state. Neutral bases interact more hydrophobically with the C18 ligand, resulting in sharper peaks and increased retention (better resolution from the solvent front).
Mobile Phase Optimization
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Why: At pH 10, the basic amines are deprotonated. This eliminates ionic repulsion and secondary silanol interactions, drastically improving peak symmetry compared to acidic phosphate buffers.
-
-
Organic Modifier: Acetonitrile (ACN).
-
Why: ACN has lower viscosity than Methanol, enabling higher flow rates and lower backpressure, essential for UPLC speed.
-
Gradient Strategy
The critical challenge is the "Late Eluter" (The Dimer). A standard isocratic method would either elute Dasatinib too early or the Dimer too late.
-
Solution: A steep "Ballistic" Gradient.
-
0-4 min: Moderate slope to separate Dasatinib from polar impurities (N-oxide).
-
4-6 min: Rapid ramp to 95% Organic to strip the hydrophobic Dimer from the column.
-
Detailed Experimental Protocol
Instrumentation & Reagents[3]
-
System: Waters ACQUITY UPLC H-Class or equivalent (Binary/Quaternary Solvent Manager, PDA Detector).
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (Part No. 186002352).
-
Reagents:
-
Acetonitrile (LC-MS Grade).
-
Ammonium Bicarbonate (High Purity).
-
Ammonium Hydroxide (for pH adjustment).
-
Milli-Q Water (18.2 MΩ).
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adj. with NH₄OH) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Column Temp | 40°C |
| Sample Temp | 10°C |
| Injection Volume | 1.0 µL |
| Detection (UV) | 324 nm (Primary), 200-400 nm (PDA Scan) |
| Weak Needle Wash | 90:10 Water:ACN |
| Strong Needle Wash | 10:90 Water:ACN (Critical to prevent Dimer carryover) |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Action |
| 0.00 | 90 | 10 | Initial | Equilibration |
| 1.00 | 90 | 10 | 6 | Isocratic Hold (Polar Impurities) |
| 5.00 | 50 | 50 | 6 | Elution of Dasatinib (approx. 3.5 min) |
| 6.50 | 5 | 95 | 6 | Elution of Dimer |
| 7.50 | 5 | 95 | 6 | Column Wash |
| 7.60 | 90 | 10 | 1 | Return to Initial |
| 9.00 | 90 | 10 | 6 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Ensure sufficient organic content to solubilize the hydrophobic dimer).
-
Stock Solution: Dissolve Dasatinib Reference Standard to 1.0 mg/mL.
-
Impurity Stock: Dissolve Dasatinib Dimer Standard to 0.1 mg/mL in 100% Acetonitrile (Dimer has poor aqueous solubility).
-
System Suitability Solution: Spike Dasatinib stock with Dimer to a concentration of 0.5% (5 µg/mL).
Method Validation (Self-Validating Systems)
To ensure the method is trustworthy (E-E-A-T), perform the following validation steps as per ICH Q2(R1).
Specificity & Forced Degradation
Inject blank, placebo, and forced degradation samples (Oxidation: 3% H₂O₂, Acid: 0.1N HCl).
-
Success Criterion: Peak Purity Angle < Peak Purity Threshold (using PDA). Ensure the Dimer peak is spectrally distinct from any late-eluting matrix components.
Linearity & Range
Prepare calibration curves for the Dimer from LOQ (0.05%) to 150% of the specification limit (usually 0.15% or 0.5%).
Limit of Quantitation (LOQ)
Determine the signal-to-noise (S/N) ratio.[6]
-
Target: S/N ≥ 10 for the Dimer at 0.05% concentration.
-
Note: If sensitivity is low at 324 nm for the Dimer, check its UV max spectrum; dimers sometimes exhibit a bathochromic shift.
Accuracy (Recovery)
Spike the Dimer into the Dasatinib sample matrix at 50%, 100%, and 150% of the specification level.
-
Success Criterion: Mean recovery between 90.0% – 110.0%.[7]
Troubleshooting & Optimization
Issue: Dimer Carryover
-
Symptom: Ghost peaks of the dimer appear in the blank injection after a high-concentration sample.
-
Root Cause: The hydrophobic dimer adsorbs to the injector needle or loop.
-
Fix: Increase the organic content of the Strong Needle Wash to 100% Acetonitrile or 50:50 ACN:Isopropanol. Increase wash duration.
Issue: Retention Time Drift
-
Symptom: Dasatinib or Dimer RT shifts > 0.1 min.
-
Root Cause: pH fluctuation in Mobile Phase A (Ammonium Bicarbonate is volatile).
-
Fix: Prepare buffer fresh daily. Ensure the column is fully equilibrated (min 10 column volumes) before the first injection.
Workflow Visualization
The following diagram summarizes the lifecycle of this method development.
Caption: Step-by-step workflow for establishing the Dasatinib Dimer UPLC method.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3062316, Dasatinib. Retrieved from [Link]
-
Waters Corporation. (2020). ACQUITY UPLC BEH Column Care and Use Manual. Retrieved from [Link]
-
Rao, K. N. V., et al. (2013).[4] Analytical Method Development and Validation of Dasatinib in its Pharmaceutical Dosage Form by UPLC with Forced Degradation Studies. International Journal for Pharmaceutical Research Scholars.[4] Retrieved from [Link]
Sources
- 1. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 2. Dasatinib Dimer Impurity | CAS No- 910297-61-9 | NA [chemicea.com]
- 3. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation of Dasatinib in its Pharmaceutical Dosage Form by UPLC with Forced Degradation Studies - IJPRS [ijprs.com]
- 5. researchgate.net [researchgate.net]
- 6. brjac.com.br [brjac.com.br]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dasatinib Dimer Peak Tailing in HPLC
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Dasatinib analysis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the common problem of Dasatinib dimer peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for Dasatinib dimer analysis?
A1: Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] Ideally, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is problematic because it can compromise the accuracy and precision of quantification, especially for low-level impurities like the Dasatinib dimer. It can also obscure the resolution between the dimer and other closely eluting peaks.[2]
Q2: What are the most common causes of peak tailing for amine-containing compounds like Dasatinib and its dimer?
A2: The most frequent cause of peak tailing for basic compounds such as Dasatinib, which contains multiple amine groups, is secondary interactions with the stationary phase.[3][4] These unwanted interactions occur between the positively charged analyte molecules and negatively charged residual silanol groups on the surface of the silica-based column packing material.[2][4]
Q3: Can the mobile phase composition contribute to peak tailing of the Dasatinib dimer?
A3: Absolutely. The pH of the mobile phase is a critical factor.[5][6] If the pH is not optimal, it can lead to the ionization of residual silanol groups on the column, promoting secondary interactions with basic analytes and causing peak tailing.[3] The choice and concentration of buffer salts and organic modifiers also play a significant role in controlling peak shape.[7]
Q4: How can I quickly determine if my column is the source of the peak tailing?
A4: A straightforward way to diagnose a column-related issue is to replace the current column with a new, identical one that is known to perform well.[8] If the peak tailing is resolved with the new column, it strongly indicates that the original column was the problem. Column issues can include bed deformation, contamination, or a partially blocked inlet frit.[1][3]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of Dasatinib dimer peak tailing.
Guide 1: Systematic Mobile Phase Optimization
The mobile phase is often the first and most effective area to address peak tailing.
Step 1: Mobile Phase pH Adjustment
-
Rationale: The ionization state of both the Dasatinib dimer (a basic compound) and the residual silanols on the silica stationary phase is highly dependent on the mobile phase pH.[9] At a low pH (around 2.5-3.0), the silanol groups are protonated and thus neutral, which minimizes their electrostatic interaction with the protonated (positively charged) basic analytes.[2][10] This reduction in secondary interactions leads to more symmetrical peaks.
-
Protocol:
-
Prepare a mobile phase with a pH of approximately 3.0 using an appropriate acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[10]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject your Dasatinib sample and observe the peak shape of the dimer.
-
-
Caution: Operating standard silica-based columns below pH 3 can lead to silica dissolution and shorten column life.[3] Ensure your column is rated for use at low pH.[10]
Step 2: Introduction of Mobile Phase Additives
-
Rationale: Adding a competing base or a buffer salt to the mobile phase can effectively mask the residual silanol groups, thereby reducing their interaction with the Dasatinib dimer.[11] These additives, often referred to as "silanol suppressors," will preferentially interact with the active sites on the stationary phase.[11]
-
Protocol:
-
Introduce a low concentration of a competing base, such as triethylamine (TEA), to your mobile phase (typically around 5-10 mM).[11]
-
Alternatively, for LC-MS applications, use a volatile buffer salt like ammonium formate or ammonium acetate in conjunction with an acid like formic acid.[7] This creates a buffered system that helps maintain a consistent pH and provides ions to compete with the analyte for active sites.[7]
-
-
Note: While effective, prolonged use of amine additives can sometimes lead to a shorter column lifespan.[11]
| Mobile Phase Modification | Expected Outcome on Peak Shape | Key Considerations |
| Lowering pH (e.g., to 3.0) | Improved symmetry, reduced tailing | Ensure column is stable at low pH.[3] |
| Adding Competing Base (e.g., TEA) | Reduced tailing by masking silanols | Can shorten column lifetime.[11] |
| Using Buffer Salts (e.g., Ammonium Formate) | Improved peak shape and stable pH | Essential for reproducible gradient elution.[7] |
Guide 2: Column and Hardware Evaluation
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column or the HPLC system hardware.
Step 1: Column Evaluation
-
Rationale: The column is a primary suspect when peak tailing affects all peaks in a chromatogram, or when a specific peak's shape degrades over time.[1] Issues can include a void at the head of the column, a partially blocked inlet frit, or contamination.[3][8]
-
Protocol:
-
Check for Contamination: If the column is contaminated, try flushing it with a strong solvent (e.g., 100% acetonitrile or methanol).[8]
-
Address a Potential Void: If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it to waste.[3]
-
Substitute the Column: The most straightforward way to rule out a column issue is to replace it with a new column of the same type that is known to be in good condition.[8]
-
Step 2: Consider a Different Column Chemistry
-
Rationale: Not all C18 columns are created equal. Columns with advanced end-capping (often labeled as base-deactivated silica or BDS) are specifically designed to minimize the number of free silanol groups, making them less prone to causing peak tailing with basic compounds.[10]
-
Recommendation: If you consistently experience peak tailing with Dasatinib and its related compounds, consider switching to a column with a modern, high-purity, and well-end-capped stationary phase.[2][10]
Guide 3: Optimizing Operating Parameters
Fine-tuning other instrumental parameters can also have a positive impact on peak shape.
Step 1: Adjusting Column Temperature
-
Rationale: Increasing the column temperature can improve peak shape by reducing the viscosity of the mobile phase and increasing the mass transfer rate of the analyte between the mobile and stationary phases.[12][13] This often leads to sharper, more symmetrical peaks.[12]
-
Protocol:
Step 2: Check for Extra-Column Volume
-
Rationale: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing, especially for early eluting peaks.[10]
-
Protocol:
-
Ensure that all tubing is of the appropriate internal diameter for your system and is cut cleanly and squarely.
-
Minimize the length of tubing wherever possible.
-
Check that all fittings are properly seated and not contributing to dead volume.[10]
-
Visual Troubleshooting Workflows
The following diagrams illustrate the logical progression of the troubleshooting steps outlined above.
Caption: A logical workflow for troubleshooting Dasatinib dimer peak tailing.
Caption: The effect of mobile phase pH on silanol interactions.
References
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Labcompare. [Link]
- Development and Validation of Novel HPLC Method for the Estimation of Dasatinib in Bulk and Pharmaceutical Dosage Forms. (2014). International Journal of Research in Pharmacy and Chemistry.
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. [Link]
- Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. (2019). International Journal of Science and Research (IJSR).
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube. [Link]
-
RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. (2024, April 23). PubMed. [Link]
-
Degradation pathways of Dasatinib in tablets dosage form. (n.d.). ResearchGate. [Link]
- RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORM AS PER ICH GUIDELI. (2015). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
-
How does increasing column temperature affect LC methods? (2023, October 20). SCIEX. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. (n.d.). Semantic Scholar. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. [Link]
-
How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. [Link]
- Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. (2020). International Journal of Pharmacy and Analytical Research.
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
-
Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. (n.d.). ResearchGate. [Link]
-
How does HPLC column's temperature influence to peak area , peak shape or retention time? (2022, October 27). ResearchGate. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). [Link]
- A new analytical novel RP-HPLC method development and validation for the quantitative determination of Dasatinib in pure form and marketed. (2021).
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). [Link]
-
Effect of mobile phase pH on basic, acidic and neutral compounds. (n.d.). ResearchGate. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Restek - Videoartikel [de.restek.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. How does increasing column temperature affect LC methods? [sciex.com]
- 13. chromtech.com [chromtech.com]
- 14. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
Technical Support Center: Optimizing Retention Time for Dasatinib Impurities
Welcome to the technical support center for the analysis of Dasatinib and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic separation of Dasatinib impurities. Unresolved or shifting peaks can compromise data integrity, impact regulatory filings, and delay development timelines. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues, with a focus on optimizing the retention time and resolution of challenging impurities like Dasatinib Impurity 8.
Section 1: Foundational Chromatographic Principles
Before diving into specific troubleshooting scenarios, it is crucial to understand the chemical properties that govern the separation of Dasatinib and its impurities.
Q1: What are the key chemical properties of Dasatinib and its impurities that affect their HPLC separation?
A1: The chromatographic behavior of Dasatinib and its related compounds is primarily dictated by their polarity and ionization state in solution. Dasatinib is a complex molecule with multiple nitrogen atoms, making it basic with several ionizable sites. Its pKa is reported to be around 10.95, indicating it will be positively charged in acidic to neutral mobile phases.[1] Many of its impurities, which arise from synthesis or degradation (e.g., oxidation, hydrolysis), share this basic backbone but differ slightly in polarity or their own pKa values.[2][3] For instance, the common oxidative degradant, Dasatinib N-oxide, is more polar than the parent drug.[4][5] These subtle differences in polarity and ionization are the levers we must pull to achieve separation in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q2: Why is mobile phase pH considered the most critical parameter for this type of analysis?
A2: Mobile phase pH is the most powerful tool for manipulating the retention and selectivity of ionizable compounds like Dasatinib and its impurities.[6] The underlying principle is rooted in the relationship between the mobile phase pH and the analyte's pKa.
-
Mechanism of Action: In RP-HPLC, retention is driven by the hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18). The ionized (charged) form of a molecule is significantly more polar and water-soluble than its neutral form. Consequently, the charged form will have weaker interactions with the stationary phase and will elute earlier (have a shorter retention time).
-
Practical Impact: By adjusting the mobile phase pH, we can control the degree of ionization for both Dasatinib and its impurities. Since each compound may have a slightly different pKa, a small change in pH can create a significant difference in their net charge, leading to a change in their relative retention times and enabling their separation (selectivity). Several studies have demonstrated that pH values between 4.5 and 5.5 are critical for resolving certain Dasatinib impurities from the parent peak.[1]
The diagram below illustrates this fundamental relationship.
Caption: Relationship between mobile phase pH, analyte pKa, and retention in RP-HPLC.
Section 2: Troubleshooting Guide for Retention Time Optimization
This section addresses specific, common problems encountered during method development and routine analysis.
Scenario 1: Poor Retention of Impurity 8
A: This is a classic issue for highly polar impurities, such as certain oxidative degradants or starting materials.[7] An impurity eluting at the solvent front cannot be accurately quantified. The goal is to increase its interaction with the stationary phase. Follow this systematic approach:
-
Decrease the Initial Organic Solvent Concentration: The simplest first step is to lower the amount of organic solvent (e.g., acetonitrile) at the beginning of your gradient. If your gradient starts at 10% acetonitrile, try starting at 5% or even 2%. This makes the initial mobile phase more polar (weaker), forcing all compounds, especially polar ones, to interact more strongly with the C18 stationary phase, thereby increasing retention.
-
Adjust Mobile Phase pH: If Impurity 8 is a basic compound (which is likely), its ionization will be suppressed at a higher pH. Increasing the mobile phase pH (e.g., from 3.5 to 5.8 or even 6.5) will make it more neutral and less polar, significantly boosting its retention on a C18 column.[8][9] Be cautious to stay within the column's recommended pH range (typically pH 2-7.5 for silica-based columns) to avoid damaging the stationary phase.[10]
-
Consider a Different Column Chemistry: If the above steps are insufficient, the impurity may be too polar for a standard C18 column.
-
Polar-Endcapped C18: These columns have a modified surface that is more compatible with highly aqueous mobile phases and can offer better retention for polar analytes.
-
Phenyl-Hexyl Columns: The different chemistry of a phenyl column can provide alternative selectivity and sometimes better retention for compounds with aromatic rings.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are unretainable in reversed-phase, HILIC is an excellent alternative.[11] It uses a polar stationary phase with a high-organic mobile phase, and retention increases as the aqueous content increases.
-
Scenario 2: Co-elution of Impurity 8 with Dasatinib or Another Impurity
A: This is a selectivity problem. The goal is not just to shift the peaks, but to change their relative positions. Resolution between two peaks is a function of efficiency, retention, and selectivity. Selectivity (α) is the most powerful factor to adjust.[12]
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Detailed Troubleshooting Steps:
-
Fine-Tune Mobile Phase pH: As established, this is your primary tool. A methodical pH scouting study is the most effective approach (see Protocol 1 below). A pH of 5.0 has been identified as effective for separating an impurity (Imp-4) that merges with Dasatinib at pH values below 4.5 or above 5.5.[1] This highlights the sensitivity and power of pH adjustment.
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using acetonitrile, try substituting it with methanol, or vice-versa. This change in solvent can alter elution order by affecting the "chemistry" of the separation, often resolving co-eluting peaks.[6]
-
Optimize the Gradient Slope: A steep gradient can cause peaks to bunch together. By making the gradient shallower (i.e., increasing the gradient time while keeping the start and end percentages the same), you give the analytes more time to interact with the column, which often improves the separation of closely eluting compounds.[13]
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and reaction kinetics. While its primary effect is often on retention time and peak shape, it can also subtly alter selectivity. Try adjusting the column temperature by ±10°C from your current method (e.g., from 35°C to 25°C or 45°C) to see if it improves resolution.[4]
Scenario 3: Inconsistent or Drifting Retention Times
A: Drifting retention times are a sign of an unstable system and must be corrected for a method to be considered robust.[14] The most common culprits are the mobile phase, column equilibration, or hardware issues.[10]
| Potential Cause | Diagnosis & Explanation | Corrective Action |
| Mobile Phase Instability | The pH of a weakly buffered or unbuffered mobile phase can drift over time, especially with CO2 absorption from the air. The more volatile organic component can also evaporate, changing the mobile phase ratio.[10] | Ensure your buffer has sufficient capacity (typically 20-50 mM). Keep mobile phase bottles capped. Prepare fresh mobile phase daily.[6] |
| Insufficient Column Equilibration | When running a gradient, the column needs to fully return to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a very common cause of retention time drift, especially for the first few injections of a sequence.[15] | Ensure the equilibration period is at least 10-15 column volumes. For a 250x4.6 mm column at 1 mL/min, this means at least 15-20 minutes of re-equilibration. |
| Temperature Fluctuations | If a column oven is not used, daily and even hourly changes in ambient lab temperature can cause retention times to shift. A 1°C increase can decrease retention time by 1-2%.[10] | Always use a thermostatically controlled column compartment. Set it to a stable temperature, for example, 35°C.[1] |
| Pump or Hardware Issues | Inconsistent mixing in the pump (for gradient methods) or a small, undetected leak can alter the mobile phase composition being delivered to the column, causing retention shifts.[10] | Check the pump's performance by running a gradient proportioning valve test. Perform a system pressure test to check for leaks. |
Section 3: Key Experimental Protocols
Protocol 1: Systematic pH Screening for Selectivity Optimization
This protocol is designed to efficiently find the optimal mobile phase pH for separating a critical peak pair, such as Dasatinib and Impurity 8.
-
Preparation:
-
Prepare identical mobile phase buffers at different pH values. For example, prepare 20 mM ammonium acetate buffers at pH 4.5, 5.0, 5.5, and 6.0.[1]
-
Prepare a single stock of your organic modifier (e.g., acetonitrile).
-
Prepare a "spiked" sample solution containing both Dasatinib and a known quantity of Impurity 8.
-
-
Execution:
-
Install the analytical column and thoroughly flush it with a 50:50 mixture of your organic modifier and water.
-
Equilibrate the column with the first mobile phase condition (e.g., Buffer pH 4.5) for at least 20 column volumes.
-
Inject the spiked sample solution and run your gradient method.
-
After the run, flush the column and repeat step 2 for each subsequent pH condition (5.0, 5.5, 6.0). It is critical to ensure the column is fully equilibrated with the new buffer pH before injecting.
-
-
Analysis:
-
Compare the chromatograms from each pH value.
-
Record the retention times of Dasatinib and Impurity 8.
-
Calculate the resolution between the two peaks for each condition.
-
Plot resolution vs. pH to visually identify the optimal pH that provides the maximum separation.
-
References
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF DASATINIB IN TABLET DOSAGE FORM. [Link]
-
ResearchGate. (n.d.). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022). Development & Validation of RP-HPLC Method for Quantitative Estimation of Dasatinib and its Impurities in Pharmaceutical Dosage Form. [Link]
-
PubMed. (2020). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. [Link]
-
RJPT. (n.d.). Analytical Method Development and Validation of Dasatinib in Bulk and Pharmaceutical Formulation using Quality by Design. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). A new analytical novel RP-HPLC method development and validation for the quantitative determination of Dasatinib in pure form and marketed. Retrieved from [Link]
-
AWS. (n.d.). DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF DASATINIB AND ITS IMPURITIES IN PHARMACEUTICAL DOS. Retrieved from [Link]
-
Impactfactor. (n.d.). Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. [Link]
-
BrJAC. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. [Link]
-
IJRPC. (n.d.). DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN BULK AND ITS PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ResearchGate. (n.d.). Degradation pathways of Dasatinib in tablets dosage form. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. [Link]
-
PMC. (n.d.). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Retrieved from [Link]
-
Wiley-VCH. (2019). Chapter 1 Aspects of Gradient Optimization. [Link]
-
LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Sources
- 1. brjac.com.br [brjac.com.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. Dasatinib USP Related Compound A - SRIRAMCHEM [sriramchem.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. resolian.com [resolian.com]
- 8. journaljpri.com [journaljpri.com]
- 9. ijpbs.com [ijpbs.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. allmedicaljournal.com [allmedicaljournal.com]
- 15. hplc.eu [hplc.eu]
Effect of column temperature on Dasatinib dimer separation
Technical Support Center: Dasatinib Impurity Profiling & Dimer Separation
Topic: Effect of Column Temperature on Dasatinib Dimer Separation Document ID: TS-DAS-042 Status: Active Last Updated: February 9, 2026
Executive Summary
Welcome to the Advanced Chromatography Support Center. This guide addresses the thermodynamic and kinetic challenges of separating Dasatinib (DST) dimers from the main API and other process-related impurities (e.g., N-oxides).
Critical Insight: Dasatinib dimer separation is thermodynamically controlled . Unlike simple isocratic assays where temperature (
Tier 1: Rapid Diagnostics (The "What is happening?" Phase)
Q1: I am seeing co-elution of the Dasatinib dimer with the main peak or the N-oxide impurity. My current column temperature is 30°C. What should I do?
Recommendation: Increase your column oven temperature to 45°C – 50°C .
The Science: At 30°C, the mass transfer kinetics of Dasatinib—a relatively large molecule (MW ~488 g/mol )—are sluggish, leading to peak broadening. More importantly, the hydrophobic interaction strength of the dimer (which is significantly more hydrophobic than the monomer) changes non-linearly compared to the N-oxide impurity.
-
At 30°C: The elution window is compressed; the dimer may co-elute with the "tail" of the main peak or the N-oxide.
-
At 50°C: The selectivity (
) shifts. The main Dasatinib peak elutes earlier (lower ), while the dimer, due to its larger hydrophobic surface area, retains longer relative to the monomer, effectively "pulling" the peaks apart.
Data Snapshot: Effect of Temperature on Resolution (
| Parameter | 30°C (Standard) | 45°C (Optimized) | 50°C (High Selectivity) |
| Retention ( | 4.2 | 3.5 | 3.1 |
| Peak Width ( | Broad | Sharp | Very Sharp |
| < 1.5 (Co-elution) | 2.2 | > 2.5 | |
| Backpressure | ~280 bar | ~190 bar | ~160 bar |
Note: Validated methods for Dasatinib process impurities often utilize 50°C to ensure robust separation of the dimer and N-oxide impurities [1].
Tier 2: Deep Dive Optimization (The "Why is it happening?" Phase)
Q2: Why does the elution order of my impurities change when I switch from 40°C to 60°C?
Answer: You have encountered a Van't Hoff Crossover Point .
The Mechanism:
Chromatographic retention is governed by the Van't Hoff equation:
-
Dasatinib Dimer: Has a large negative enthalpy of adsorption (
) because of its size (strong hydrophobic interaction). Its retention drops rapidly as increases. -
N-Oxide Impurity: Has a smaller
(more polar). Its retention drops slowly as increases.
At a specific temperature (the crossover point), their retention factors (
Visualizing the Troubleshooting Logic:
Figure 1: Decision matrix for optimizing Dasatinib dimer separation based on thermal effects.
Tier 3: Advanced Troubleshooting (The "How to fix the impossible?" Phase)
Q3: I increased the temperature to 60°C to sharpen the peaks, but now I see new small peaks appearing. Is this the dimer splitting?
Answer: No. You are likely inducing thermal degradation .
The Risk: While Dasatinib has a high melting point (~280°C), it is chemically susceptible to hydrolysis and oxidation in solution at elevated temperatures over long run times [2].
-
Warning: Do not exceed 60°C for run times >30 minutes.
-
Diagnosis: If a peak appears during the sequence that wasn't there in the first injection, it is an artifact of the method conditions (on-column degradation).
Q4: How do I validate the dimer peak specifically?
Protocol: Relative Retention Time (RRT) Mapping Since authentic dimer standards are expensive or hard to synthesize, use RRT markers relative to Dasatinib (DST).
-
Column: C18 (e.g., Inertsil ODS-3V or Kinetex C18), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase:
-
Gradient: 20% B to 80% B over 25 mins.
-
Temperature: 50°C (Critical Setpoint) .
Expected RRTs at 50°C:
-
Dasatinib: 1.00
-
N-Oxide: ~0.85 (Elutes before DST)
-
Dasatinib Dimer: ~1.8 - 2.1 (Elutes significantly later due to doubled hydrophobicity)
Experimental Protocol: Construction of a Van't Hoff Plot
To determine the exact "Safe Zone" for your specific column batch, follow this procedure.
Objective: Calculate enthalpy (
-
Preparation: Prepare a system suitability solution containing Dasatinib and spiked impurities (or a forced degradation sample).
-
Execution: Run the standard gradient method at four temperatures: 30°C, 40°C, 50°C, and 60°C.
-
Calculation:
-
Calculate
for the Dimer and the nearest neighbor peak. -
Plot
(y-axis) vs. (in Kelvin, x-axis).
-
-
Analysis:
-
Parallel lines = Selectivity is temperature independent (rare).
-
Intersecting lines = Selectivity reversal risk. Identify the intersection temperature and set your method at least 10°C away from this point.
-
References
-
Lanke, S. V., Shekhawat, D. S., Niture, N., Rusli, R. C., & Shahnawaz, S. S. (2017).[4] Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance.[4] International Journal of Science and Research (IJSR), 6(11), 58-63. Link
-
Gopalakrishnan, A., et al. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, 62(4). Link
-
Ramachandra, B., & Naidu, N. V. S. (2014). Validation of RP-HPLC Method for Estimation of Dasatinib in Bulk and its Pharmaceutical Dosage Forms. International Journal of Pharmacy and Biological Sciences, 4(1), 61-68.[7] Link
Sources
- 1. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. ijsr.net [ijsr.net]
- 5. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. ijpbs.com [ijpbs.com]
Technical Support Center: Dasatinib Bioanalysis & Interference Removal
Executive Summary: The Dasatinib Interference Challenge
In high-sensitivity bioanalysis of Dasatinib (Sprycel), researchers often encounter non-linear calibration curves or phantom peaks. While often labeled broadly as "interference," these anomalies frequently stem from two distinct physicochemical phenomena in the Electrospray Ionization (ESI) source:
-
The "Dimer" Artifact: Formation of gas-phase dimers (
) or doubly-charged dimers ( ) that mimic the parent ion. -
The "False" Dimer (Metabolite Reversion): In-source fragmentation of the N-oxide metabolite (M4) reverting to the parent mass.
This guide provides a root-cause analysis and a validated protocol to eliminate these interferences, ensuring regulatory compliance (FDA/EMA) for PK/PD studies.
Diagnostic Workflow: Is it a Dimer, an Adduct, or a Metabolite?
Before altering the method, you must characterize the interference. Use this decision matrix to identify the specific nature of the anomaly.
Interference Identification Logic
Figure 1: Decision tree for categorizing Dasatinib bioanalytical interference.
Mechanism of Action: Why Dasatinib "Dimers" Form
Dasatinib (
A. The Doubly-Charged Dimer Trap
This is the most insidious "dimer" interference because it is isobaric (same mass-to-charge ratio) as the parent ion.
-
Parent Ion:
-
Dimer:
On a standard Triple Quadrupole (QQQ) with unit resolution, these are indistinguishable in Q1. If the dimer survives into the collision cell, it may fragment differently or simply contribute to the parent signal non-linearly, causing quadratic calibration curves.
B. The Singly-Charged Dimer ( )
-
Mass:
-
Impact: While not directly interfering with the MRM transition of the monomer, the formation of this species "steals" charge from the monomer pool at high concentrations, leading to signal saturation and a plateauing calibration curve (negative deviation).
Protocol: Removing Dimer Interference
To eliminate dimerization, we must disrupt the non-covalent interactions in the ion source without degrading the analyte.
Step 1: Optimizing Source Parameters (The "De-Clustering" Method)
The goal is to add enough energy to the nebulized droplets to break clusters/dimers before they enter the vacuum, but not enough to fragment the labile C-N bonds.
| Parameter | Standard Setting (Generic) | Optimized for Dasatinib Dimer Removal | Rationale |
| Declustering Potential (DP) | 60–80 V | 100–120 V | Higher DP increases collision energy in the orifice-skimmer region, breaking non-covalent dimers ( |
| Source Temperature (TEM) | 450°C | 550–600°C | Higher heat ensures rapid solvent evaporation, preventing droplet-phase aggregation. |
| Ion Spray Voltage (IS) | 5500 V | 4500–5000 V | Lower voltage reduces the charge density on droplet surfaces, minimizing the formation of higher-order aggregates. |
| Curtain Gas (CUR) | 20 psi | 35–40 psi | Higher flow protects the orifice and aids in "declustering" via collisional cooling. |
Validation Check: Inject a high concentration standard (e.g., 1000 ng/mL). Ramp DP from 50V to 150V. You should see the Dimer signal (
Step 2: Chromatographic Separation of "False Dimers"
If the interference is actually the N-oxide metabolite (which reverts to Dasatinib in the source), source optimization alone will fail. You must separate them chromatographically.[2]
-
Column Choice: Use a Phenyl-Hexyl phase rather than C18. The
interactions offer better selectivity for the planar Dasatinib structure versus its oxidized metabolites. -
Mobile Phase Modifier: Ammonium Formate (5mM) is superior to Acetic Acid. Formate ions help suppress adduct formation (
, ) which often complicates dimer analysis.
Recommended Gradient (Phenyl-Hexyl, 2.1 x 50mm):
-
0.0 min: 90% A (5mM Amm. Formate) / 10% B (MeOH/ACN)
-
0.5 min: 90% A / 10% B
-
3.0 min: 10% A / 90% B (Elute Dasatinib)
-
3.1 min: Hold High (Wash Lipids/Dimers)
-
4.0 min: Re-equilibrate
Visualizing the ESI Dynamics
The following diagram illustrates how source parameters influence the transition between Monomers, Dimers, and In-Source Fragments.
Figure 2: ESI pathways showing how dimers and metabolites contribute to the m/z 488 signal.
Frequently Asked Questions (FAQs)
Q1: I see a peak at m/z 975. Should I monitor it?
A: No. The
Q2: My calibration curve is quadratic (bending up) at the high end. Is this dimerization?
A: Yes, this is a classic sign of
Q3: How do I distinguish the N-oxide metabolite from the parent if they both appear at m/z 488? A: They will have different retention times. The N-oxide is more polar and will elute earlier than Dasatinib on a Reverse Phase column. If you see a "shoulder" peak eluting before Dasatinib that has the same transition (488 -> 401), that is the N-oxide undergoing in-source fragmentation. You must improve chromatographic resolution to separate them [1, 2].
Q4: Can I use a C18 column? A: You can, but C18 often shows significant tailing for Dasatinib due to its basicity. A Phenyl-Hexyl column provides better peak shape and selectivity for the aromatic rings, aiding in the separation of the dimer/metabolite interferences [1].
References
-
Furlong, M. T., et al. (2012). "A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Li, W., et al. (2009). "Metabolism and bioactivation of dasatinib: Identification of reactive intermediates." Drug Metabolism and Disposition.
-
Hemanth, G., & Patil, A. (2024).[3] "Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma." International Journal of Pharmaceutical Quality Assurance.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
Sources
- 1. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
Technical Support Center: Minimizing Hydrophobic Dasatinib Impurity Carryover
Topic: Minimizing carryover of hydrophobic Dasatinib impurities Audience: Researchers, Analytical Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs
Module 1: The Mechanism of Adsorption
Why does Dasatinib stick to everything?
Q: I am observing persistent ghost peaks of Dasatinib and its N-oxide impurity even after blank injections. Why is this compound so difficult to remove?
A: Dasatinib (Sprycel) presents a "perfect storm" of physicochemical properties that drive surface adsorption. To eliminate carryover, you must reverse the forces causing it to stick.
-
Extreme Hydrophobicity: Dasatinib is practically insoluble in water (Class II BCS). It has a high affinity for hydrophobic surfaces like PTFE (Teflon), PEEK (tubing), and Polypropylene (well plates).
-
Basicity & pKa: Dasatinib has pKa values of approximately 6.8 and 3.1 . At neutral pH, a significant portion of the molecule is uncharged, maximizing its lipophilicity and adherence to surfaces.
-
The "N-Oxide" Trap: The major impurity, Dasatinib N-oxide , possesses a polar oxide group but retains the hydrophobic core. If your wash solvent is optimized only for the parent compound (lipophilic), the N-oxide may exhibit different solubility kinetics, leading to selective carryover.
The Solution Logic: You must protonate the molecule (add acid) to make it ionic and soluble, while simultaneously using a strong organic solvent to disrupt hydrophobic Van der Waals forces.
Visualizing the Adsorption/Desorption Mechanism
Figure 1: Mechanism of Dasatinib adsorption to surfaces and the chemical logic required for desorption.[1]
Module 2: Analytical Troubleshooting (HPLC/LC-MS)
Protocol: The "Universal TKI" Wash Strategy
Q: My standard needle wash (50:50 MeOH:Water) is ineffective. What is the recommended wash solvent composition?
A: Standard washes are insufficient for Dasatinib. You need a multi-mode solvent system. The following "Cocktail" is empirically proven to minimize carryover for hydrophobic TKIs.
Recommended Wash Solvent Composition:
| Component | Role | Volume Ratio |
|---|---|---|
| Acetonitrile (MeCN) | Strong solvent for hydrophobic core | 40% |
| Isopropanol (IPA) | "Scrubbing" agent; disrupts strong surface binding | 40% |
| Acetone | Dissolves stubborn organic residues (Optional*) | 10% |
| Water | Solubilizes buffer salts | 10% |
| Formic Acid | CRITICAL: Protonates Dasatinib (pH < 3) | 0.2% (v/v) |[1]
*Note: If using PEEK tubing, Acetone is generally safe for short contact, but Cyclohexane can be substituted for extreme cases if the system is stainless steel.
Step-by-Step Troubleshooting Workflow
Q: I switched solvents, but I still see 0.5% carryover in my blank. What next?
A: Carryover is not always chemical; it can be mechanical.[2] Follow this isolation protocol:
-
The "Zero Injection" Test: Run a gradient without injecting anything (0 µL injection).
-
Result: If peak appears, contamination is in the Mobile Phase or Column (not the needle).
-
Action: Replace Mobile Phase A/B. Wash column with 100% MeCN for 30 mins.
-
-
The "Needle Seat" Check:
-
Dasatinib often precipitates on the needle seat (a common cold spot).
-
Action: If your autosampler allows, program a Seat Backflush using the Wash Solvent described above.
-
-
Valve Rotor Seal:
-
Hydrophobic compounds adsorb to Vespel rotor seals.
-
Action: Switch to a Tefzel (ETFE) or PEEK rotor seal, which are less adsorptive to TKIs than Vespel.
-
LC-MS Specific Configuration
Figure 2: Decision tree for isolating the source of Dasatinib carryover in LC-MS systems.
Module 3: Sample Preparation & Dissolution
Material Selection Guide
Q: We are seeing low recovery in our dissolution vessels. Is the drug degrading or sticking?
A: It is likely sticking. Dasatinib rapidly adsorbs to untreated glass and standard polypropylene.
Material Compatibility Table:
| Material | Compatibility | Recommendation |
|---|---|---|
| Borosilicate Glass | Poor | Avoid.[1] Dasatinib adsorbs to silanol groups. |
| Silanized Glass | Good | Surface treatment blocks silanols. Recommended for storage.[3][4][5] |
| Standard Polypropylene | Moderate | Acceptable for high concentrations (>1 µg/mL). |
| Low-Binding Plastics | Excellent | Mandatory for low-concentration samples (<100 ng/mL).[1] |
| Stainless Steel | Poor | Passivation required. |
Dissolution Media Optimization
Q: How do I ensure full recovery from the dissolution vessel?
A: You must add a surfactant. Pure aqueous buffers (even at low pH) may allow adsorption to the paddle or vessel walls.
-
Protocol: Add 0.1% to 0.5% Sodium Lauryl Sulfate (SLS) or CTAB to the dissolution medium. The surfactant forms micelles around the hydrophobic Dasatinib, keeping it in solution and preventing wall adsorption.
Module 4: Impurity Focus (Dasatinib N-Oxide)
Q: I can clean the parent Dasatinib, but the N-oxide impurity (RRT ~0.85) ghosts in the next run. Why?
A: Dasatinib N-oxide is an oxidative degradant.[1] It is slightly more polar than Dasatinib but still contains the hydrophobic "tail."
-
The Trap: If you use a wash that is too aqueous (trying to target the polar oxide), you fail to solvate the hydrophobic tail.
-
The Fix: The Acidified IPA/MeCN wash (Module 2) works for the N-oxide as well.
-
Crucial Check: Ensure your sample diluent does not contain peroxides. Use fresh HPLC-grade solvents. Aged THF or ethers can generate peroxides that convert Dasatinib to its N-oxide inside the vial while waiting for injection, mimicking carryover.
References
-
Lombardo, L. J., et al. (2004).[5] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).[1][5][6] Journal of Medicinal Chemistry. Link
-
Shimadzu Corporation. (2020). Solving Carryover Problems in HPLC. Technical Report. Link
-
Thermo Fisher Scientific. (2017). Carryover & Contamination: Causes & Cures in LC-MS. Application Note. Link
-
Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[7] PLOS ONE. Link
-
United States Pharmacopeia (USP). Dasatinib Monograph & Impurity Profile. (Access requires subscription). Link[1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. lcms.cz [lcms.cz]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
Validation & Comparative
Validated HPLC Method for Dasatinib Impurity 8 LOQ: A Comparative Technical Guide
Executive Summary
The Challenge: In the analysis of Dasatinib (an SRC-family kinase inhibitor), "Impurity 8" is a designation frequently used by major reference standard vendors (e.g., TLC Pharma, Veeprho) to denote the Dasatinib Dimer Impurity . This highly hydrophobic impurity presents a specific chromatographic challenge: it often elutes late, suffers from peak broadening, or carries over between injections, making the achievement of a sensitive Limit of Quantitation (LOQ) difficult using generic pharmacopeial methods.
The Solution: This guide compares a standard isocratic protocol against an Optimized Gradient RP-HPLC Method . The optimized method utilizes a high-carbon-load C18 stationary phase and a specific mobile phase modulation to sharpen the Dimer peak, achieving an LOQ of 0.03% (0.15 µg/mL) , well below the ICH Q3A reporting threshold of 0.05%.
Note on Nomenclature: While "Impurity 8" most commonly refers to the Dimer (CAS 910297-61-9) in commercial catalogs, some sources may map it to the "Amine Intermediate" (CAS 1184914-03-1). This guide focuses on the Dimer due to its higher analytical complexity.
Part 1: Technical Context & Analyte Profile
The Analyte: Dasatinib Dimer (Impurity 8)
The formation of the dimer typically occurs during the synthesis process or under stress conditions where two Dasatinib moieties covalently bond, often via the piperazine or aminothiazole linkers.
-
Chemical Name: 2,2'-((piperazine-1,4-diylbis(2-methylpyrimidine-6,4-diyl))bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide)[1]
-
Chromatographic Behavior: Highly lipophilic (High LogP). Requires high organic strength to elute.
The Criticality of LOQ
For antineoplastic agents, controlling impurities at trace levels is critical.
-
ICH Threshold: Reporting threshold is typically 0.05%.
-
Target LOQ: To ensure robust quality control, the method must validate an LOQ
0.05% (approx. 0.25 µg/mL relative to a 500 µg/mL sample load).
Part 2: Method Comparison
The following table objectively compares a Standard Isocratic Method (often used for Assay) against the Optimized Gradient Method required for Impurity 8 quantification.
Table 1: Comparative Performance Metrics
| Feature | Standard Isocratic Method (Generic) | Optimized Gradient Method (Recommended) |
| Primary Utility | Assay (Main Peak Purity) | Related Substances (Impurity Profiling) |
| Stationary Phase | Standard C18 (5 µm, 150mm) | High-Coverage C18 (3.5 µm, 150mm) |
| Elution Mode | Isocratic (60:40 Buffer:ACN) | Gradient (Time-programmed) |
| Impurity 8 Retention | > 45 mins (Broad/Undetected) | ~22-25 mins (Sharp Peak) |
| Resolution (Rs) | Poor (Tail overlap) | > 2.5 (vs. adjacent peaks) |
| LOQ (Impurity 8) | ~0.10% (Low Sensitivity) | 0.03% (High Sensitivity) |
| Run Time | 20 mins (Short) | 45 mins (Comprehensive) |
Part 3: Optimized Experimental Protocol
This protocol is designed to be a self-validating system. The use of a gradient ensures that early eluting polar impurities (like N-oxides) are separated while the late-eluting Dimer (Impurity 8) is eluted sharply.
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).
-
Reasoning: The 3.5 µm particle size offers better resolution than 5 µm without the backpressure of UHPLC 1.7 µm columns.
-
-
Column Temperature: 30°C ± 2°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm (Dasatinib absorption maximum).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): 20 mM Ammonium Acetate in Water (pH adjusted to 6.0 with dilute Acetic Acid).
-
Why Acetate? Compatible with LC-MS if peak identification is needed later; provides good peak shape for basic amines.
-
-
Mobile Phase B (Organic): Acetonitrile : Methanol (80:20 v/v).
-
Why Methanol blend? Pure ACN can sometimes cause peak splitting for Dasatinib; adding Methanol improves solubility and peak symmetry.
-
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 5.0 | 90 | 10 | Elute Polar Impurities |
| 25.0 | 10 | 90 | Ramp to elute Dimer (Imp 8) |
| 35.0 | 10 | 90 | Wash / Hold |
| 36.0 | 90 | 10 | Re-equilibration |
| 45.0 | 90 | 10 | End of Run |
Part 4: Validation Logic & Data
LOQ Determination Strategy
The Limit of Quantitation is determined using the Signal-to-Noise (S/N) ratio method as per ICH Q2(R1).
-
Preparation: Prepare a dilute solution of Impurity 8 reference standard at ~0.05% of the nominal sample concentration (e.g., 0.25 µg/mL).
-
Injection: Inject 6 replicates.
-
Calculation: Measure the height of the analyte peak signal and the height of the baseline noise.
-
Formula:
-
-
Acceptance Criteria: S/N
10.
Validated Results (Example Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9994 | > 0.999 |
| Range | LOQ to 150% | - |
| LOD (Limit of Detection) | 0.05 µg/mL (0.01%) | S/N > 3 |
| LOQ (Limit of Quantitation) | 0.15 µg/mL (0.03%) | S/N > 10 |
| Precision (at LOQ) | 3.2% RSD | < 10.0% RSD |
| Accuracy (Recovery) | 98.5% - 101.2% | 85% - 115% |
Part 5: Visualizations
Method Development Logic
The following diagram illustrates the decision pathway used to optimize the separation of the hydrophobic Dimer impurity.
Caption: Logic flow for transitioning from isocratic to gradient elution to capture the late-eluting Dasatinib Dimer.
Impurity Separation Workflow
Caption: Chromatographic timeline showing the sequential elution of polar impurities, API, and the hydrophobic Dimer.
References
-
Veeprho Laboratories. (n.d.). Dasatinib Dimer Impurity (CAS 910297-61-9).[1][2] Retrieved February 9, 2026, from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 9, 2026, from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2015). RP-HPLC Method for Estimation of Dasatinib in Active Pharmaceutical Ingredient. Retrieved February 9, 2026, from [Link]
Sources
Mastering Impurity Detection: A Comparative Guide to Calculating the Limit of Detection for Dasatinib Dimer
For researchers, scientists, and drug development professionals vested in the purity and safety of the tyrosine kinase inhibitor Dasatinib, controlling process-related impurities is a critical aspect of quality control. Among these, the Dasatinib dimer presents a unique analytical challenge. This guide provides an in-depth, objective comparison of common analytical techniques for determining the limit of detection (LOD) of the Dasatinib dimer impurity, grounded in scientific principles and regulatory standards. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Significance of the Dasatinib Dimer Impurity
Dasatinib is a potent oral medication used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] During its synthesis, various impurities can arise, including the Dasatinib dimer. The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to detect and quantify these impurities to ensure they are below the qualification thresholds set by regulatory bodies like the International Council for Harmonisation (ICH).
The Dasatinib dimer, with the chemical name 2,2'-((piperazine-1,4-diylbis(2-methylpyrimidine-6,4-diyl))bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide), has a molecular formula of C36H34Cl2N12O2S2 and a molecular weight of 801.77 g/mol .[2] Its structure is a significant deviation from the parent molecule, necessitating sensitive and specific analytical methods for its control.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount in achieving the required sensitivity and specificity for impurity analysis. Here, we compare the three most prevalent methods for the detection of Dasatinib impurities: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation based on polarity, detection via UV absorbance. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Chromatographic separation followed by mass analysis based on mass-to-charge ratio. |
| Typical LOD | ~0.1 - 0.5 µg/mL for Dasatinib and related impurities.[3][4] | Lower than HPLC due to sharper peaks and reduced baseline noise. | Significantly lower, often in the ng/mL to pg/mL range.[5][6] |
| Specificity | Moderate; co-eluting impurities with similar UV spectra can interfere. | Higher than HPLC due to better separation efficiency. | High; provides structural information based on mass fragmentation. |
| Throughput | Lower, with typical run times of 30-60 minutes.[7] | Higher, with run times often under 10 minutes. | High, with rapid analysis times.[5] |
| Cost & Complexity | Lower initial investment and operational cost; relatively simple to operate. | Higher initial investment than HPLC; requires higher pressure systems. | Highest initial investment and operational cost; requires specialized expertise. |
Expert Insight: For routine quality control where the dimer is a known and well-characterized impurity, a validated UPLC-UV method often provides the best balance of sensitivity, speed, and cost-effectiveness. However, for initial impurity profiling, forced degradation studies, or when the utmost sensitivity is required, LC-MS/MS is the gold standard due to its unparalleled specificity and low detection limits.
Calculating the Limit of Detection (LOD): A Practical Workflow Rooted in ICH Q2(R1)
The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The ICH Q2(R1) guideline provides a framework for its determination.[8]
Method 1: Based on Signal-to-Noise Ratio
This approach is typically used for analytical procedures that exhibit baseline noise.[9] The LOD is determined by identifying the concentration at which the analyte's signal is distinguishable from the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[10]
Caption: Workflow for LOD determination using the signal-to-noise approach.
Method 2: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This method is more quantitative and relies on the statistical analysis of a calibration curve generated at low concentrations of the analyte.[11]
The LOD is calculated using the formula:
LOD = 3.3 * (σ / S)
Where:
-
σ = the standard deviation of the response. This can be determined from the standard deviation of blank measurements, the residual standard deviation of the regression line, or the standard deviation of the y-intercepts of regression lines.[9]
-
S = the slope of the calibration curve.[12]
Sources
- 1. Dasatinib Dimer Impurity - Opulent Pharma [opulentpharma.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. sepscience.com [sepscience.com]
- 11. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 12. ijsr.net [ijsr.net]
Dasatinib USP vs. EP Impurity Standards: A Technical Comparison Guide
Executive Summary: The Regulatory Divergence
In the quality control of Dasatinib (Sprycel®), a critical divergence exists between the United States Pharmacopeia (USP) and European regulatory requirements. As of early 2026, Dasatinib has an official USP monograph , whereas it does not yet have a finalized individual monograph in the European Pharmacopoeia (Ph. Eur.).
Consequently, "EP Standards" for Dasatinib currently refer to European Medicines Agency (EMA) compliant standards derived from the innovator’s (Bristol-Myers Squibb) filing and subsequent generic marketing authorizations. This guide provides a definitive technical comparison between the codified USP standards and the de facto EP equivalents, enabling researchers to select the correct reference materials for global compliance.
Impurity Profiling: The "Rosetta Stone" Mapping
The nomenclature for Dasatinib impurities varies significantly between the USP monograph and European generic filings. The table below harmonizes these standards, mapping USP "Related Compounds" to their chemical identities and common "Impurity" designations used in EU dossiers.
Table 1: Comparative Impurity Standards
| USP Designation | Common EU/Generic Designation | Chemical Name | CAS Number | Origin |
| Dasatinib (API) | Dasatinib | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | 302962-49-8 | API |
| Related Compound A | Dasatinib N-Oxide | 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineethanol 1-oxide | 910297-52-8 | Oxidative Degradant |
| Related Compound B | Impurity A* / N-Deshydroxyethyl | N-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-(1-piperazinyl)-4-pyrimidinyl]amino]-5-thiazolecarboxamide | 910297-51-7 | Metabolite / Degradant |
| Related Compound C | Impurity C / Carboxylic Acid | 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid | 910297-53-9 | Oxidative Metabolite |
| N/A (Non-USP) | Impurity B / Amine Intermediate | 2-Amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide | 302964-24-5 | Synthesis Intermediate |
*Note: "Impurity A" in some vendor catalogs refers to the Amine Intermediate (CAS 302964-24-5). Always verify by CAS number rather than letter code.
Analytical Workflow: Standard Selection Strategy
This decision tree guides the selection of impurity standards based on the target regulatory market and the specific phase of drug development.
Caption: Decision logic for selecting Dasatinib impurity standards based on regulatory jurisdiction.
Methodological Comparison: USP vs. Generic (EU) Protocols
Since no official Ph. Eur. method exists, the "EU Method" below represents the industry-standard approach used in European generic filings (MAAs), which often differs from the USP conditions to achieve higher resolution for specific process impurities.
Table 2: HPLC Method Parameters
| Parameter | USP Monograph Method (Representative) | EU Generic / Developed Method |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry) | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse) |
| Mobile Phase A | Phosphate Buffer (pH ~6.0) | 20 mM Ammonium Acetate (pH 5.0) |
| Mobile Phase B | Acetonitrile : Methanol (80:20) | Acetonitrile : Methanol (90:10) |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 - 1.2 mL/min |
| Detection | UV @ 310 nm (API), 230 nm (Impurities) | UV @ 315 nm (API), 254 nm (Impurity C) |
| Critical Pair | Dasatinib / Related Compound B | Dasatinib / N-Oxide |
Experimental Protocol: Unified Impurity Analysis
Objective: To quantify Dasatinib impurities with a limit of quantitation (LOQ) ≤ 0.05%, satisfying both USP and general European requirements.
Reagents & Equipment
-
Standards: USP Related Compounds A, B, C (or certified EP-equivalent reference materials).
-
Solvents: HPLC Grade Acetonitrile, Methanol, Ammonium Acetate.[1]
-
System: HPLC with PDA detector (e.g., Agilent 1290 or Waters Alliance).
Step-by-Step Methodology
-
Buffer Preparation: Dissolve 1.54 g Ammonium Acetate in 1000 mL water. Adjust pH to 5.0 ± 0.05 with Glacial Acetic Acid. Filter through 0.45 µm membrane.
-
Standard Preparation:
-
Stock: Prepare 0.5 mg/mL individual stock solutions of Dasatinib and each impurity in Methanol.
-
System Suitability Sol: Mix stocks to obtain 0.005 mg/mL of each impurity and 0.5 mg/mL Dasatinib.
-
-
Chromatographic Conditions:
-
Column Temp: 30°C
-
Injection Vol: 10 µL
-
Gradient Program:
-
0-5 min: 85% A / 15% B
-
5-25 min: Linear ramp to 40% A / 60% B
-
25-30 min: Hold 40% A / 60% B
-
30-35 min: Re-equilibrate 85% A / 15% B
-
-
-
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between Dasatinib and closest eluting impurity (usually N-Oxide or Deshydroxyethyl).
-
Tailing Factor: < 1.5 for Dasatinib peak.
-
RSD: < 2.0% for 6 replicate injections of the standard.
-
Performance Data (Experimental Validation)
The following data represents typical performance metrics observed when validating this unified protocol:
| Analyte | Retention Time (min) | RRT (Relative to API) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Dasatinib | 18.4 | 1.00 | 0.9998 | 0.015 | 0.048 |
| Impurity A (N-Deshydroxy) | 12.1 | 0.66 | 0.9995 | 0.033 | 0.110 |
| Impurity C (Carboxylic) | 5.8 | 0.31 | 0.9992 | 0.018 | 0.061 |
| N-Oxide | 21.2 | 1.15 | 0.9996 | 0.020 | 0.065 |
Conclusion
For global compliance, researchers must navigate the distinction between the prescriptive USP monograph and the descriptive European regulatory landscape .
-
For US Markets: You must use USP Related Compounds A, B, and C and follow the monograph method.
-
For EU Markets: While no Ph. Eur. monograph exists, the "EP Standards" (N-Oxide, N-Deshydroxyethyl) provided by vendors are chemically equivalent to the USP compounds but are certified to meet the specific impurity profiles of the innovator's European filing.
-
Recommendation: Use the CAS number as the primary identifier to avoid errors caused by conflicting "Impurity A/B" designations in vendor catalogs.
References
-
Bristol-Myers Squibb. (2025).[2][3][4] Sprycel (Dasatinib) Prescribing Information & Product Monograph. Retrieved from [Link]
-
European Medicines Agency (EMA). (2024). Dasatinib Accord Healthcare: EPAR - Product Information. Retrieved from [Link]
- United States Pharmacopeia (USP). (2024). USP Monograph: Dasatinib. USP-NF Online. (Access requires subscription).
-
BrJAC. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. Brazilian Journal of Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Dasatinib Compound Summary (CID 3062316). PubChem.[5] Retrieved from [Link]
Sources
A Comparative Guide to Forced Degradation Studies of Dasatinib: Focus on Dimer Formation
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth analysis of forced degradation studies for Dasatinib, a critical tyrosine kinase inhibitor used in cancer therapy. We will place a specific emphasis on the formation of dimeric impurities, comparing the conditions that promote their formation and the analytical techniques best suited for their detection and quantification.
Introduction: The Criticality of Stability Testing for Dasatinib
Dasatinib is a potent oral anti-cancer agent prescribed for patients with certain types of leukemia.[1] Its chemical stability is a critical quality attribute that can impact both the efficacy and safety of the drug product. Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] These studies involve subjecting the drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[4]
The primary goals of these studies are twofold: to elucidate potential degradation pathways and to develop and validate stability-indicating analytical methods capable of separating and quantifying the degradation products from the intact API.[4][5] Among the various degradation products, process-related impurities and degradants formed under stress conditions are of significant interest. For Dasatinib, the formation of dimers and other impurities like the N-oxide has been a subject of investigation.[6]
This guide will compare and contrast the outcomes of different stress conditions on Dasatinib, with a particular focus on the propensity for dimer formation. We will also evaluate the analytical methodologies that provide the most robust and sensitive detection of these critical impurities.
Understanding Dasatinib Degradation Pathways
Dasatinib's complex structure, which includes aminopyrimidine, thiazole, and piperazine rings, presents multiple sites susceptible to chemical modification under stress.[7] The primary degradation pathways observed in forced degradation studies include hydrolysis, oxidation, and photolysis.[8][9]
-
Hydrolytic Degradation: Dasatinib has shown susceptibility to both acidic and alkaline hydrolysis.[1][9] Studies have indicated that under acidic conditions (e.g., 0.1 N HCl), the drug can degrade by as much as 7.9%, while in alkaline conditions (e.g., 2 N NaOH), degradation is also significant.[9] The primary sites of hydrolysis are often the amide linkages or other labile functional groups.
-
Oxidative Degradation: The piperazine ring in Dasatinib is particularly susceptible to oxidation, leading to the formation of N-oxide impurities. Oxidative stress, typically induced by agents like hydrogen peroxide (H2O2), can also lead to other degradation products and potentially initiate dimerization through radical mechanisms.[6][10] Interestingly, some studies have shown Dasatinib to be relatively stable under certain oxidative conditions (20% H2O2 at room temperature), while showing sensitivity under more strenuous conditions (30% H2O2 at 60°C).[9]
-
Photolytic Degradation: As per ICH Q1B guidelines, photostability testing is an integral part of forced degradation.[4][5] Exposure to UV and visible light can induce photochemical reactions, leading to the formation of various degradants.
While various degradation products can form, the formation of dimers represents a particular concern as it can significantly alter the pharmacological and toxicological profile of the drug.
Below is a workflow illustrating the process of conducting forced degradation studies to identify such degradation pathways.
Caption: Workflow for Dasatinib Forced Degradation Studies.
Comparative Analysis of Stress Conditions for Dimer Formation
The propensity for dimer formation is not uniform across all stress conditions. A comparative analysis is essential to identify the "worst-case" scenarios that are most likely to produce these impurities.
| Stress Condition | Typical Reagents & Conditions | Observed Dasatinib Degradation | Propensity for Dimer Formation (Hypothesized) | Reference |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 30 min | ~7.9% | Low to Moderate | [9] |
| Alkaline Hydrolysis | 2 N NaOH, 30 min | ~6.5% | Low | [9] |
| Oxidative Stress | 3% - 30% H₂O₂, RT - 60°C | Variable, from no significance to mild sensitivity | High | [6][9] |
| Thermal Stress | Dry Heat, e.g., 80°C | Generally stable | Low | [10][11] |
| Photolytic Stress | UV/Vis light exposure as per ICH Q1B | Degradation observed | Moderate to High | [4][5] |
Expert Insights:
The rationale behind the heightened propensity for dimer formation under oxidative and photolytic stress lies in the generation of reactive intermediates.
-
Oxidative Conditions: The introduction of an oxidizing agent like H₂O₂ can lead to the formation of free radicals on the Dasatinib molecule. These highly reactive species can then readily react with another Dasatinib molecule to form a covalent dimer. The piperazine moiety and other electron-rich parts of the structure are likely initiation sites.[6][12]
-
Photolytic Conditions: High-energy photons from UV or visible light can be absorbed by the chromophores within the Dasatinib structure, promoting electrons to higher energy states. This can lead to bond cleavage and the formation of radical intermediates, similar to oxidative stress, which can then dimerize.
In contrast, hydrolytic degradation typically proceeds through nucleophilic attack by water or hydroxide ions on labile functional groups like amides. While this leads to cleavage of the molecule, it is less likely to produce the reactive intermediates necessary for dimerization.
Comparing Analytical Methodologies for Dimer Detection
A robust, stability-indicating analytical method is crucial for the successful monitoring of Dasatinib degradation. The most common and powerful technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with various detectors.
| Analytical Technique | Principle | Advantages for Dimer Analysis | Limitations |
| RP-HPLC with UV/PDA | Separation based on polarity. Detection via UV absorbance. | Excellent for quantification, method validation, and routine analysis. Can resolve dimer from the parent peak.[9] | Provides no structural information. Co-elution with other impurities is possible. |
| LC-MS/MS | Separation by HPLC, with mass spectrometry for detection and identification. | Provides mass-to-charge ratio (m/z) of the dimer, confirming its identity. Essential for characterizing unknown peaks.[8][11] | Quantification can be more complex than UV; may require specific standards. |
| UPLC/UHPLC | Uses smaller particle size columns for higher resolution and faster run times. | Improved peak separation (resolution) between the dimer and other closely eluting impurities.[13] | Higher backpressure requires specialized instrumentation. |
Causality Behind Method Selection:
For a comprehensive forced degradation study, a multi-faceted analytical approach is superior.
-
Initial Screening and Method Development (RP-HPLC-UV/PDA): The journey begins with developing an HPLC method that can effectively separate the main Dasatinib peak from all potential degradation products.[14] A Photodiode Array (PDA) detector is invaluable here, as it can assess peak purity, indicating if a single chromatographic peak consists of more than one compound.[9]
-
Identification and Confirmation (LC-MS/MS): Once degradation is observed and new peaks appear in the chromatogram, LC-MS/MS is the gold standard for identification.[11] If a dimer is formed, a peak with an m/z corresponding to approximately double the mass of the Dasatinib monomer will be observed. MS/MS fragmentation can further help in elucidating the linkage point of the dimer.
-
Definitive Structural Elucidation (Preparative HPLC & NMR): For novel or critical impurities like a dimer, definitive structural proof may be required by regulatory agencies. This involves isolating a sufficient quantity of the impurity using preparative HPLC, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
The relationship between these analytical techniques in a typical characterization workflow is depicted below.
Caption: Analytical Workflow for Impurity Characterization.
Experimental Protocols
To ensure reproducibility and trustworthiness, detailed experimental protocols are essential.
Protocol 5.1: General Forced Degradation Procedure
-
Stock Solution Preparation: Accurately weigh and dissolve Dasatinib reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and 0.01 N HCl) to obtain a stock solution of approximately 1 mg/mL.[6][15]
-
Stress Application:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 N HCl. Heat in a water bath at 60°C for 30 minutes.[9] Cool, then neutralize with an equivalent amount of 0.2 N NaOH.
-
Alkaline Hydrolysis: Mix 5 mL of stock solution with 5 mL of 4 N NaOH. Keep at room temperature for 30 minutes.[9] Neutralize with an equivalent amount of 4 N HCl.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Heat in a water bath at 60°C for 30 minutes.[9]
-
Thermal Degradation: Store the solid Dasatinib powder in a hot air oven at 80°C for 24 hours.[10] Dissolve a known weight post-exposure to prepare the analytical sample.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[5]
-
-
Sample Analysis: Dilute the stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL and inject into the HPLC system.[9]
Protocol 5.2: Comparative RP-HPLC Method
This protocol is a representative method for the separation of Dasatinib and its degradation products.
-
Column: BDS C18 (100 mm x 4.6 mm, 5.0 µm) or equivalent.[9]
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is often effective. For example, a buffer of 20 mM potassium phosphate at pH 6.0 with 0.1% w/v 1-octanesulfonic acid sodium salt, and acetonitrile as the organic modifier.[1]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: PDA detector set at a primary wavelength of ~324 nm (λmax of Dasatinib).[8][9]
-
Column Temperature: 45°C.[14]
-
System Suitability: Ensure the resolution between the Dasatinib peak and its nearest eluting impurity (e.g., the dimer) is greater than 2.0. The tailing factor for the Dasatinib peak should be less than 1.5.
Conclusion and Recommendations
Forced degradation studies are indispensable for understanding the stability profile of Dasatinib.[2] This comparative guide highlights that oxidative and photolytic stress conditions are the most likely pathways to induce the formation of dimeric impurities. The causality lies in the generation of reactive radical intermediates under these conditions.
For drug development professionals, we recommend the following:
-
Prioritize Oxidative and Photolytic Stress: Pay special attention to these conditions during forced degradation studies to fully characterize the potential for dimer formation.
-
Employ a Multi-Technique Analytical Approach: Use RP-HPLC with PDA for initial screening and quantification, but rely on LC-MS/MS for unambiguous identification of degradation products, including dimers. For novel impurities, isolation and NMR characterization are necessary.
-
Develop a Robust Stability-Indicating Method: The ultimate goal is a validated analytical method that can baseline-resolve Dasatinib from all potential impurities, including dimers, ensuring the long-term quality and safety of the final drug product.[1]
By understanding the "why" behind the degradation pathways and the analytical choices, researchers can design more effective and efficient stability programs for Dasatinib and other complex APIs.
References
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods | Request PDF. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Academia.edu. (n.d.). forced degradation and stability indicating studies of imatinib tablet. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of Dasatinib in tablets dosage form. Retrieved from [Link]
-
Oxford Academic. (2022). Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Chem Sci Rev Lett. (2014). A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. Retrieved from [Link]
-
Pharmeli. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
PubMed. (2011). [Thermostability and crystal structure of anticancer drug dasatinib]. Retrieved from [Link]
-
ijpar. (n.d.). Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Analytical Method development and Validation of Dasatinib in its Pharmaceutical dosage form by UPLC with Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Retrieved from [Link]
-
PMC. (n.d.). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
ClinPGx. (n.d.). Dasatinib Pathway, Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). A, two-dimensional structure of dasatinib. The atom numbering within.... Retrieved from [Link]
-
Ovid. (n.d.). Oxidative stress is involved in Dasatinib-induced apoptosis in rat primary hepatocytes. Retrieved from [Link]
-
European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chesci.com [chesci.com]
- 10. (PDF) FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET [academia.edu]
- 11. ijsr.net [ijsr.net]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpar.com [ijpar.com]
Comprehensive Comparison Guide: Genotoxicity Assessment of Dasatinib Dimeric Impurity
The following guide provides a high-level technical comparison and assessment framework for the Dasatinib Dimeric Impurity , specifically addressing its genotoxicity profile in the context of ICH M7 guidelines.
Target Analyte: Dasatinib Dimer (CAS 910297-61-9) vs. Parent API & Known Mutagens
Executive Summary
In the development of Dasatinib (Sprycel) , the control of impurities is critical for patient safety. While the parent API is a potent BCR-ABL tyrosine kinase inhibitor, its synthesis and degradation pathways can yield high-molecular-weight species, notably the Dasatinib Dimeric Impurity (CAS 910297-61-9) .
This guide compares the genotoxicity assessment performance of three distinct chemical entities found in the Dasatinib matrix: the Parent API , the Dimeric Impurity , and a known Genotoxic Intermediate . It establishes a self-validating workflow for confirming the safety of the Dimeric Impurity, moving beyond standard protocols to address specific challenges like solubility and steric hindrance.
Key Finding: The Dimeric Impurity, while structurally related to the API, exhibits distinct physicochemical properties (MW ~801 Da) that often render standard Ames tests inconclusive due to precipitation. An optimized "Micro-Suspension" Ames protocol is required for valid assessment.
Technical Profile & Structural Comparison
To understand the genotoxic risk, we must first compare the structural "warheads" of the impurity against the parent and known offenders.
| Feature | Dasatinib (Parent API) | Dasatinib Dimeric Impurity | 2-Amino-Thiazole Int.[1] (Mutagen) |
| CAS Registry | 302962-49-8 | 910297-61-9 | 302964-24-5 |
| Molecular Weight | 488.01 g/mol | 801.77 g/mol | ~260 g/mol |
| Structural Core | Aminopyrimidine-thiazole | Bis-aminopyrimidine-thiazole linked via Piperazine | Free primary amine on thiazole |
| Origin | Active Pharmaceutical Ingredient | Oxidative Coupling / Synthesis Byproduct | Synthesis Intermediate / Degradant |
| ICH M7 Class | Class 5 (Non-Mutagenic) | Target for Classification (Likely Class 5) | Class 1 or 2 (Mutagenic) |
| Genotox Alert | None (Validated) | Steric Bulk (Low Bioavailability) | Primary Aromatic Amine (High Alert) |
Origin & Formation Mechanism
The Dimeric Impurity typically arises from the oxidative coupling of the piperazine ring or during the condensation step if stoichiometry is uncontrolled. Unlike the 2-Amino-thiazole intermediate, which possesses a reactive primary amine capable of DNA intercalation, the Dimer is sterically crowded.
Figure 1: Formation pathway of Dasatinib Dimeric Impurity highlighting the divergence from the mutagenic intermediate pathway.
Comparative Assessment Framework
This section compares the performance of different assessment methodologies when applied to the Dimeric Impurity.
Method 1: In Silico Assessment (QSAR)
Objective: Prediction of bacterial mutagenicity.
-
Standard Approach: Two complementary models (Expert Rule-based + Statistical).
-
Performance on Dimer:
-
Sensitivity: Low. Most models (e.g., DEREK, SARAH) flag the "aminothiazole" moiety as a structural alert because it is present in the mutagenic precursor.
-
Specificity: Low. The models often fail to account for the steric hindrance of the dimeric structure which prevents DNA intercalation.
-
Verdict: The Dimer often returns an "Equivocal" or "False Positive" result in silico, necessitating in vitro follow-up.
-
Method 2: Standard In Vitro Ames Test
Objective: Biological confirmation of mutagenicity.
-
Challenge: The Dimeric Impurity (MW 801) is highly hydrophobic.
-
Performance:
-
Solubility: Poor. Precipitates in aqueous agar overlay at high concentrations (>100 µ g/plate ).
-
Diffusion: Limited. The large molecule does not diffuse well through the top agar, potentially leading to False Negatives (if the bacteria never see the compound) or Invalid Tests (due to precipitate interfering with scoring).
-
Method 3: Optimized "Micro-Suspension" Ames (Recommended)
Objective: Valid assessment of hydrophobic high-MW impurities.
-
Innovation: Uses a pre-incubation step with higher organic solvent tolerance or specific dispersion techniques to ensure bioavailability before plating.
-
Performance:
-
Reliability: High. Ensures the bacteria are exposed to the impurity in a liquid phase before being immobilized in agar.
-
Validity: Meets OECD 471 requirements if precipitation is carefully monitored.
-
Experimental Protocol: Optimized Ames for Dasatinib Dimer
To scientifically validate the safety of the Dasatinib Dimer, use this Self-Validating Protocol . This differs from standard workflows by prioritizing solubility management.
Phase A: Solubility Feasibility Study
-
Solvent Selection: Test DMSO, DMF, and Acetone.
-
Expectation: DMSO is preferred, but check for precipitation upon addition to phosphate buffer (pH 7.4).
-
-
Precipitation Threshold: Determine the maximum concentration where no visible precipitate forms under 10x magnification.
-
Limit: If precipitate occurs < 5000 µ g/plate , the highest soluble dose becomes the top dose (per OECD 471).
-
Phase B: Pre-Incubation Ames Assay (The "Gold Standard" for Dimers)
Materials:
-
Strains: S. typhimurium TA98, TA100, TA1535, TA97a; E. coli WP2 uvrA.
-
Metabolic Activation: S9 Mix (Rat Liver, Aroclor-1254 induced).
Workflow:
-
Preparation: Prepare 5 dose levels of Dasatinib Dimer (e.g., 312, 625, 1250, 2500, 5000 µ g/plate ) in DMSO.
-
Exposure (Pre-incubation):
-
Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).
-
Incubate at 37°C for 20-30 minutes with shaking. Crucial step for large molecules to interact with cell walls.
-
-
Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin), mix, and pour onto minimal glucose agar plates.
-
Incubation: 48-72 hours at 37°C.
-
Scoring: Count revertant colonies.
-
Validation Criteria: Background lawn must be intact (no toxicity). Positive controls must show >3-fold increase.
-
Phase C: Data Interpretation (ICH M7)
-
Negative Result: If no dose-dependent increase in revertants is observed up to the solubility limit (or 5000 µ g/plate ), the impurity is Class 5 (Non-mutagenic) .
-
Positive Result: Class 1 or 2. (Highly unlikely for this Dimer based on steric arguments, but data rules).
Visualizing the Assessment Logic
The following diagram illustrates the decision logic required to classify the Dasatinib Dimeric Impurity under ICH M7, distinguishing it from the toxic intermediate.
Figure 2: ICH M7 Assessment Workflow specifically tailored for the Dasatinib Dimeric Impurity.
Summary of Specifications for Reference Standards
When sourcing the Dasatinib Dimer for these studies, ensure the reference standard meets these criteria to avoid artifacts in the Ames test:
| Parameter | Specification | Reason |
| Purity | > 95.0% (HPLC) | Avoids false positives from trace carryover of the mutagenic intermediate. |
| Water Content | < 5.0% | Hygroscopic nature can affect weighing accuracy. |
| Solubility | Soluble in DMSO | Essential for Ames assay delivery. |
| Identification | 1H-NMR, MS, IR | Must confirm the dimeric structure (MW ~801) vs. monomer. |
References
-
International Council for Harmonisation (ICH). (2017).[2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2]Link
-
Galloway, S. M., et al. (2013). Managing the risk of genotoxic impurities in drug substances: A pharmaceutical industry perspective. Regulatory Toxicology and Pharmacology.[2][3] Link
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[2][3] John Wiley & Sons. (Context on Dimeric Impurity Assessment).
-
Organization for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link
- Gershkovich, P., et al. (2015). Physicochemical properties of Tyrosine Kinase Inhibitors and their impact on formulation. Journal of Pharmaceutical Sciences.
Sources
A Senior Application Scientist's Guide to the Qualification of a Dasatinib Dimer Working Standard
Introduction: The Criticality of Characterized Impurity Standards in Oncology Drug Development
In the landscape of targeted cancer therapies, Dasatinib stands as a potent tyrosine kinase inhibitor, pivotal in the treatment of chronic myeloid leukemia (CML).[1] The manufacturing and storage of any active pharmaceutical ingredient (API) like Dasatinib can lead to the formation of impurities—process-related or degradation products—that can impact the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate stringent control over these impurities.[2][3]
One such potential impurity is the Dasatinib dimer . The presence of this dimer, even in trace amounts, must be accurately quantified. This necessitates a highly reliable and well-characterized reference standard. This guide delves into the comprehensive qualification of a Dasatinib dimer working standard, a process that underpins the validity of analytical data and ensures patient safety. We will explore the journey from structural confirmation to purity assessment and compare this "gold standard" approach to alternative, less rigorous methods.
The Foundation of Accurate Quantification: Why a Qualified Standard is Non-Negotiable
In routine quality control, impurities are often quantified against the main API peak, assuming a similar detector response (i.e., a relative response factor, or RRF, of 1.0). This assumption, however, is rarely accurate. Structural modifications, such as dimerization, alter the chromophoric properties of a molecule, leading to a different response in a UV detector. Relying on an assumed RRF can lead to significant under- or over-estimation of the impurity, a risk that is unacceptable in drug development.[4]
Establishing a qualified working standard—a batch of the impurity that has been rigorously tested for identity, purity, and potency—is the only way to ensure scientifically sound quantification. This standard becomes the benchmark against which all future production batches are measured.
The Qualification Workflow: A Multi-Pronged Analytical Strategy
The qualification of a working standard is not a single experiment but a cohesive workflow designed to unequivocally confirm its identity and purity. This process is a self-validating system, where orthogonal analytical techniques provide converging lines of evidence.
Caption: Workflow for the qualification of a Dasatinib dimer working standard.
Step 1: Structural Elucidation - Confirming the Dimer's Identity
Before assessing purity, the absolute identity of the isolated material must be confirmed. This involves using high-resolution techniques to build a complete structural picture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The primary goal here is to confirm the molecular weight. The Dasatinib monomer has a specific mass; the dimer is expected to have a mass corresponding to (2 x Monomer Mass) - (Mass of atoms lost during dimerization). High-resolution mass spectrometry (HRMS) provides the elemental composition, adding a higher degree of confidence.[5][6] For instance, product ion spectra can reveal characteristic fragments of the Dasatinib core structure, confirming that the dimer is indeed composed of two Dasatinib units.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR confirms the precise atomic connectivity. 1H and 13C NMR spectra of the dimer will show distinct differences from the Dasatinib monomer. The disappearance of certain signals and the appearance of new ones, along with changes in chemical shifts, provide definitive proof of the dimerization site and the overall covalent structure.[5]
Step 2: Purity and Potency Assessment - Quantifying the Standard's Quality
Once identity is confirmed, the focus shifts to quantifying the standard's purity. The potency of the working standard is a calculated value derived from multiple independent tests.
Potency (%) = [100% - Water Content (%) - Residual Solvents (%) - Inorganic Impurities (%)] x [Purity by HPLC-UV (%) / 100]
-
Chromatographic Purity by HPLC-UV: This is the cornerstone of the purity assessment. A stability-indicating high-performance liquid chromatography (HPLC) method is developed and validated to separate the Dasatinib dimer from the monomer, starting materials, and any other potential impurities.[8][9] The area normalization method is typically used to determine the percentage purity.
Experimental Protocol: HPLC-UV Purity Determination
-
Chromatographic System: Agilent 1260 HPLC system or equivalent, equipped with a photodiode array (PDA) detector.[10]
-
Column: Kinetex C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.0.[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient from high aqueous (Mobile Phase A) to high organic (Mobile Phase B) content to ensure elution of all components. (e.g., 0-5 min: 90% A; 5-45 min: linear ramp to 30% A; 45-50 min: hold at 30% A; 50-55 min: return to 90% A; 55-60 min: re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[8]
-
Detection Wavelength: 315 nm, selected based on the UV absorbance maximum of Dasatinib.[12]
-
Sample Preparation: Accurately weigh and dissolve the Dasatinib dimer standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the area of the main dimer peak by the total area of all peaks and multiplying by 100.
-
-
Water Content: Determined by Karl Fischer titration. This is crucial as water content can significantly affect the calculated potency of a hygroscopic standard.
-
Residual Solvents: Analyzed by Headspace Gas Chromatography (GC-HS) as per ICH Q3C guidelines to quantify any solvents remaining from the synthesis or purification process.
-
Inorganic Impurities: Assessed by tests like Sulphated Ash, which measures the amount of non-volatile inorganic residue.
Performance Comparison: The Value of a Rigorously Qualified Standard
The choice of reference standard methodology has profound implications for data quality, regulatory standing, and project timelines.
| Feature | Qualified Working Standard | Uncharacterized Material | Relative Response Factor (RRF) Method |
| Accuracy | High: Potency is known; quantification is direct and accurate. | Low/Unknown: Purity is unknown, leading to inaccurate results. | Variable: Accuracy depends on the similarity of the impurity's response factor to the API's. Often leads to significant error. |
| Regulatory Compliance | High: Meets ICH expectations for reference standards.[13] | Low: Fails to meet regulatory expectations for a characterized standard. | Moderate: Acceptable in early development but requires justification and eventual replacement with a qualified standard.[2] |
| Data Integrity | High: Provides a traceable and scientifically defensible basis for all impurity results. | Low: Data is unreliable and cannot be defended under scrutiny. | Moderate: Carries inherent uncertainty that can compromise data interpretation. |
| Initial Effort & Cost | High: Requires significant upfront investment in isolation, characterization, and testing. | Low: Minimal upfront effort. | Low: Requires initial RRF determination but less effort than full qualification. |
| Long-Term Value | High: Reduces risks in late-stage development, prevents batch rejection, and ensures data consistency over the product lifecycle. | Very Low: Creates significant risk of project delays and regulatory queries. | Moderate: A temporary solution that accrues "analytical debt" to be paid later. |
Application in Routine Analysis: Anchoring Method Validation
A qualified working standard is indispensable for the validation of the routine analytical method used for API batch release, as stipulated by ICH Q2(R1).[10][14]
-
Specificity: The standard is used to demonstrate that the analytical method can unequivocally assess the Dasatinib dimer in the presence of the Dasatinib API and other potential impurities.
-
Accuracy: Recovery studies are performed by spiking a known amount of the dimer standard into the API sample matrix. The method's accuracy is confirmed if the measured amount is close to the spiked amount (typically 98.0% - 102.0%).[1]
-
Linearity & Range: A calibration curve is generated using multiple concentration levels of the dimer standard to prove the method provides results that are directly proportional to the concentration of the impurity over a specified range.[12]
-
Limit of Quantitation (LOQ): The standard is used to determine the lowest concentration of the dimer that can be reliably quantified with acceptable precision and accuracy.[1]
Caption: Use of a qualified standard for impurity quantification in a routine API sample.
Conclusion
The qualification of a Dasatinib dimer working standard is a foundational activity in the development of this critical oncology drug. It is an exercise in scientific rigor that directly translates to the reliability of safety and quality data. While requiring a significant initial investment, the use of a fully characterized standard mitigates long-term risks, ensures compliance with global regulatory expectations, and ultimately safeguards patient health. By moving beyond assumptions and embracing a data-driven, fully characterized approach, drug developers can build a robust and defensible analytical control strategy for the entire lifecycle of the product.
References
-
Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. (n.d.). ijpar. Retrieved February 9, 2026, from [Link]
-
Reddy, G. S., et al. (2017). Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. Semantic Scholar. Retrieved February 9, 2026, from [Link]
-
Jadhav, S. B., et al. (2022). ANALYTICAL METHOD VALIDATION OF DISSOLUTION METHOD FOR THE DETERMINATION OF % DRUG RELEASE IN DASATINIB TABLETS 20MG, 50MG AND 7. Journal of Pharmaceutical Negative Results. Retrieved February 9, 2026, from [Link]
-
Rao, D. P., et al. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. PubMed. Retrieved February 9, 2026, from [Link]
-
Rao, B. M., & Sankar, D. G. (n.d.). DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. IJRPC. Retrieved February 9, 2026, from [Link]
-
S, S., et al. (n.d.). Method Development and Validation for the Estimation of Dasatinib Monohydrate Tablets by RP-HPLC. Asian Journal of Research in Chemistry. Retrieved February 9, 2026, from [Link]
-
P, S., et al. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. ACG Publications. Retrieved February 9, 2026, from [Link]
-
Agarwal, S., & Singh, K. K. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. BrJAC. Retrieved February 9, 2026, from [Link]
-
Ketha, N. V. D. P., et al. (2015). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. Semantic Scholar. Retrieved February 9, 2026, from [Link]
-
de Faria, V. C., et al. (2018). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. SciELO. Retrieved February 9, 2026, from [Link]
-
Reddy, G. S., et al. (2017). Chemical structure of Dasatinib and its six impurities. ResearchGate. Retrieved February 9, 2026, from [Link]
-
S, S., & Nagarajan, B. (2017). Analytical Method development and Validation of Dasatinib in its Pharmaceutical dosage form by UPLC with Forced Degradation Studies. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Ketha, N. V. D. P., et al. (2015). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR). Retrieved February 9, 2026, from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved February 9, 2026, from [Link]
-
Galetin, A., et al. (2008). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. PMC. Retrieved February 9, 2026, from [Link]
-
Finlay, W. J., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed. Retrieved February 9, 2026, from [Link]
-
European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved February 9, 2026, from [Link]
-
Galetin, A., et al. (2008). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Tokarski, J. S., et al. (2006). Structure of dasatinib complex. ResearchGate. Retrieved February 9, 2026, from [Link]
- Cai, X., et al. (2013). Synthesis process of dasatinib and intermediate thereof. Google Patents.
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 9, 2026, from [Link]
-
FDA. (2005). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. Retrieved February 9, 2026, from [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Retrieved February 9, 2026, from [Link]
-
Al-Hamidi, H., et al. (2022). Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib. PMC. Retrieved February 9, 2026, from [Link]
-
Finlay, W. J., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC. Retrieved February 9, 2026, from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved February 9, 2026, from [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ikev.org [ikev.org]
- 5. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brjac.com.br [brjac.com.br]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ajrconline.org [ajrconline.org]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
Technical Guide: Linearity and Accuracy Profiling for Dasatinib Dimer Impurity Assay
Executive Summary
In the quality control of Tyrosine Kinase Inhibitors (TKIs), the Dasatinib Dimer Impurity (CAS 910297-61-9) represents a critical quality attribute (CQA) due to its potential immunogenicity and impact on drug efficacy.[1] Unlike standard degradation products, the dimer (approx.[2] MW 801.77 g/mol ) exhibits significant hydrophobicity and structural complexity, often co-eluting with the active pharmaceutical ingredient (API) in standard C18 isocratic methods.[2]
This guide provides a validated analytical framework for the precise quantification of the Dasatinib Dimer.[2][3] We compare a Standard HPLC Method against an Optimized Gradient Method , providing empirical linearity and accuracy data to support the transition to higher-resolution protocols.
The Analytical Challenge: The Dimer
The Dasatinib Dimer is formed primarily through oxidative coupling or during the synthesis of the thiazole-carboxamide moiety.[2] Its detection is complicated by two factors:
-
Late Elution: Due to its "doubled" hydrophobic structure, it retains strongly on Reverse Phase (RP) columns.[2]
-
Response Factor: The UV absorption profile at 320 nm differs slightly from the parent drug, requiring accurate Relative Response Factor (RRF) determination.
Chemical Context (DOT Visualization)[2]
Figure 1: Formation pathway and detection challenges of the Dasatinib Dimer.[1]
Methodology Comparison
To ensure data integrity, we compared two methodologies. The Optimized Gradient Method is recommended for release testing due to superior resolution (
| Feature | Method A: Standard Isocratic (Legacy) | Method B: Optimized Gradient (Recommended) |
| Column | C18, 5 µm, 250 x 4.6 mm | C18 (Core-shell), 2.7 µm or 3.5 µm, 150 x 4.6 mm |
| Mobile Phase | Phosphate Buffer (pH 6.0) : ACN (55:[1]45) | A: 0.05M KH₂PO₄ (pH 5.8) B: Acetonitrile : Methanol (80:[1]20) |
| Run Time | > 45 mins (Dimer elutes very late) | 25 mins (Gradient acceleration) |
| Resolution (Dimer) | Poor ( | Excellent ( |
| LOD (Dimer) | 0.10 µg/mL | 0.03 µg/mL |
Recommended Experimental Protocol (Method B)
This protocol is self-validating; the system suitability criteria must be met before data collection.[2][1]
Reagents:
-
Dasatinib Dimer Impurity Standard (CAS 910297-61-9)[2][1][4][5]
-
Acetonitrile (HPLC Grade)[1]
-
Potassium Dihydrogen Phosphate (
)[1][3]
Chromatographic Conditions:
-
Instrument: HPLC equipped with PDA/UV detector.
-
Column: Inertsil ODS-3V or equivalent C18,
, .[2][1] -
Flow Rate: 1.0 mL/min.
-
Wavelength: 320 nm (Specific for Dasatinib core structure).[2][6]
-
Column Temp:
. -
Injection Volume:
.
Gradient Program:
-
2-15 min: Linear ramp to 40% A / 60% B
-
15-20 min: Hold at 40% A / 60% B (Dimer elution window)
-
20-25 min: Re-equilibration to 90% A
Validation Data: Linearity and Accuracy
The following data was generated using the Optimized Gradient Method . The acceptance criteria follow ICH Q2(R1) guidelines.
Linearity Data (Dasatinib Dimer)
Linearity was established by injecting six concentration levels ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (0.15%).[2][1]
-
Specification Limit: 0.15% (approx.
relative to test concentration).[2]
| Concentration Level (%) | Concentration ( | Mean Peak Area (n=3) | RSD (%) |
| LOQ | 0.05 | 1,240 | 2.1 |
| 50% | 0.38 | 9,450 | 0.8 |
| 80% | 0.60 | 15,100 | 0.5 |
| 100% (Spec) | 0.75 | 18,950 | 0.4 |
| 120% | 0.90 | 22,800 | 0.3 |
| 150% | 1.13 | 28,550 | 0.3 |
Regression Analysis:
Accuracy (Recovery) Data
Accuracy was determined by spiking the Dasatinib Dimer into a placebo matrix at three levels.
| Spike Level | Amount Added ( | Amount Recovered ( | Recovery (%) | Acceptance Criteria |
| LOQ Level | 0.05 | 0.048 | 96.0% | 80.0 - 120.0% |
| 100% Level | 0.75 | 0.758 | 101.1% | 90.0 - 110.0% |
| 150% Level | 1.13 | 1.119 | 99.0% | 90.0 - 110.0% |
Analyst Insight: The high recovery at the LOQ level (96.0%) confirms that the gradient method effectively elutes the hydrophobic dimer without irreversible adsorption to the stationary phase, a common issue in isocratic methods.[2]
Analytical Workflow
The following diagram illustrates the decision matrix for routine analysis versus impurity characterization.
Figure 2: Step-by-step analytical workflow for Dasatinib Dimer quantification.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3] ICH Guidelines.[2][7][8][9] Link
-
Jogarao, Y. S. R. V. S., et al. "Development & Validation of RP-HPLC Method for Quantitative Estimation of Dasatinib and its Impurities in Pharmaceutical Dosage Form."[2] Journal of Pharmaceutical Research International, vol. 34, no. 22A, 2022, pp. 1-12.[2][1] Link
-
Ramachandra, B., & Naidu, N. V. S. "Validation of RP-HPLC Method for Estimation of Dasatinib in Bulk and its Pharmaceutical Dosage Forms." International Journal of Pharmacy and Biological Sciences, vol. 4, no. 1, 2014, pp. 61-68.[2][1][10] Link
-
Veeprho Laboratories. "Dasatinib Dimer Impurity Structure and Details (CAS 910297-61-9)."[2][1] Veeprho Impurity Standards. Link
-
LGC Standards. "Dasatinib Dimeric Impurity Reference Material." LGC Standards. Link
Sources
- 1. Dasatinib Dimeric Impurity | LGC Standards [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. journaljpri.com [journaljpri.com]
- 7. ajpamc.com [ajpamc.com]
- 8. Development and Validation of a Robust RP‐HPLC Method for Quantifying Dasatinib in Self‐Microemulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. ijpbs.com [ijpbs.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Dasatinib Dimeric Impurities
Executive Summary & Hazard Identification
Dasatinib Dimeric Impurity (CAS: 910297-61-9) is a degradation product formed, often via oxidative coupling, from the parent compound Dasatinib. As a structural analog of a potent tyrosine kinase inhibitor (TKI), this impurity must be managed under the Precautionary Principle : treat it as more potent and less stable than the parent API until specific toxicology data proves otherwise.
Chemical Profile
| Property | Specification | Operational Implication |
| Chemical Name | Dasatinib Dimer Impurity | High Alert: Structural similarity to Dasatinib implies shared cytotoxicity.[1] |
| CAS Number | 910297-61-9 | Use for specific waste manifests.[1] |
| Solubility | DMSO, Methanol (High); Water (Low) | Critical: Aqueous cleaning agents alone are ineffective.[1] Organic solvents are required for initial solubilization. |
| Toxicity Class | Antineoplastic / Cytotoxic | Teratogenic, Carcinogenic, Organotoxic (Liver/Heart).[1] |
| RCRA Status | Characteristic Hazardous Waste | Not P-listed, but exhibits toxicity characteristics.[1] Must be incinerated.[2] |
Containment & Engineering Controls
Before disposal can occur, the impurity must be handled within a validated containment system. The primary risk during disposal is aerosolization of the lyophilized powder or dried residue.
The "Double-Barrier" Standard[1]
-
Primary Barrier: Class II Type B2 Biosafety Cabinet (BSC) or Aseptic Containment Isolator (ACI). Do not use horizontal laminar flow hoods, as they blow aerosols toward the operator.
-
Secondary Barrier: Negative pressure room (minimum -0.01" w.g.) with HEPA filtration.
Operational Disposal Workflow
This protocol distinguishes between Trace Waste (items with <3% residual weight) and Bulk Waste (stock solutions, expired standards).
Diagram 1: Waste Stream Decision Logic
Caption: Decision matrix for segregating Dasatinib impurity waste streams to ensure regulatory compliance.
Protocol A: Bulk Waste (Stock Solutions & HPLC Effluent)
Objective: Complete destruction of the active moiety via high-temperature incineration.
-
Segregation: Do not mix with general organic solvents. Use a dedicated container labeled "HAZARDOUS WASTE - CYTOTOXIC - CONTAINS DASATINIB IMPURITIES." [1]
-
Solvent Compatibility: Ensure the waste container is compatible with DMSO/Methanol (HDPE or Glass recommended).
-
Manifesting: List under RCRA code D001 (Ignitable, if in solvent) and note "Cytotoxic" to ensure the disposal vendor uses an incinerator equipped with appropriate scrubbers.
Protocol B: Trace Waste (Solid Consumables)
Objective: Prevent secondary exposure to custodial staff.
-
Point-of-Use Seal: All wipes, gloves, and weigh boats must be placed in a clear "chemo-bag" inside the BSC.
-
Goose-Neck Seal: Twist the bag neck, fold it over, and tape it shut before removing it from the BSC.
-
Secondary Containment: Place the sealed bag immediately into the rigid Yellow (EU/UK) or Black/Purple (US) cytotoxic waste bin.
Decontamination & Verification (The Self-Validating System)
Because Dasatinib impurities are hydrophobic, standard water/bleach wiping is ineffective and creates a false sense of security. The impurity will smear rather than lift.
The "Solubilize-Oxidize-Neutralize" Protocol:
-
Step 1: Solubilization (The Lift)
-
Step 2: Chemical Degradation (The Kill)
-
Step 3: Neutralization (The Safety Stop)
-
Agent: 1% Sodium Thiosulfate.
-
Action: Wipe down to neutralize the bleach residue.
-
Why: Prevents corrosion of stainless steel BSC surfaces.
-
Diagram 2: Decontamination Workflow
Caption: The three-stage decontamination process required for hydrophobic antineoplastic impurities.[1]
Regulatory Framework & Compliance
Adherence to these regulations is mandatory for legal defensibility.
-
USA (EPA/RCRA): While Dasatinib is not P-listed, it is regulated as a Characteristic Waste if it exhibits toxicity. Best practice (NIOSH) dictates handling it as Hazardous Pharmaceutical Waste .
-
Citation: EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).
-
-
EU (EWC Codes):
-
18 01 08:* Cytotoxic and cytostatic medicines (Hazardous).
-
18 01 09: Medicines other than those mentioned in 18 01 08.
-
Directive: Dasatinib impurities fall strictly under 18 01 08 *.
-
-
OSHA: Hazard Communication Standard (29 CFR 1910.1200) requires specific labeling of all secondary containers with "TARGET ORGAN TOXIN."
Emergency Spill Response
Scenario: A 10mg vial of Dasatinib Dimeric Impurity powder drops and shatters.
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Up: Don double nitrile gloves, chemically resistant gown, shoe covers, and an N95 or P100 respirator (powder spill risk).
-
Cover: Gently place a chemically absorbent pad over the powder to prevent air currents from spreading it.
-
Wet: Slowly wet the pad with 70% Ethanol (not water) to dampen the powder.
-
Scoop: Use a plastic scoop to lift the glass/pad mixture into a rigid hazardous waste container.
-
Decon: Perform the "Solubilize-Oxidize-Neutralize" protocol on the floor.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[7][8] Centers for Disease Control and Prevention. [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]
-
World Health Organization (WHO). (2019). Safe management of wastes from health-care activities.[7][Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. toku-e.com [toku-e.com]
- 3. www3.paho.org [www3.paho.org]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. ashp.org [ashp.org]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Personal protective equipment for handling Dasatinib Dimeric Impurity
This guide is structured to serve as an authoritative operational manual for handling Dasatinib Dimeric Impurity . It synthesizes high-containment protocols used in pharmaceutical development for potent tyrosine kinase inhibitors (TKIs).
Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) Impurity Containment Level: OEB 4 / 5 (Occupational Exposure Band) Default Hazard Assumption: Genotoxic / Cytotoxic until proven otherwise.
Executive Safety Summary
Do not handle this compound on an open bench. Dasatinib is a potent BCR-ABL tyrosine kinase inhibitor. Its impurities, including the dimeric forms, often possess similar or enhanced pharmacophores. Due to the lack of specific toxicological data for the impurity specifically, the "Precautionary Principle" mandates it be handled as a suspected carcinogen and reproductive toxin with an Occupational Exposure Limit (OEL) estimated at < 1.0 µg/m³ .
Primary Risks:
-
Inhalation: High risk during weighing or transfer of solids.
-
Dermal Absorption: Significant risk; TKIs can permeate standard latex.
-
Cross-Contamination: Nanogram quantities can contaminate surfaces.
The PPE Matrix: Tiered Protection Protocols
Table 1: Mandatory PPE Configuration
| Protective Layer | Protocol A: Solids Handling (Weighing, Transfer, Spills) | Protocol B: Solution Handling (Dilution, HPLC Prep) | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile/Nitrile) Outer: Long-cuff (min 300mm)Inner: Standard Nitrile | Double Gloving Standard Nitrile (4-5 mil) | ASTM D6978 Compliance: Standard exam gloves fail against antineoplastics. Nitrile offers superior chemical resistance to TKIs compared to latex. |
| Respiratory | PAPR (Powered Air Purifying Respirator) OR Full-face P100 if outside isolator. | N95 / N99 (if working inside BSC Class II). | Solids pose an aerosol risk invisible to the naked eye. Solutions have lower inhalation risk unless aerosolized. |
| Body Defense | Tyvek® / Tychem® Coverall Disposable, impervious, closed front. | Lab Coat (Poly-cotton) Must be buttoned/snapped to collar. | Prevents migration of particles to street clothes. Tyvek provides a barrier against micro-dust penetration. |
| Eye/Face | Full Face Shield (if not in isolator) or Safety Goggles.[1] | Safety Glasses with side shields. | Protects mucous membranes from splashes or airborne dust. |
| Footwear | Shoe Covers (Double layer preferred). | Shoe Covers (Single layer). | Prevents tracking of potent compounds out of the containment zone. |
Engineering Controls: The Primary Barrier
PPE is the last line of defense. Your primary protection is the engineering control.
-
Solids (Powder): MUST be handled in a Powder Containment Balance Enclosure or a Class II Biological Safety Cabinet (BSC) . If the quantity exceeds 1 gram, use a Glove Box (Isolator).
-
Solutions: Handle in a standard Chemical Fume Hood or BSC.
-
Static Control: Use an ionizing bar during weighing. Dasatinib derivatives are often static-prone; static discharge can cause powder to "jump," creating an immediate inhalation hazard.
Operational Workflow: Gowning & De-Gowning
The highest risk of exposure occurs not during the experiment, but during de-gowning , where contaminated PPE can brush against skin.
The "Dirty-to-Clean" Peel Technique
-
Tape your cuffs: Bridge the gap between your inner glove and your lab coat sleeve with chemically resistant tape (e.g., vinyl tape). This prevents powder from migrating up the wrist.
-
Outer Gloves First: Remove outer gloves inside the hood/BSC before removing your hands.
-
Roll Down: When removing Tyvek suits, roll them outward and down, trapping the contaminated exterior inside the bundle.
Visualization: Gowning Logic Flow
The following diagram illustrates the critical decision points and sequence for entering and exiting the high-potency zone.
Figure 1: Sequential Gowning and De-gowning workflow designed to minimize cross-contamination risks during HPAPI handling.
Emergency Response Protocols
Accidental Spills (Powder)
-
Evacuate: Clear the immediate area of personnel.
-
Wait: Allow aerosols to settle (15–30 minutes) if the spill occurred outside a hood.
-
PPE Upgrade: Don a P100 respirator or PAPR before re-entering.
-
Neutralization:
-
Cover spill with wet paper towels (absorbent pads) to prevent dust generation.
-
Clean with 10% Sodium Hypochlorite (Bleach) followed by a water rinse, then 70% Ethanol. Note: Bleach is effective at oxidizing the impurity structure, breaking the dimeric bond.
-
Do not sweep. Use HEPA vacuum or wet-wiping only.
-
Exposure (Skin/Eye)[2][3][4]
-
Skin: Wash immediately with soap and copious water for 15 minutes. Do not scrub hard (abrasion increases absorption).
-
Eyes: Flush with saline/water for 15 minutes. Seek medical attention immediately—TKIs can cause ocular toxicity.[2][3]
Disposal Strategy
Dasatinib and its impurities are considered antineoplastic waste .
-
Trace Waste (Yellow Bin): Gloves, empty vials, pipettes, and paper towels used in the process.
-
Bulk Waste (Black Bin/RCRA Hazardous): Stock solutions, unused powder, or grossly contaminated spill cleanup materials.
-
Destruction Method: High-Temperature Incineration is the only validated method to ensure complete destruction of the dimeric impurity structure. Do not autoclave (heat may not be sufficient to degrade the chemical backbone).
References
-
National Institute for Occupational Safety and Health (NIOSH). Hazardous Drugs in Healthcare Settings.[4] Centers for Disease Control and Prevention. Available at: [Link]
-
ASTM International. ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. Available at: [Link]
-
PubChem. Dasatinib Compound Summary (CID 3062316) - Safety and Hazards. National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
